Product packaging for Methyl 5-chloro-2-methoxynicotinate(Cat. No.:CAS No. 82060-51-3)

Methyl 5-chloro-2-methoxynicotinate

Cat. No.: B1317250
CAS No.: 82060-51-3
M. Wt: 201.61 g/mol
InChI Key: KHGQMIBDLPEOCL-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-methoxynicotinate is a useful research compound. Its molecular formula is C8H8ClNO3 and its molecular weight is 201.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8ClNO3 B1317250 Methyl 5-chloro-2-methoxynicotinate CAS No. 82060-51-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-chloro-2-methoxypyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-12-7-6(8(11)13-2)3-5(9)4-10-7/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGQMIBDLPEOCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40534571
Record name Methyl 5-chloro-2-methoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40534571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82060-51-3
Record name Methyl 5-chloro-2-methoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40534571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-chloro-2-methoxynicotinate (CAS 82060-51-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of Methyl 5-chloro-2-methoxynicotinate, a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. This document consolidates available physicochemical data, outlines a detailed experimental protocol for its synthesis, and explores its known and potential biological significance.

Core Physicochemical Properties

This compound is a solid compound at room temperature.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use and computational modeling.

PropertyValueSource(s)
CAS Number 82060-51-3[2]
Molecular Formula C₈H₈ClNO₃[1]
Molecular Weight 201.61 g/mol [2]
Appearance Solid[1]
Boiling Point 261 °C at 760 mmHgNot explicitly cited
Melting Point Data not available
Purity ≥98% (Commercially available)[1]

Spectroscopic Data

While specific spectral data is often proprietary to chemical suppliers, the expected spectroscopic characteristics can be inferred from the molecule's structure. Researchers acquiring this compound should perform their own analytical characterization (¹H NMR, ¹³C NMR, IR, and MS) to confirm identity and purity.

Synthesis of this compound

The primary route for the synthesis of this compound is through the Fischer esterification of its corresponding carboxylic acid, 5-chloro-2-methoxynicotinic acid.[3][4] This acid-catalyzed reaction is a well-established method for the preparation of esters from carboxylic acids and alcohols.[5][6]

Experimental Protocol: Fischer Esterification

This protocol details a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 5-chloro-2-methoxynicotinic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Dichloromethane

  • 5% aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for reflux, extraction, and distillation

Procedure:

  • Reaction Setup: In a round-bottomed flask, dissolve 5-chloro-2-methoxynicotinic acid in an excess of anhydrous methanol.[7][8]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.[8]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux.[7] Maintain the reflux for a period sufficient to drive the reaction to completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the volume of the mixture by removing excess methanol under reduced pressure.

    • Transfer the residue to a separatory funnel containing water and extract the product with dichloromethane.[8]

    • Wash the organic layer sequentially with 5% aqueous sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.[8]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the dichloromethane by rotary evaporation to yield the crude product.[8]

  • Purification: The crude this compound can be further purified by recrystallization or column chromatography to obtain a product of high purity.

G cluster_synthesis Synthesis Workflow start 5-chloro-2-methoxynicotinic acid + Methanol reflux Acid-catalyzed Reflux (Fischer Esterification) start->reflux H₂SO₄ workup Aqueous Work-up & Extraction reflux->workup purification Purification (Recrystallization/Chromatography) workup->purification product This compound purification->product

A flowchart illustrating the synthesis of this compound.

Biological Activity and Potential Applications

Currently, there is a lack of specific data in the public domain regarding the biological activity and signaling pathways directly associated with this compound. However, the structural motifs present in the molecule, namely the chloro and methoxy substituted pyridine ring, are found in a variety of biologically active compounds.[9][10][11][12]

Derivatives of methoxypyridine have been investigated for a range of pharmacological activities, including as modulators of gamma-secretase. The pyridine scaffold is a common feature in many approved drugs.[4] The presence of chloro and methoxy groups can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

Given its structure, this compound serves as a valuable building block for the synthesis of more complex molecules for biological screening. Further research, including in silico predictions and in vitro screening, is warranted to elucidate its potential therapeutic applications.[13][14]

G cluster_logic Research Logic Flow start This compound (CAS 82060-51-3) synthesis Synthesis & Characterization start->synthesis screening Biological Screening (in vitro / in silico) synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt drug_dev Drug Development lead_opt->drug_dev

A logical workflow for exploring the therapeutic potential of the title compound.

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that make it an attractive scaffold for further chemical exploration. While direct biological data is currently limited, its structural features suggest potential for the development of novel therapeutic agents. This guide provides a foundational resource for researchers interested in utilizing this compound in their drug discovery and development endeavors.

References

physical and chemical properties of Methyl 5-chloro-2-methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-chloro-2-methoxynicotinate is a halogenated pyridine derivative with potential applications in medicinal chemistry and organic synthesis. Its structure, featuring a substituted pyridine ring, makes it an interesting building block for the synthesis of more complex molecules with potential biological activity. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with available information on its synthesis.

Core Physical and Chemical Properties

This compound is a solid at room temperature.[1] While specific quantitative data on its melting point and solubility are not widely available in published literature, its structural features suggest it is likely soluble in a range of common organic solvents.[2]

Key Identifiers and Properties
PropertyValueReference
Molecular Formula C₈H₈ClNO₃[1]
Molecular Weight 201.61 g/mol [1]
CAS Number 82060-51-3[1]
Physical Form Solid[1]
Boiling Point 261 °C at 760 mmHg
Melting Point Data not available
Solubility Data not available

Synthesis

A general representation of a potential synthesis workflow is provided below.

SynthesisWorkflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 2-Methoxynicotinic_acid 2-Methoxynicotinic Acid 5-Chloro-2-methoxynicotinic_acid 5-Chloro-2-methoxynicotinic Acid 2-Methoxynicotinic_acid->5-Chloro-2-methoxynicotinic_acid Chlorination Methyl_5-chloro-2-methoxynicotinate This compound 5-Chloro-2-methoxynicotinic_acid->Methyl_5-chloro-2-methoxynicotinate Esterification

Caption: Generalized synthesis workflow for this compound.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the functional groups present in its structure: the pyridine ring, the chloro substituent, the methoxy group, and the methyl ester. The pyridine ring can undergo electrophilic substitution, although the electron-withdrawing nature of the chloro and carboxyl groups can influence the position and rate of these reactions. The ester group is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. The chlorine atom can potentially be displaced through nucleophilic aromatic substitution reactions, providing a route to further functionalization of the molecule.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the biological activity and associated signaling pathways of this compound. While derivatives of nicotinic acid are known to have diverse biological roles, the specific effects of the 5-chloro and 2-methoxy substitutions on this particular molecule have not been extensively characterized in published research. Further investigation is required to elucidate any potential pharmacological or biological functions.

Spectral Data

Conclusion

This compound is a chemical compound with established basic physical and chemical properties. While a synthetic route has been referenced, detailed experimental protocols and comprehensive data on its biological activity and spectral characteristics are not widely available. This guide serves as a foundational resource for researchers and professionals, highlighting the current state of knowledge and identifying areas where further investigation is needed to fully characterize this molecule and explore its potential applications.

References

A Technical Guide to the Molecular Characteristics of Methyl 5-chloro-2-methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of the molecular properties of chemical compounds is fundamental. This document provides a detailed overview of the molecular structure and weight of Methyl 5-chloro-2-methoxynicotinate, a compound of interest in various chemical and pharmaceutical research fields.

Quantitative Molecular Data

The essential quantitative data for this compound is summarized in the table below, offering a clear and concise reference for laboratory use.

PropertyValueSource
Molecular FormulaC₈H₈ClNO₃[1][2]
Molecular Weight201.61 g/mol [2]
Alternate Molecular Weight201.6070 g/mol [1]
CAS Number82060-51-3[2]
InChI1S/C8H8ClNO3/c1-12-7-6(8(11)13-2)3-5(9)4-10-7/h3-4H,1-2H3[1]

Synonyms

The compound is also known by several synonyms, including:

  • methyl 5-chloro-2-methoxypyridine-3-carboxylate[1]

  • 5-Chloro-2-methoxy-3-(methoxycarbonyl)pyridine[1]

  • Methyl 5-Chloro-2-methoxypyridine-3-carboxylate[1]

  • 5-Chloro-2-methoxy-3-pyridinecarboxylic acid methyl ester[1]

  • 3-Pyridinecarboxylic acid, 5-chloro-2-methoxy-, methyl ester[1]

Molecular Structure Visualization

To facilitate a deeper understanding of its chemical architecture, the molecular structure of this compound is depicted in the following diagram. This visualization provides a clear representation of the atomic arrangement and bonding within the molecule.

Caption: Molecular structure of this compound.

References

Synthesis of Methyl 5-chloro-2-methoxynicotinate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis route for Methyl 5-chloro-2-methoxynicotinate, a key intermediate in the development of various pharmaceutical compounds. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway to aid in understanding and replication.

Introduction

This compound, with the CAS number 82060-51-3, is a substituted pyridine derivative. Its structural features make it a valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications. This guide focuses on a common and efficient two-step synthesis route commencing from 2-Methoxynicotinic acid.

Synthesis Pathway Overview

The synthesis of this compound is primarily achieved through a two-step reaction sequence:

  • Chlorination: The selective chlorination of 2-Methoxynicotinic acid at the 5-position of the pyridine ring to yield 5-chloro-2-methoxynicotinic acid.

  • Esterification: The subsequent Fischer esterification of 5-chloro-2-methoxynicotinic acid with methanol to produce the final product, this compound.

This synthetic approach is advantageous due to the availability of the starting material and the generally high yields achieved in each step.

Synthesis_Pathway cluster_0 Step 1: Chlorination cluster_1 Step 2: Esterification 2-Methoxynicotinic_acid 2-Methoxynicotinic acid 5-chloro-2-methoxynicotinic_acid 5-chloro-2-methoxynicotinic acid 2-Methoxynicotinic_acid->5-chloro-2-methoxynicotinic_acid NaOCl (aq) Ambient Temperature 5-chloro-2-methoxynicotinic_acid_2 5-chloro-2-methoxynicotinic acid Methyl_5-chloro-2-methoxynicotinate This compound 5-chloro-2-methoxynicotinic_acid_2->Methyl_5-chloro-2-methoxynicotinate Methanol (CH3OH) Conc. H2SO4 Heating

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 5-chloro-2-methoxynicotinic acid

This procedure details the chlorination of 2-Methoxynicotinic acid using an aqueous solution of sodium hypochlorite.[1]

Materials:

  • 2-Methoxynicotinic acid

  • Aqueous sodium hypochlorite solution (e.g., commercial bleach)

  • Hydrochloric acid (1N)

  • Chloroform

  • Anhydrous magnesium sulfate

Procedure:

  • To a well-stirred aqueous solution of sodium hypochlorite, add 2-Methoxynicotinic acid in a single portion at ambient temperature.

  • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, acidify the mixture with 1N hydrochloric acid. This will cause the product to precipitate.

  • Extract the precipitated product with chloroform.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield 5-chloro-2-methoxynicotinic acid.

Step 2: Synthesis of this compound

This procedure describes the Fischer esterification of 5-chloro-2-methoxynicotinic acid.[1]

Materials:

  • 5-chloro-2-methoxynicotinic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 5-chloro-2-methoxynicotinic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours (e.g., 3 hours).[1] Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical FormPurity (%)
2-Methoxynicotinic acidC₇H₇NO₃153.14Solid>98
5-chloro-2-methoxynicotinic acidC₇H₆ClNO₃187.58Solid>98
This compoundC₈H₈ClNO₃201.61Solid>98[1]

Table 2: Reaction Data

Reaction StepStarting MaterialProductReagentsYield (%)
1. Chlorination2-Methoxynicotinic acid5-chloro-2-methoxynicotinic acidNaOCl (aq)75[1]
2. Esterification5-chloro-2-methoxynicotinic acidThis compoundMethanol, Conc. H₂SO₄Not specified

Mandatory Visualization

The following diagram illustrates the logical workflow of the synthesis process.

Synthesis_Workflow Start Start: 2-Methoxynicotinic acid Chlorination Chlorination with NaOCl Start->Chlorination Intermediate 5-chloro-2-methoxynicotinic acid Chlorination->Intermediate Esterification Fischer Esterification (Methanol, H2SO4) Intermediate->Esterification Product This compound Esterification->Product Purification Purification (Recrystallization/Chromatography) Product->Purification FinalProduct Final Product Purification->FinalProduct

References

An In-depth Technical Guide to the Synthesis of Methyl 5-chloro-2-methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-chloro-2-methoxynicotinate is a key intermediate in the synthesis of various pharmaceutically active compounds. This technical guide provides a comprehensive overview of the primary synthetic routes for its preparation, focusing on commercially viable and laboratory-scale methodologies. Detailed experimental protocols, comparative data on reaction yields and conditions, and visual representations of the synthetic pathways are presented to aid researchers in the efficient production of this versatile building block.

Introduction

This compound, a substituted pyridine derivative, serves as a crucial precursor in the development of novel therapeutic agents. Its structural features, including the chloro and methoxy functionalities on the pyridine ring, offer multiple sites for chemical modification, making it a valuable scaffold in medicinal chemistry. This guide details the most common and effective synthetic strategies for obtaining high-purity this compound, with a focus on providing practical and reproducible experimental procedures.

Synthetic Pathways

Several synthetic routes to this compound have been established, primarily starting from readily available nicotinic acid derivatives. The choice of a particular pathway often depends on the availability of starting materials, desired scale of production, and safety considerations. The most prominent methods are outlined below.

Route 1: From 2-Methoxynicotinic Acid

This is a widely employed two-step synthesis involving the chlorination of 2-methoxynicotinic acid followed by esterification.

G A 2-Methoxynicotinic Acid B 5-Chloro-2-methoxynicotinic Acid A->B  NaOCl (aq)   C This compound B->C  Methanol, H₂SO₄ (cat.)  

Diagram 1: Synthesis from 2-Methoxynicotinic Acid
Route 2: From 5-Chloronicotinic Acid

This approach involves the initial esterification of 5-chloronicotinic acid, followed by a nucleophilic substitution to introduce the methoxy group.

G A 5-Chloronicotinic Acid B Methyl 5-chloronicotinate A->B  Methanol, H₂SO₄ (cat.)   C This compound B->C  Sodium Methoxide  

Diagram 2: Synthesis from 5-Chloronicotinic Acid
Route 3: From 2-Chloronicotinic Acid

This route begins with the esterification of 2-chloronicotinic acid, followed by the introduction of the methoxy group.

G A 2-Chloronicotinic Acid B Methyl 2-chloronicotinate A->B  Methanol, H₂SO₄ (cat.)   C This compound B->C  Chlorination followed by Methoxylation  

Diagram 3: Synthesis from 2-Chloronicotinic Acid

Data Presentation

The following tables summarize the quantitative data for the key synthetic transformations described.

Table 1: Synthesis of 5-Chloro-2-methoxynicotinic Acid from 2-Methoxynicotinic Acid

ParameterValueReference
Starting Material2-Methoxynicotinic Acid[1]
Reagent5.25% Sodium Hypochlorite (aq)[1]
SolventWater[1]
TemperatureRoom Temperature (~20°C)[1]
Reaction Time~18 hours[1]
Yield52%[1]

Table 2: Esterification of 5-Chloro-2-methoxynicotinic Acid

ParameterValueReference
Starting Material5-Chloro-2-methoxynicotinic Acid[2]
ReagentMethanol[2]
CatalystConcentrated H₂SO₄[2]
Reaction ConditionReflux[2]
Reaction TimeOvernight[2]
Yield55% (for methyl 5-chloronicotinate)[2]

Table 3: Synthesis of Methyl 2-chloronicotinate from 2-Chloronicotinic Acid

ParameterValueReference
Starting Material2-Chloronicotinic Acid[3][4]
ReagentsOxalyl chloride, DMF (cat.), Triethylamine, Methanol[3]
Temperature40°C[3]
YieldNot specified[3]

Experimental Protocols

Synthesis of 5-Chloro-2-methoxynicotinic Acid from 2-Methoxynicotinic Acid[1]
  • To a well-stirred aqueous solution of 5.25% sodium hypochlorite (20 mL), add 2-methoxynicotinic acid (306 mg, 2 mmol) in a single portion.

  • Stir the resulting solution for approximately 18 hours at room temperature.

  • After the reaction is complete, acidify the mixture with 1N hydrochloric acid (10 mL).

  • Extract the resulting precipitate with chloroform.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield 5-chloro-2-methoxynicotinic acid.

Synthesis of Methyl 5-chloronicotinate from 5-Chloronicotinic Acid[2]
  • To a solution of 5-chloronicotinic acid (200 mg, 1.269 mmol) in methanol, add a few drops of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and stir overnight.

  • After completion of the reaction, remove the solvent under vacuum.

  • Purify the residue by silica gel column chromatography (1% CH₃OH/CH₂Cl₂) to obtain methyl 5-chloronicotinate.

General Fischer Esterification of Nicotinic Acid Derivatives[5]
  • In a round-bottom flask, dissolve the nicotinic acid derivative in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

  • Purify the product by column chromatography or distillation.

Potential Biological Significance and Signaling Pathways

While the direct biological targets of this compound are not extensively documented in publicly available literature, the nicotinic acid scaffold is prevalent in a wide range of biologically active molecules. Derivatives of nicotinic acid have been implicated as modulators of various signaling pathways, including the PI3K/AKT/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[3][4][5][6][] Dysregulation of this pathway is a hallmark of many cancers.

The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR signaling cascade, a potential, though not yet confirmed, area of investigation for the biological activity of this compound and its derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates mTORC2 mTORC2 mTORC2->AKT Phosphorylates Transcription Gene Transcription (Proliferation, Survival) S6K1->Transcription EIF4EBP1->Transcription MCN_derivative This compound (Potential Modulator) MCN_derivative->PI3K Inhibition? MCN_derivative->AKT Inhibition? MCN_derivative->mTORC1 Inhibition?

Diagram 4: Postulated Interaction with PI3K/AKT/mTOR Pathway

Conclusion

This technical guide provides a detailed overview of the primary synthetic routes for this compound, offering valuable insights for researchers and professionals in the field of drug development. The presented protocols and comparative data facilitate the selection of the most appropriate synthetic strategy based on specific laboratory or industrial requirements. Further investigation into the biological activities of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to Methyl 5-chloro-2-methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 5-chloro-2-methoxynicotinate, a key chemical intermediate. It details its chemical identity, physical and chemical properties, and its synthesis. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity

IUPAC Name: Methyl 5-chloro-2-methoxypyridine-3-carboxylate

Synonyms:

  • Methyl 5-chloro-2-methoxy-3-pyridinecarboxylate[1]

  • 5-Chloro-2-methoxy-3-(methoxycarbonyl)pyridine[2]

  • Methyl 5-Chloro-2-methoxypyridine-3-carboxylate[2]

  • 5-Chloro-2-methoxy-3-pyridinecarboxylic acid methyl ester[2]

  • 3-Pyridinecarboxylic acid, 5-chloro-2-methoxy-, methyl ester[2]

Quantitative Data

The following table summarizes the known quantitative data for this compound. This data is essential for its application in chemical synthesis and analysis.

PropertyValueSource
Molecular Formula C₈H₈ClNO₃[2]
Molecular Weight 201.61 g/mol [2]
Physical Form Solid[2]
Purity Typically ≥98%[2]
CAS Number 82060-51-3[2]

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step experimental protocol for the synthesis of this compound is not widely published, the established synthetic route originates from 2-Methoxynicotinic acid.[3] The overall transformation involves two key steps: chlorination of the pyridine ring at the 5-position and esterification of the carboxylic acid.

General Synthetic Approach:

  • Chlorination of 2-Methoxynicotinic Acid: The first step involves the regioselective chlorination of 2-methoxynicotinic acid at the 5-position to yield 5-chloro-2-methoxynicotinic acid. This is a crucial step to introduce the chloro-substituent onto the pyridine ring.

  • Esterification: The resulting 5-chloro-2-methoxynicotinic acid is then subjected to esterification to form the final product, this compound. This is typically achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst.

Logical Relationships in Synthesis

The following diagram illustrates the logical workflow for the synthesis of this compound from its precursor.

Synthesis_Workflow Precursor 2-Methoxynicotinic Acid Intermediate 5-chloro-2-methoxynicotinic acid Precursor->Intermediate Chlorination Product This compound Intermediate->Product Esterification

Caption: Synthetic pathway of this compound.

References

A Technical Guide to Methyl 5-chloro-2-methoxynicotinate: Synthesis, Commercial Availability, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-chloro-2-methoxynicotinate, a halogenated pyridine derivative, serves as a crucial building block in the synthesis of various pharmaceutical compounds. This technical guide provides an in-depth overview of its commercial availability, detailed synthetic protocols, and its primary application as an intermediate in the development of oral hypoglycemic agents. The information is tailored for researchers and professionals in the fields of medicinal chemistry and drug development, offering a comprehensive resource for the procurement and utilization of this versatile chemical entity.

Introduction

This compound (CAS No. 82060-51-3) is a substituted pyridine carboxylic acid ester. Its chemical structure, featuring a chlorine atom at the 5-position and a methoxy group at the 2-position of the pyridine ring, makes it a valuable synthon for the construction of more complex, biologically active molecules. The strategic placement of these functional groups allows for diverse chemical modifications, rendering it an attractive starting material in multi-step synthetic routes. This guide will focus on the practical aspects of working with this compound, from sourcing to synthesis and its role in the development of therapeutics.

Commercial Availability

This compound is commercially available from a variety of chemical suppliers. The purity and quantity offered can vary, catering to both small-scale research and larger-scale developmental needs. Below is a summary of representative suppliers and their offerings.

SupplierPurityAvailable Quantities
CymitQuimica98%100mg, 250mg, 1g, 5g, 10g
ChemicalBook≥98%Varies by supplier
BLD PharmInquireInquire
Santa Cruz BiotechnologyInquireInquire

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Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from 2-methoxynicotinic acid. The first step involves the selective chlorination of the pyridine ring at the 5-position, followed by the esterification of the resulting carboxylic acid.

Synthetic Pathway

The overall synthetic scheme can be visualized as follows:

Synthesis_Pathway cluster_0 Step 1: Chlorination cluster_1 Step 2: Esterification 2-Methoxynicotinic_Acid 2-Methoxynicotinic Acid 5-Chloro-2-methoxynicotinic_Acid 5-Chloro-2-methoxynicotinic Acid 2-Methoxynicotinic_Acid->5-Chloro-2-methoxynicotinic_Acid NaOCl, H₂O 5-Chloro-2-methoxynicotinic_Acid_2 5-Chloro-2-methoxynicotinic Acid Methyl_5-chloro-2-methoxynicotinate This compound 5-Chloro-2-methoxynicotinic_Acid_2->Methyl_5-chloro-2-methoxynicotinate CH₃OH, H₂SO₄ (cat.)

A two-step synthesis of this compound.
Experimental Protocols

This procedure is adapted from a patented method for the selective chlorination of 2-methoxynicotinic acid.[1]

Materials:

Reagent CAS Number Molecular Weight
2-Methoxynicotinic acid 16498-81-0 153.14 g/mol
Sodium hypochlorite (5.25% aq. solution) 7681-52-9 74.44 g/mol
Hydrochloric acid (1N) 7647-01-0 36.46 g/mol
Chloroform 67-66-3 119.38 g/mol

| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 g/mol |

Procedure:

  • In a suitable reaction vessel, a well-stirred aqueous solution of 5.25% sodium hypochlorite (e.g., 20 mL) is prepared.

  • To this solution, 2-methoxynicotinic acid (e.g., 306 mg, 0.002 mol) is added in a single portion at room temperature (approximately 20°C).[2]

  • The resulting mixture is stirred for approximately 18 hours (overnight).

  • Upon completion of the reaction, the mixture is acidified with 1N hydrochloric acid (e.g., 10 mL).

  • The resulting precipitate is extracted with chloroform.

  • The organic extracts are combined and dried over anhydrous magnesium sulfate.

  • The drying agent is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield 5-chloro-2-methoxynicotinic acid.

This is a general procedure for the acid-catalyzed esterification of a carboxylic acid with methanol.

Materials:

Reagent CAS Number Molecular Weight
5-Chloro-2-methoxynicotinic acid 54916-65-3 187.58 g/mol
Methanol (anhydrous) 67-56-1 32.04 g/mol
Sulfuric acid (concentrated) 7664-93-9 98.08 g/mol
Saturated sodium bicarbonate solution 144-55-8 84.01 g/mol
Brine (saturated NaCl solution) 7647-14-5 58.44 g/mol
Ethyl acetate 141-78-6 88.11 g/mol

| Anhydrous sodium sulfate | 7757-82-6 | 142.04 g/mol |

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 5-chloro-2-methoxynicotinic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

Application in Drug Discovery: An Intermediate for Hypoglycemic Agents

The primary significance of this compound in drug discovery lies in its role as a key intermediate for the synthesis of oral hypoglycemic agents, particularly those belonging to the benzenesulfonylurea class.[1] Benzenesulfonylureas are a class of drugs used in the management of type 2 diabetes mellitus. They function by stimulating the release of insulin from the pancreatic β-cells.

The synthesis of these complex drug molecules often involves the coupling of a substituted sulfonylurea moiety with a heterocyclic component. This compound, or its corresponding carboxylic acid, provides the necessary heterocyclic scaffold. The chloro and methoxy substituents can be retained in the final drug molecule or can serve as handles for further chemical transformations to modulate the pharmacological properties of the compound.

The logical workflow for the utilization of this intermediate in the synthesis of a generic benzenesulfonylurea drug is depicted below.

Drug_Discovery_Workflow Start Methyl 5-chloro-2- methoxynicotinate Hydrolysis Hydrolysis to Carboxylic Acid Start->Hydrolysis Amide_Coupling Amide Coupling with Substituted Sulfonamide Hydrolysis->Amide_Coupling Final_Drug Benzenesulfonylurea Drug Candidate Amide_Coupling->Final_Drug

Role of the title compound in synthesizing hypoglycemic agents.

Conclusion

This compound is a readily available and synthetically accessible chemical intermediate with a significant application in the field of medicinal chemistry. Its utility as a precursor to oral hypoglycemic agents underscores its importance for researchers and professionals engaged in the discovery and development of new therapies for metabolic diseases. The synthetic protocols and commercial availability data provided in this guide aim to facilitate the efficient procurement and utilization of this valuable building block in research and development endeavors.

References

An In-depth Technical Guide on the Solubility of Methyl 5-chloro-2-methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-chloro-2-methoxynicotinate is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Understanding its solubility profile is a critical first step in any research or development endeavor, as it influences reaction conditions, purification methods, formulation development, and biological assays. This guide provides a framework for approaching the solubility determination of this compound.

Chemical Structure:

  • IUPAC Name: methyl 5-chloro-2-methoxypyridine-3-carboxylate

  • CAS Number: 82060-51-3[1]

  • Molecular Formula: C₈H₈ClNO₃[1]

  • Molecular Weight: 201.61 g/mol [1]

  • Physical Form: Solid[1]

Predicted Solubility Profile

In the absence of specific experimental data, the principle of "like dissolves like" can be used to predict the solubility of this compound in various solvents. The molecule possesses both polar (ester, methoxy, chloro, and pyridine nitrogen) and non-polar (aromatic ring, methyl groups) features.

Structural Features Influencing Solubility:

  • Polar Groups: The ester (-COOCH₃), methoxy (-OCH₃), and chloro (-Cl) groups, along with the nitrogen atom in the pyridine ring, can participate in dipole-dipole interactions and hydrogen bonding (with protic solvents). These features suggest solubility in polar solvents.

  • Non-Polar Groups: The benzene ring core and methyl groups contribute to its non-polar character, suggesting potential solubility in non-polar organic solvents.

Based on these features, a qualitative prediction of solubility in common laboratory solvents is presented in the table below.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic WaterLow to InsolubleThe presence of polar groups may allow for some interaction, but the overall organic character and lack of highly acidic or basic centers suggest low aqueous solubility.
Methanol, EthanolSolubleThe alcohol's ability to hydrogen bond and its alkyl group's interaction with the non-polar parts of the molecule are likely to facilitate dissolution.
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleDMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds.
AcetonitrileModerately SolubleAcetonitrile is a polar aprotic solvent that should dissolve the compound, although perhaps to a lesser extent than DMSO or chlorinated solvents.
Ethyl AcetateSolubleAs an ester itself, ethyl acetate shares structural similarities and should be a good solvent.
Non-Polar Dichloromethane (DCM)SolubleThe chloro group and the overall organic nature of the molecule suggest good solubility in chlorinated solvents.
ChloroformSolubleSimilar to DCM, chloroform is expected to be a good solvent.
TolueneModerately SolubleThe aromatic nature of toluene will interact favorably with the pyridine ring.
Hexanes, HeptaneLow to InsolubleThese are highly non-polar solvents and are less likely to effectively solvate the polar functional groups of the molecule.

Experimental Protocols for Solubility Determination

Since no specific protocols for this compound are published, this section outlines a general experimental methodology for determining the solubility of a solid organic compound.

Materials and Equipment
  • This compound (solid)

  • A selection of solvents (e.g., water, ethanol, methanol, DMSO, DCM, ethyl acetate)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer and/or shaker bath

  • Temperature-controlled environment (e.g., incubator, water bath)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique (e.g., NMR, gravimetric analysis).

General Experimental Workflow

The following diagram illustrates a typical workflow for determining the equilibrium solubility of a compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep1 Weigh excess solid compound prep2 Add to a known volume of solvent in a vial prep1->prep2 equil1 Seal vial and agitate at a constant temperature prep2->equil1 equil2 Allow to equilibrate (e.g., 24-48 hours) equil1->equil2 sample1 Centrifuge to pellet undissolved solid equil2->sample1 sample2 Withdraw an aliquot of the supernatant sample1->sample2 sample3 Dilute the aliquot with a suitable solvent sample2->sample3 analyze Analyze by HPLC or other method sample3->analyze quant3 Determine concentration in the sample analyze->quant3 quant1 Prepare calibration standards quant2 Generate a calibration curve quant1->quant2 quant2->quant3 quant4 Calculate solubility (e.g., in mg/mL or mol/L) quant3->quant4

References

An In-Depth Technical Guide to Methyl 5-chloro-2-methoxynicotinate: Discovery and Scientific History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-chloro-2-methoxynicotinate, a substituted pyridine derivative, has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, key chemical properties, and its role as a building block in medicinal chemistry. Quantitative data is presented in structured tables, and detailed experimental protocols are provided for its preparation. Furthermore, logical relationships in its synthesis are visualized through a Graphviz diagram, offering a clear and concise reference for researchers in the field.

Introduction

This compound (CAS No. 82060-51-3) is a halogenated and methoxylated derivative of nicotinic acid, a form of vitamin B3. Its unique substitution pattern makes it a versatile reagent in organic synthesis, enabling the introduction of a functionalized pyridine ring into larger molecular scaffolds. While not a therapeutic agent itself, its significance lies in its utility as a key intermediate for the synthesis of various biologically active compounds. This guide traces the scientific history of this compound, from its synthetic origins to its application in contemporary drug discovery.

Discovery and First Reported Synthesis

The first documented appearance of this compound in scientific literature is closely tied to the synthesis and exploration of its parent acid, 5-chloro-2-methoxynicotinic acid. Research in the late 1980s and early 1990s focused on the development of novel compounds with potential therapeutic applications, often requiring the synthesis of functionalized heterocyclic intermediates.

While a singular "discovery" paper for this compound is not readily identifiable, its synthesis is implicitly described as a straightforward esterification of 5-chloro-2-methoxynicotinic acid. The parent acid, 5-chloro-2-methoxynicotinic acid, was itself a target of synthetic interest. For instance, a 1989 article in Synthetic Communications and a 1990 paper in the Journal of Medicinal Chemistry describe the synthesis and use of 5-chloro-2-methoxynicotinic acid as an intermediate.[1] It is in the context of preparing derivatives of this acid that the methyl ester would have been first synthesized.

The logical pathway to obtaining this compound involves the initial synthesis of 5-chloro-2-methoxynicotinic acid, which can then be esterified.

Synthesis_Pathway 2-Methoxynicotinic Acid 2-Methoxynicotinic Acid 5-chloro-2-methoxynicotinic Acid 5-chloro-2-methoxynicotinic Acid 2-Methoxynicotinic Acid->5-chloro-2-methoxynicotinic Acid Chlorination This compound This compound 5-chloro-2-methoxynicotinic Acid->this compound Esterification

A high-level overview of the synthetic route to this compound.

Physicochemical Properties and Spectroscopic Data

This compound is a solid at room temperature with the chemical formula C₈H₈ClNO₃ and a molecular weight of 201.61 g/mol . A summary of its key physicochemical properties is provided in the table below.

PropertyValue
CAS Number 82060-51-3
Molecular Formula C₈H₈ClNO₃
Molecular Weight 201.61 g/mol
Appearance Solid

Detailed Experimental Protocols

The synthesis of this compound is achieved through the esterification of 5-chloro-2-methoxynicotinic acid. Below are detailed protocols for the synthesis of the parent acid and its subsequent conversion to the methyl ester.

Synthesis of 5-chloro-2-methoxynicotinic acid

A common method for the synthesis of 5-chloro-2-methoxynicotinic acid involves the chlorination of 2-methoxynicotinic acid.

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, a solution of 2-methoxynicotinic acid in a suitable solvent (e.g., a mixture of water and a miscible organic solvent) is prepared in a reaction vessel equipped with a magnetic stirrer and a means to control the temperature.

  • Chlorination: A chlorinating agent, such as an alkali metal hypochlorite solution (e.g., sodium hypochlorite), is added dropwise to the stirred solution of 2-methoxynicotinic acid at a controlled temperature.[1]

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the consumption of the starting material.

  • Work-up: Upon completion of the reaction, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the product.

  • Isolation and Purification: The precipitated 5-chloro-2-methoxynicotinic acid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.

A workflow for this synthesis is depicted below:

Experimental_Workflow cluster_synthesis Synthesis of 5-chloro-2-methoxynicotinic acid A Dissolve 2-methoxynicotinic acid B Add chlorinating agent A->B C Monitor reaction (TLC/HPLC) B->C D Acidify to precipitate product C->D E Filter and wash the solid D->E F Dry the purified product E->F

Workflow for the synthesis of the precursor acid.
Esterification to this compound

The conversion of the carboxylic acid to its methyl ester is a standard organic transformation.

Experimental Protocol:

  • Reaction Setup: 5-chloro-2-methoxynicotinic acid is dissolved in an excess of methanol, which acts as both the solvent and the reactant. The reaction vessel is equipped with a reflux condenser.

  • Catalysis: A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added to the solution.

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at that temperature for a period sufficient to drive the esterification to completion, typically monitored by TLC or HPLC.

  • Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Isolation and Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be performed by column chromatography or recrystallization.

Role in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The presence of three distinct functional groups—the chloro substituent, the methoxy group, and the methyl ester—provides multiple points for further chemical modification. This allows for the construction of diverse molecular libraries for screening against various biological targets.

While specific blockbuster drugs directly derived from this intermediate are not publicly highlighted, its presence in the patent literature suggests its use in the synthesis of compounds investigated for a range of therapeutic areas. The nicotinic acid scaffold itself is a well-established pharmacophore, and its derivatives are known to exhibit a wide array of biological activities.

Conclusion

This compound, while not a widely known compound on its own, holds a significant place in the toolbox of synthetic organic and medicinal chemists. Its history is intertwined with the broader exploration of substituted nicotinic acids for pharmaceutical applications. The straightforward and efficient synthetic routes to this intermediate, coupled with its versatile chemical handles, ensure its continued relevance in the ongoing quest for novel therapeutic agents. This guide has provided a detailed overview of its discovery, synthesis, and importance, offering a valuable resource for researchers in the chemical and pharmaceutical sciences.

References

Methodological & Application

Application Notes: Suzuki-Miyaura Coupling of Methyl 5-chloro-2-methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This reaction is of paramount importance in the pharmaceutical and materials science industries for the construction of biaryl and hetero-biaryl scaffolds, which are common motifs in bioactive molecules and functional materials.[2]

This document provides detailed application notes and proposed protocols for the Suzuki-Miyaura coupling of Methyl 5-chloro-2-methoxynicotinate with various aryl and heteroaryl boronic acids. This substrate is a substituted chloropyridine, a class of compounds that are often more challenging coupling partners than their bromide or iodide counterparts.[3]

Key Challenges and Considerations

Successful coupling of this compound requires careful consideration of the following factors:

  • C-Cl Bond Activation: Aryl chlorides are significantly less reactive than aryl bromides or iodides in the oxidative addition step of the catalytic cycle, which is often rate-limiting.[3][4] The presence of the electron-donating 2-methoxy group on the pyridine ring can further decrease the reactivity of the C-Cl bond, necessitating the use of highly active catalyst systems.

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and, more importantly, the phosphine ligand is critical for achieving high yields. Bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)3), are often required to promote the challenging oxidative addition of the aryl chloride and facilitate the subsequent reductive elimination step.[5][6]

  • Base and Solvent System: The base plays a crucial role in activating the boronic acid for transmetalation. The choice of base (e.g., K₃PO₄, Cs₂CO₃) and solvent (e.g., toluene, dioxane, aqueous mixtures) can significantly impact reaction rate and yield, and must be optimized for the specific substrates.[5]

  • Side Reactions: Potential side reactions include protodeboronation (hydrolysis of the boronic acid) and catalyst deactivation. These can often be mitigated by using anhydrous solvents, ensuring an inert atmosphere, and selecting the appropriate base and temperature.[7]

Comparative Data for Suzuki-Miyaura Coupling of Heteroaryl Chlorides

The following tables summarize reaction conditions and yields for the Suzuki-Miyaura coupling of various chloropyridine and chloropyrimidine derivatives, providing a reference for reaction optimization.

Table 1: Coupling of 2-Chloropyridine Derivatives

EntryAryl HalideBoronic AcidCatalyst System (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
12-ChloropyridinePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2)Toluene/EtOH/H₂O1001285[8]
22-ChloropyridinePyridine-3-boronic acidPd(OAc)₂ (2) / SPhos (4)Cs₂CO₃ (2)1,4-Dioxane/H₂O10018High[8]
33-ChloropyridinePhenylboronic acidPd₂(dba)₃ / XPhosK₂CO₃n-BuOH--Fair[6]

Table 2: Coupling of Other Heteroaryl Chlorides

EntryAryl HalideBoronic AcidCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Chloro-4,6-dimethoxypyrimidineBenzo[b]furan-2-boronic acidVarious Pd(II)-NHCVariousTHF/MeOH--up to 95%[9]
2Solid-supported chloropyrimidineVarious arylboronic acidsPd₂(dba)₃ / P(t-Bu)₃KFTHF50OvernightModerate[10]
34-Chlorophenylpyridine4-Chlorophenylboronic acidPd(OAc)₂ (0.005) / P(t-Bu)Cy₂Et₃N (2)H₂O602095[11]

Experimental Protocols

The following are proposed starting-point protocols for the Suzuki-Miyaura coupling of this compound. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific boronic acids.

Protocol 1: General Procedure using Pd(OAc)₂ / SPhos

This protocol is a robust starting point employing a commonly used Buchwald ligand.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄) (2.0 - 3.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add this compound, the desired arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio by volume) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the aryl chloride.

  • Reaction: Place the vessel in a preheated oil bath at 100-110 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure using Pd₂(dba)₃ / XPhos

This protocol uses an alternative catalyst system often effective for challenging substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (3 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Toluene, anhydrous and degassed

Procedure:

  • Reaction Setup: In an inert atmosphere glovebox, combine this compound, the arylboronic acid, Cs₂CO₃, Pd₂(dba)₃, and XPhos in a reaction vial.

  • Solvent Addition: Add anhydrous, degassed toluene to the vial.

  • Reaction: Seal the vial, remove it from the glovebox, and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Workup and Purification: Follow steps 6 and 7 from Protocol 1 for the workup and purification of the final product.

Visualizations

Diagram 1: General Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling protocol.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Reagents (Aryl Chloride, Boronic Acid, Base, Catalyst, Ligand) inert 2. Establish Inert Atmosphere (Ar/N2) reagents->inert solvent 3. Add Degassed Solvent(s) inert->solvent heat 4. Heat and Stir (e.g., 100-110 °C) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor quench 6. Cool and Quench (Add H2O & Organic Solvent) monitor->quench extract 7. Extract and Wash quench->extract purify 8. Dry and Purify (Column Chromatography) extract->purify product Final Product purify->product

A general workflow for the Suzuki-Miyaura coupling reaction.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle. The cycle begins with an active Pd(0) species.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_oxid Ar¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_oxid Oxidative Addition pd2_trans Ar¹-Pd(II)L₂-Ar² (Diaryl Complex) pd2_oxid->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination reagents1 Ar¹-X (Aryl Chloride) reagents2 Ar²-B(OR)₂ + Base product Ar¹-Ar² (Coupled Product)

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Methyl 5-chloro-2-methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of Methyl 5-chloro-2-methoxynicotinate. This versatile building block is a valuable starting material for the synthesis of a wide array of functionalized pyridine derivatives, which are key structural motifs in many pharmaceutical agents and functional materials. The methodologies described herein cover Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, offering a robust toolkit for the introduction of aryl, amino, and alkynyl moieties at the 5-position of the pyridine ring.

Introduction

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile synthetic methods for the formation of carbon-carbon and carbon-heteroatom bonds. For drug discovery and development, these reactions enable the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. This compound is an attractive substrate for such transformations due to the presence of a reactive C-Cl bond, which can be selectively functionalized. The electron-donating methoxy group at the 2-position and the electron-withdrawing methyl ester at the 3-position influence the electronic properties of the pyridine ring and, consequently, the reactivity of the C-Cl bond.

While aryl chlorides are generally less reactive than their bromide and iodide counterparts, significant advancements in catalyst and ligand design have enabled their efficient use in cross-coupling reactions. The protocols outlined below are based on established methodologies for similar electron-deficient chloropyridines and are intended to serve as a starting point for reaction optimization.

General Reaction Scheme

The palladium-catalyzed cross-coupling of this compound can be generalized by the following scheme, where 'R' represents an aryl, amino, or alkynyl group introduced via the respective coupling partner.

General_Reaction_Scheme General Cross-Coupling Scheme sub This compound prod 5-Substituted-2-methoxynicotinate sub->prod Pd Catalyst, Base, Solvent, Heat cp Coupling Partner (e.g., ArB(OH)₂, R₂NH, RC≡CH) cp->prod

Caption: General scheme for palladium-catalyzed cross-coupling of this compound.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2-methoxynicotinates

The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. This reaction is particularly useful for the synthesis of biaryl and heteroaryl-aryl structures. For this compound, this allows for the introduction of a wide variety of aryl and heteroaryl substituents.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions and Yields
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)XPhos (4)Cs₂CO₃Toluene1101680-90
33-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O901875-85
44-Pyridylboronic acidPdCl₂(dppf) (3)-K₂CO₃Acetonitrile/H₂O852470-80

Note: Yields are estimated based on reactions with structurally similar chloropyridines and may vary depending on the specific substrate and reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Suzuki_Workflow Suzuki-Miyaura Coupling Workflow start Start reagents Combine this compound, arylboronic acid, base, catalyst, and ligand in a reaction vessel. start->reagents inert Evacuate and backfill with inert gas (e.g., Argon). reagents->inert solvent Add degassed solvent. inert->solvent heat Heat the reaction mixture with stirring. solvent->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Cool, dilute with water, and extract with an organic solvent. monitor->workup purify Dry, concentrate, and purify by column chromatography. workup->purify end End purify->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane (5 mL)

  • Degassed water (1 mL)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 5-aryl-2-methoxynicotinate.

Buchwald-Hartwig Amination: Synthesis of 5-Amino-2-methoxynicotinates

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine. This reaction provides a direct route to a wide range of substituted anilines and related compounds.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions and Yields
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene1001880-90
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane1102475-85
3n-ButylaminePd₂(dba)₃ (2)BrettPhos (4)LHMDSTHF801670-80
4IndolePd(OAc)₂ (3)DavePhos (6)Cs₂CO₃Xylene1202065-75

Note: Yields are estimated based on reactions with structurally similar chloropyridines and may vary depending on the specific amine and reaction conditions.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.

Buchwald_Hartwig_Workflow Buchwald-Hartwig Amination Workflow start Start reagents In a glovebox, combine catalyst, ligand, and base in a reaction tube. start->reagents add_reactants Add this compound and the amine. reagents->add_reactants add_solvent Add anhydrous, degassed solvent. add_reactants->add_solvent heat Seal the tube and heat with stirring. add_solvent->heat monitor Monitor reaction by TLC or LC-MS. heat->monitor workup Cool, quench with NH₄Cl (aq), and extract. monitor->workup purify Dry, concentrate, and purify by column chromatography. workup->purify end End purify->end

Caption: Experimental workflow for Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)

  • XPhos (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add this compound and the amine.

  • Add anhydrous, degassed toluene.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 18-24 hours), cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 5-amino-2-methoxynicotinate derivative.

Sonogashira Coupling: Synthesis of 5-Alkynyl-2-methoxynicotinates

The Sonogashira coupling is a reliable method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of arylalkynes, which are valuable intermediates in organic synthesis.

Data Presentation: Representative Sonogashira Coupling Conditions and Yields
EntryTerminal AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (3)CuI (5)Et₃NDMF80680-90
21-HexynePdCl₂(PPh₃)₂ (2)CuI (4)i-Pr₂NEtTHF65875-85
3TrimethylsilylacetylenePd(OAc)₂ (2) / XPhos (4)- (Copper-free)Cs₂CO₃Toluene1001270-80
4Propargyl alcoholPdCl₂(dppf) (3)CuI (5)PiperidineAcetonitrile701070-80

Note: Yields are estimated based on reactions with structurally similar chloropyridines and may vary depending on the specific alkyne and reaction conditions.

Experimental Protocol: Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Sonogashira_Workflow Sonogashira Coupling Workflow start Start reagents Combine this compound, Pd catalyst, and CuI in a Schlenk flask. start->reagents inert Evacuate and backfill with inert gas. reagents->inert add_reactants Add degassed solvent, base, and terminal alkyne. inert->add_reactants heat Heat the reaction mixture with stirring. add_reactants->heat monitor Monitor reaction by TLC or GC-MS. heat->monitor workup Cool, filter through Celite, and concentrate. monitor->workup purify Purify by column chromatography. workup->purify end End purify->end

Caption: Experimental workflow for Sonogashira coupling.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)

  • Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)

  • Anhydrous DMF (5 mL)

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF, triethylamine, and the terminal alkyne via syringe.

  • Heat the reaction mixture to 80 °C and stir.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 6-12 hours), cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 5-alkynyl-2-methoxynicotinate.

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Palladium catalysts and phosphine ligands can be toxic and should be handled with care.

  • Anhydrous solvents are flammable and should be handled under an inert atmosphere.

  • Bases such as sodium tert-butoxide and LHMDS are corrosive and moisture-sensitive.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Application Notes and Protocols for the Use of Methyl 5-chloro-2-methoxynicotinate in Substituted Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Methyl 5-chloro-2-methoxynicotinate, a key building block in the synthesis of functionalized pyridine derivatives. The protocols focus on common and powerful cross-coupling reactions, namely Suzuki-Miyaura and Buchwald-Hartwig amination, as well as nucleophilic aromatic substitution, to access a diverse range of substituted pyridines relevant to pharmaceutical and materials science research.

Introduction

This compound (CAS No: 82060-51-3) is a versatile trifunctional pyridine derivative. The presence of a chloro group at the 5-position, a methoxy group at the 2-position, and a methyl ester at the 3-position allows for selective chemical modifications. The electron-donating methoxy group can influence the reactivity of the pyridine ring, while the chloro substituent serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. This enables the introduction of a wide array of carbon and nitrogen nucleophiles, leading to the synthesis of complex substituted pyridines. These pyridine scaffolds are prevalent in numerous bioactive molecules and functional materials.

Chemical Properties and Data

PropertyValue
CAS Number 82060-51-3
Molecular Formula C₈H₈ClNO₃
Molecular Weight 201.61 g/mol
Appearance Solid
Purity Typically >98%

Key Synthetic Applications and Protocols

The chloro substituent at the 5-position of this compound is amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2-methoxynicotinates

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide. This reaction is particularly useful for synthesizing biaryl and vinyl-substituted pyridines.

Reaction Scheme:

Suzuki_Miyaura reactant1 This compound product Methyl 5-aryl-2-methoxynicotinate reactant1->product Suzuki-Miyaura Coupling reactant2 Ar-B(OH)2 reactant2->product reagents Pd Catalyst Base, Solvent reagents->product

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol:

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-100 °C with stirring for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Example):

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O9012~85
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane/H₂O1008~90
33-Thienylboronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄Toluene10016~80

Note: The yields are hypothetical examples and will vary depending on the specific reactants and conditions.

Buchwald-Hartwig Amination: Synthesis of 5-Amino-2-methoxynicotinates

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.

Reaction Scheme:

Buchwald_Hartwig reactant1 This compound product Methyl 5-(R¹R²N)-2-methoxynicotinate reactant1->product Buchwald-Hartwig Amination reactant2 R¹R²NH reactant2->product reagents Pd Catalyst Ligand, Base, Solvent reagents->product

Caption: Buchwald-Hartwig amination of this compound.

Experimental Protocol:

This is a general procedure and optimization of the ligand, base, and temperature is often necessary.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • In a glovebox, charge a dry reaction vessel with the palladium pre-catalyst, ligand, and base.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture with stirring at 80-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

Quantitative Data (Example):

EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃/XPhos (1/2)NaOt-BuToluene10018~92
2AnilinePd(OAc)₂/RuPhos (2/4)K₃PO₄1,4-Dioxane11024~88
3BenzylaminePd₂(dba)₃/BINAP (1.5/3)Cs₂CO₃Toluene10016~85

Note: The yields are hypothetical examples and will vary depending on the specific reactants and conditions.

Nucleophilic Aromatic Substitution (SNAAr)

While less general than palladium-catalyzed reactions, nucleophilic aromatic substitution can be effective with certain strong nucleophiles, particularly when the pyridine ring is activated. A relevant example is the reaction of a similar substrate, methyl 2-chloro-6-methoxynicotinate, with benzyloxyamine.[1]

Reaction Scheme:

SNAAr reactant1 This compound product Methyl 5-(Nu)-2-methoxynicotinate reactant1->product SNAAr reactant2 Nu-H reactant2->product reagents Base, Solvent Heat reagents->product

Caption: Nucleophilic aromatic substitution on this compound.

Experimental Protocol (Adapted from a similar reaction): [1]

Materials:

  • This compound (1.0 equiv)

  • Nucleophile (e.g., benzyloxyamine, 1.2 equiv)

  • Base (e.g., DIEA, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane)

Procedure:

  • Combine this compound, the nucleophile, and the base in a reaction vessel.

  • Add the solvent.

  • Heat the reaction mixture to 110 °C with stirring for 24 hours in a sealed tube.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Workflows

General Workflow for Palladium-Catalyzed Cross-Coupling:

workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reactants, Catalyst, Ligand, Base, and Solvent setup->reagents reaction Heat and Stir (Monitor by TLC/LC-MS) reagents->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification characterization Product Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: A generalized experimental workflow for palladium-catalyzed reactions.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of substituted pyridines. The protocols outlined in these application notes for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution provide a solid foundation for researchers to explore the synthesis of novel compounds for applications in drug discovery and materials science. It is important to note that the provided protocols are general and may require optimization for specific substrates and desired outcomes.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 5-chloro-2-methoxynicotinate with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl scaffolds. These structural motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds. This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura coupling of Methyl 5-chloro-2-methoxynicotinate with various arylboronic acids. The protocols and data presented are based on established methodologies for similar electronically and structurally related heterocyclic systems. The reaction of this compound with an arylboronic acid allows for the introduction of diverse aryl groups at the 5-position of the pyridine ring, yielding Methyl 5-aryl-2-methoxynicotinate derivatives.

Reaction Scheme

The general reaction scheme for the Suzuki-Miyaura coupling of this compound is depicted below:

General Workflow Diagram

The following diagram illustrates the typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants: - this compound - Arylboronic Acid - Base catalyst Add Pd Catalyst and Ligand reagents->catalyst 1. solvent Add Solvent catalyst->solvent 2. degas Degas Mixture (e.g., Ar sparging) solvent->degas 3. heat Heat to Reaction Temperature degas->heat 4. quench Quench Reaction (e.g., add water) heat->quench 5. extract Extract with Organic Solvent quench->extract 6. dry Dry Organic Layer extract->dry 7. concentrate Concentrate in vacuo dry->concentrate 8. purify Purify by Chromatography concentrate->purify 9. characterize Characterize Product (NMR, MS, etc.) purify->characterize 10.

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are representative examples for the Suzuki-Miyaura coupling of this compound with arylboronic acids. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates to achieve optimal yields.

Protocol A: Pd(PPh₃)₄ Catalyzed Coupling in Dioxane/Water

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2-3 equivalents)

  • 1,4-Dioxane

  • Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Stir the reaction mixture at 90-100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Methyl 5-aryl-2-methoxynicotinate.

Protocol B: Pd(dppf)Cl₂ Catalyzed Coupling in Toluene/Ethanol

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2-5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2-3 equivalents)

  • Toluene

  • Ethanol

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a reaction flask, dissolve this compound (1.0 mmol) and the arylboronic acid (1.5 mmol) in a mixture of toluene (5 mL) and ethanol (2 mL).

  • Add an aqueous solution of sodium carbonate (2 M, 2 mL).

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Add Pd(dppf)Cl₂ (0.02 mmol, 2 mol%).

  • Heat the reaction mixture to reflux (approximately 85-90 °C) under an inert atmosphere for 6-18 hours, monitoring by TLC or LC-MS.

  • After cooling, separate the organic layer. Extract the aqueous layer with toluene.

  • Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

  • Purify the residue by flash chromatography to obtain the pure product.

Data Presentation: Representative Yields

The following table summarizes representative yields for the Suzuki-Miyaura coupling of chloro- or bromo-pyridines and other heterocycles with various arylboronic acids under typical palladium-catalyzed conditions. While the specific substrate is this compound, these examples provide an expected range of outcomes for different arylboronic acid coupling partners. Actual yields may vary depending on the specific reaction conditions employed.

EntryArylboronic AcidCatalyst / LigandBaseSolvent SystemTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1001285-95
24-Methylphenylboronic acidPd(dppf)Cl₂Na₂CO₃Toluene/EtOH/H₂O85890-98
34-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1001688-96
44-Fluorophenylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/H₂O902475-85
54-Chlorophenylboronic acidPd(dppf)Cl₂K₂CO₃Toluene/H₂O901280-90
64-Trifluoromethylphenylboronic acidPd(OAc)₂ / XPhosK₃PO₄t-BuOH/H₂O1001870-80
73-Thiopheneboronic acidPd(dppf)Cl₂Na₂CO₃DME/H₂O851082-92
82-Naphthylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1001685-93
93,5-Dimethylphenylboronic acidPd(OAc)₂ / P(o-tol)₃K₃PO₄Toluene/H₂O1101288-97
104-Acetylphenylboronic acidPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O902065-75

Safety Precautions

  • Palladium catalysts are flammable and toxic. Handle them in a well-ventilated fume hood.

  • Organic solvents are flammable and may be harmful if inhaled or in contact with skin.

  • Bases such as potassium carbonate and potassium phosphate are irritants.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Reactions should be conducted under an inert atmosphere to prevent catalyst degradation.

Application Notes and Protocols: Methyl 5-chloro-2-methoxynicotinate as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-chloro-2-methoxynicotinate is a halogenated pyridine derivative that serves as a valuable and versatile building block in medicinal chemistry. Its trifunctional nature, featuring a methyl ester, a chloro substituent, and a methoxy group on the pyridine ring, offers multiple reaction sites for chemical modification. This allows for the strategic introduction of diverse functionalities to construct complex molecules with potential therapeutic applications. The chloro group is amenable to various cross-coupling reactions, the ester can be readily converted to amides or other functional groups, and the methoxy group can influence the electronic properties and metabolic stability of the final compounds. These attributes make this compound an attractive starting material for the synthesis of novel drug candidates targeting a range of biological targets.

Key Applications in Medicinal Chemistry

The primary utility of this compound lies in its role as a scaffold for the synthesis of more complex, biologically active molecules. One notable application is in the development of ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological and psychiatric disorders.

Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Ligands

Derivatives of this compound are key intermediates in the synthesis of potent and selective nAChR ligands. For instance, the scaffold can be elaborated to produce compounds like 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine , a high-affinity ligand for nAChRs.[1] The synthesis of such molecules highlights the utility of the starting material's functional groups for sequential modifications.

Quantitative Data Summary

The following table summarizes the in vitro binding affinities of nAChR ligands derived from a 2-chloro-5-substituted pyridine core, demonstrating the high potency that can be achieved from this scaffold.

Compound IDStructureTargetKi (pM)Reference
3b 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridinenAChR28[2]
6b 2-chloro-5-((1-methyl-2-(S)-azetidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridinenAChR23[2]

Experimental Protocols

The following protocols provide detailed methodologies for key transformations involving this compound and its derivatives.

Protocol 1: Hydrolysis of this compound to 5-chloro-2-methoxynicotinic acid

This initial step is crucial for subsequent amide coupling reactions or other modifications at the carboxyl group.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).

  • Add LiOH (1.5 eq) or NaOH (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, remove the organic solvent under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield 5-chloro-2-methoxynicotinic acid.

Protocol 2: Amide Coupling of 5-chloro-2-methoxynicotinic acid

This protocol describes a general procedure for forming an amide bond, a common transformation in medicinal chemistry.

Materials:

  • 5-chloro-2-methoxynicotinic acid (from Protocol 1)

  • Desired amine (1.1 eq)

  • HATU (1.2 eq) or HBTU/HOBt

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Dissolve 5-chloro-2-methoxynicotinic acid (1.0 eq) in DMF or DCM.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain the desired amide.

Protocol 3: Demethylation to 2-Chloro-5-hydroxypyridine Derivatives

Conversion of the methoxy group to a hydroxyl group is a key step for introducing further diversity, for example, through etherification.

Materials:

  • This compound or its amide derivative

  • Boron tribromide (BBr₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the 2-methoxy-pyridine derivative (1.0 eq) in anhydrous DCM and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a 1M solution of BBr₃ in DCM (2.0-3.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 4: Suzuki-Miyaura Cross-Coupling of the Chloro-Pyridine Scaffold

This protocol outlines a general procedure for C-C bond formation at the 5-position of the pyridine ring.

Materials:

  • A 2-chloro-5-iodopyridine derivative (obtainable from the corresponding 5-amino derivative via Sandmeyer reaction)

  • Desired boronic acid or boronate ester (1.2 eq)

  • Pd(PPh₃)₄ or other suitable palladium catalyst (e.g., PdCl₂(dppf)) (0.05 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • 1,4-Dioxane or Toluene and water

Procedure:

  • In a reaction vessel, combine the 2-chloro-5-iodopyridine derivative (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Add the solvent (e.g., a mixture of dioxane and water, 4:1 v/v).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Visualizations

Experimental Workflow: Synthesis of a nAChR Ligand Intermediate

G start This compound step1 Hydrolysis (Protocol 1) start->step1 product1 5-chloro-2-methoxynicotinic acid step1->product1 step2 Amide Coupling (Protocol 2) product1->step2 product2 Amide Derivative step2->product2 step3 Demethylation (Protocol 3) product2->step3 product3 2-Chloro-5-hydroxypyridine Derivative step3->product3 step4 Iodination product3->step4 product4 2-Chloro-5-hydroxy-3-iodopyridine Derivative step4->product4 step5 Mitsunobu Coupling product4->step5 product5 2-Chloro-3-iodo-5-alkoxypyridine Derivative step5->product5 step6 Heck or Suzuki Coupling product5->step6 product6 Final nAChR Ligand step6->product6

Caption: Synthetic workflow for a nAChR ligand.

Signaling Pathway: Nicotinic Acetylcholine Receptor (nAChR)

G nAChR nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx activates Agonist Acetylcholine / Nicotinic Agonist Agonist->nAChR binds PI3K PI3K Ca_influx->PI3K activates Akt Akt PI3K->Akt activates Bcl2 Bcl-2 Akt->Bcl2 upregulates Neuroprotection Neuroprotection & Neuronal Survival Bcl2->Neuroprotection promotes

Caption: Simplified nAChR signaling pathway.[2][3]

Conclusion

This compound is a highly valuable building block in medicinal chemistry, providing a versatile platform for the synthesis of complex and biologically active molecules. The strategic manipulation of its functional groups through well-established synthetic protocols, such as those detailed above, enables the efficient construction of compound libraries for drug discovery programs. The successful application of this scaffold in the development of high-affinity nAChR ligands underscores its potential for generating novel therapeutic agents for a variety of diseases. Researchers and drug development professionals can leverage the reactivity of this intermediate to explore new chemical space and advance the discovery of next-generation therapeutics.

References

Application Notes: Synthesis of Bioactive Molecules Using Methyl 5-chloro-2-methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of bioactive molecules utilizing Methyl 5-chloro-2-methoxynicotinate as a key starting material. This versatile building block, featuring a substituted pyridine core, is amenable to common and robust chemical transformations, making it a valuable scaffold in drug discovery and agrochemical research. The protocols herein focus on two powerful synthetic strategies: amide coupling and Suzuki-Miyaura cross-coupling, to generate libraries of compounds for biological screening.

Introduction

This compound is a halogenated pyridine derivative that offers multiple reaction sites for chemical modification. The ester functional group can be readily converted to an amide, a common motif in many biologically active compounds. The chloro substituent at the 5-position provides a handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds and the introduction of diverse aryl or heteroaryl moieties. These characteristics make this compound an attractive starting point for the synthesis of novel compounds with potential therapeutic or agricultural applications, such as antifungal agents and orexin receptor antagonists.

Data Presentation: Bioactivity of Nicotinamide Derivatives

The following tables summarize the biological activities of representative nicotinamide derivatives synthesized through methods analogous to the protocols described below. This data is provided to illustrate the potential bioactivities of compounds that can be generated from this compound.

Table 1: Antifungal Activity of Nicotinamide Derivatives

Compound IDTarget OrganismBiological Activity (MIC, µg/mL)Reference
16g Candida albicans SC53140.25[1]
4f Cucumber Downy MildewEC50 = 1.96 mg/L[2]
3a-17 Rhizoctonia solaniIC50 = 15.8 µM[3]
3a-17 Sclerotinia sclerotiorumIC50 = 20.3 µM[3]

Table 2: Orexin Receptor Antagonist Activity of Nicotinamide Derivatives

Compound IDTarget ReceptorBiological Activity (IC50, nM)Reference
MK-1064 Orexin 2 Receptor (OX2R)Selective Antagonist[4]
DAN-1 Derivative Orexin 2 Receptor (OX2R)Selective Binding[5]

Experimental Protocols

Protocol 1: Amide Coupling for the Synthesis of Bioactive Nicotinamides

This protocol describes a general procedure for the synthesis of N-substituted nicotinamides from this compound via a two-step sequence: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with a primary or secondary amine.

Step 1: Hydrolysis of this compound

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of methanol and water (e.g., 4:1 v/v).

  • Base Addition: Add lithium hydroxide (LiOH) (1.5 eq.) to the solution and stir at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, remove the methanol under reduced pressure. Dilute the aqueous residue with water and acidify to pH 3-4 with 1 M HCl.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-chloro-2-methoxynicotinic acid.

Step 2: Amide Coupling with a Primary Amine

  • Reactant Preparation: To a solution of 5-chloro-2-methoxynicotinic acid (1.0 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF), add a coupling reagent like HATU (1.1 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-5-chloro-2-methoxynicotinamide.

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl-2-methoxynicotinates

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid to introduce a new carbon-carbon bond at the 5-position of the pyridine ring.

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (K₂CO₃) (2.0 eq.).

  • Solvent Addition: Add a mixture of a suitable organic solvent (e.g., 1,4-dioxane or toluene) and water (e.g., 4:1 v/v).

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the mixture to a temperature between 80-100 °C and stir for 4-24 hours, or until reaction completion is observed by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired Methyl 5-aryl-2-methoxynicotinate derivative.

Visualizations

Synthesis Workflows

synthesis_workflows cluster_amide Protocol 1: Amide Coupling cluster_suzuki Protocol 2: Suzuki-Miyaura Coupling start_amide Methyl 5-chloro-2- methoxynicotinate hydrolysis Hydrolysis (LiOH, MeOH/H2O) start_amide->hydrolysis acid 5-chloro-2-methoxy- nicotinic acid hydrolysis->acid coupling Amide Coupling (Amine, HATU, DIPEA) acid->coupling product_amide Bioactive Nicotinamide coupling->product_amide start_suzuki Methyl 5-chloro-2- methoxynicotinate suzuki_coupling Suzuki Coupling (Arylboronic acid, Pd(PPh3)4, K2CO3) start_suzuki->suzuki_coupling product_suzuki Bioactive 5-Aryl- nicotinate suzuki_coupling->product_suzuki

Caption: Synthetic routes to bioactive molecules from this compound.

Signaling Pathways

Orexin Receptor Signaling

Orexin receptor antagonists, which can be synthesized from nicotinamide scaffolds, modulate the orexin signaling pathway. This pathway is crucial for regulating sleep-wake cycles, appetite, and other physiological processes.[6][7][8][9][10] Orexin A and B, neuropeptides produced in the hypothalamus, bind to G-protein coupled receptors (GPCRs), OX1R and OX2R.[6] This binding initiates a cascade of intracellular events, primarily through Gq/11, Gi/o, and Gs proteins, leading to the activation of phospholipase C (PLC) and an increase in intracellular calcium levels.[6][10] These signals ultimately result in neuronal excitation.[9] Orexin receptor antagonists block the binding of orexins to their receptors, thereby inhibiting this signaling cascade.

orexin_signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling orexin Orexin A / B receptor Orexin Receptor (OX1R / OX2R) orexin->receptor Binds g_protein G-Protein (Gq, Gi, Gs) receptor->g_protein Activates antagonist Nicotinamide-based Antagonist antagonist->receptor Blocks plc Phospholipase C (PLC) g_protein->plc Activates ca_increase ↑ Intracellular Ca2+ plc->ca_increase Leads to neuronal_excitation Neuronal Excitation (Wakefulness, etc.) ca_increase->neuronal_excitation Results in

Caption: Simplified orexin receptor signaling pathway and the action of antagonists.

Antifungal Mechanism of Nicotinamide Derivatives

Nicotinamide and its derivatives have demonstrated antifungal activity through various mechanisms. One proposed mechanism involves the disruption of the fungal cell wall integrity.[11][12] Another key mechanism is the inhibition of histone deacetylases (HDACs), particularly sirtuins like Hst3 in Candida albicans.[13][14] Inhibition of Hst3 leads to hyperacetylation of histone H3 at lysine 56 (H3K56ac), which causes oxidative damage and ultimately fungal cell death.[13][14]

antifungal_mechanism cluster_fungal_cell Fungal Cell nicotinamide Nicotinamide Derivative cell_wall Cell Wall Disruption nicotinamide->cell_wall Causes hst3 Histone Deacetylase (Hst3) nicotinamide->hst3 Inhibits cell_death Fungal Cell Death cell_wall->cell_death Contributes to h3k56 Histone H3 (K56) hst3->h3k56 Deacetylates h3k56ac Hyperacetylation of H3K56 h3k56->h3k56ac Acetylation oxidative_damage Oxidative Damage h3k56ac->oxidative_damage Leads to oxidative_damage->cell_death Induces

Caption: Proposed antifungal mechanisms of action for nicotinamide derivatives.

References

Application Notes and Protocols for Monitoring Methyl 5-chloro-2-methoxynicotinate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring the synthesis of Methyl 5-chloro-2-methoxynicotinate, a key intermediate in pharmaceutical development. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and in-situ Spectroscopic techniques are designed to enable accurate tracking of reaction progress, determination of purity, and quantification of reactants, products, and impurities.

Reaction Scheme

The synthesis of this compound typically involves the esterification of 5-chloro-2-methoxynicotinic acid. A common method is the reaction of the carboxylic acid with a methylating agent, such as methanol, in the presence of an acid catalyst, or with a more reactive methylating agent like thionyl chloride followed by methanol.

Reactant 5-chloro-2-methoxynicotinic acid Product This compound Reactant->Product Esterification Reagent + Methanol (CH3OH) + Acid Catalyst (e.g., H2SO4) Byproduct + Water (H2O)

Caption: Synthesis of this compound.

Analytical Methods for Reaction Monitoring

A suite of analytical techniques can be employed to monitor the reaction progress and ensure the quality of the final product. The choice of method will depend on the specific requirements of the analysis, such as the need for real-time monitoring, quantitative accuracy, or impurity identification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for monitoring the conversion of the starting material and the formation of the product, as well as for quantifying impurities. A reversed-phase HPLC (RP-HPLC) method is generally suitable for this compound.

Experimental Protocol: RP-HPLC Method

Parameter Condition
Instrumentation HPLC system with UV detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 30% B, 5-15 min: 30-80% B, 15-20 min: 80% B, 20-22 min: 80-30% B, 22-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the reaction mixture and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

  • For quantitative analysis, prepare a calibration curve using standards of known concentrations of this compound and 5-chloro-2-methoxynicotinic acid.

cluster_workflow HPLC Analysis Workflow Sample Reaction Sample Dilute Dilute with Acetonitrile/Water Sample->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Analyze Analyze Data Inject->Analyze

Caption: HPLC sample preparation and analysis workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds, making it suitable for analyzing this compound and potential volatile impurities.

Experimental Protocol: GC-MS Method

Parameter Condition
Instrumentation GC-MS system with a quadrupole mass spectrometer
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Oven Temperature Program Initial: 80 °C, hold for 2 min; Ramp: 15 °C/min to 280 °C; Hold: 5 min
Injection Volume 1 µL (split ratio 20:1)
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 m/z

Sample Preparation:

  • Dissolve a small amount of the reaction mixture in a suitable solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter if necessary.

  • For quantitative analysis, an internal standard (e.g., a compound with similar properties but a different retention time) should be added to both the samples and calibration standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an excellent tool for real-time, non-invasive monitoring of reaction kinetics and for structural elucidation of reactants, products, and intermediates. Both ¹H and ¹³C NMR can be utilized.

Experimental Protocol: ¹H NMR Monitoring

Parameter Condition
Instrumentation NMR Spectrometer (e.g., 400 MHz or higher)
Solvent Deuterated chloroform (CDCl₃) or other suitable deuterated solvent that dissolves all reaction components.
Internal Standard A non-reactive compound with a simple spectrum that does not overlap with signals of interest (e.g., 1,3,5-trimethoxybenzene).
Acquisition Acquire ¹H NMR spectra at regular time intervals throughout the reaction.

Procedure:

  • In an NMR tube, dissolve a known amount of the starting material (5-chloro-2-methoxynicotinic acid) and the internal standard in the deuterated solvent.

  • Acquire an initial ¹H NMR spectrum (t=0).

  • Initiate the reaction by adding the methylating agent and catalyst to the NMR tube.

  • Acquire spectra at regular intervals to monitor the disappearance of the starting material signals and the appearance of the product signals.

  • The relative integration of the product peaks to the internal standard can be used to determine the reaction conversion and yield over time.

Expected ¹H NMR Chemical Shifts (in CDCl₃, estimated):

  • This compound:

    • Methoxy protons (-OCH₃): ~4.0 ppm (s, 3H)

    • Ester methyl protons (-COOCH₃): ~3.9 ppm (s, 3H)

    • Pyridine ring protons: ~8.2 ppm (d, 1H) and ~7.8 ppm (d, 1H)

  • 5-chloro-2-methoxynicotinic acid:

    • Methoxy protons (-OCH₃): ~4.1 ppm (s, 3H)

    • Pyridine ring protons: ~8.3 ppm (d, 1H) and ~7.9 ppm (d, 1H)

    • Carboxylic acid proton (-COOH): broad singlet, variable chemical shift

Reactant Reactant Signals (e.g., Acid -COOH) Product Product Signals (e.g., Ester -OCH3) Reactant->Product Signal Intensity Change Time Reaction Time

Caption: NMR monitoring of reaction progress over time.

In-situ Reaction Monitoring

For real-time analysis without the need for sampling, in-situ spectroscopic techniques are invaluable.

In-situ Fourier Transform Infrared (FTIR) Spectroscopy

In-situ FTIR spectroscopy can monitor the reaction by tracking the changes in vibrational frequencies of functional groups. An Attenuated Total Reflectance (ATR) probe immersed in the reaction vessel is commonly used.

Key Vibrational Bands to Monitor:

  • Disappearance of Reactant: The broad O-H stretch of the carboxylic acid group of 5-chloro-2-methoxynicotinic acid (around 2500-3300 cm⁻¹). The C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹).[1]

  • Appearance of Product: The C=O stretch of the ester group in this compound (around 1720-1740 cm⁻¹).[2] The C-O stretch of the ester (around 1250-1300 cm⁻¹).

In-situ Raman Spectroscopy

Raman spectroscopy is another powerful tool for in-situ monitoring, particularly for reactions in which changes in polarizability occur. It is less sensitive to water, which can be an advantage.

Key Raman Shifts to Monitor:

  • Changes in the pyridine ring breathing modes upon conversion of the carboxylic acid to the ester.

  • Appearance of new bands corresponding to the ester functional group.

Impurity Profiling

Identifying and quantifying impurities is critical for ensuring the quality and safety of the final product. The synthesis of this compound may lead to several potential impurities.

Potential Impurities:

  • Unreacted Starting Material: 5-chloro-2-methoxynicotinic acid.

  • Byproducts from Side Reactions: Such as decarboxylation products or impurities from the starting materials.

  • Isomeric Impurities: If the starting material contains isomers.

  • Degradation Products: Formed under harsh reaction conditions.

Analytical Approach: A combination of HPLC and GC-MS is recommended for comprehensive impurity profiling. HPLC with a photodiode array (PDA) detector can provide information on the purity and identify non-volatile impurities. GC-MS is ideal for identifying volatile and semi-volatile impurities. Mass spectral libraries (e.g., NIST) can be used for tentative identification of unknown peaks.

Quantitative Data Summary (Hypothetical)

Analytical Method Analyte LOD LOQ Linearity (r²) Accuracy (% Recovery)
HPLC This compound0.05 µg/mL0.15 µg/mL>0.99998-102%
5-chloro-2-methoxynicotinic acid0.1 µg/mL0.3 µg/mL>0.99997-103%
GC-MS This compound1 ng/mL3 ng/mL>0.99895-105%

Disclaimer: The quantitative data presented in the table is hypothetical and should be determined experimentally during method validation. The provided protocols are starting points and may require optimization for specific instrumentation and reaction conditions.

References

Application Notes and Protocols for the Purification of Products Derived from Methyl 5-chloro-2-methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of compounds synthesized using Methyl 5-chloro-2-methoxynicotinate as a starting material. The selection of an appropriate purification strategy is critical for obtaining high-purity products essential for downstream applications, including biological assays and further synthetic transformations.

Introduction

This compound is a versatile building block in medicinal chemistry and materials science. Reactions involving this starting material, such as amide bond formation or nucleophilic substitution, can yield a variety of products. However, these reactions are often accompanied by the formation of byproducts, unreacted starting materials, and other impurities. Effective purification is therefore a crucial step in the synthesis of novel compounds derived from this scaffold. This document outlines common and effective purification techniques, including liquid-liquid extraction, column chromatography, and recrystallization, with detailed protocols and illustrative data.

General Purification Strategy

A typical purification workflow for products derived from this compound begins with an initial workup to remove the bulk of impurities, followed by a more refined chromatographic or recrystallization step to achieve high purity. The choice of methods depends on the scale of the reaction, the physicochemical properties of the product (e.g., polarity, crystallinity), and the nature of the impurities.

A Crude Reaction Mixture B Liquid-Liquid Extraction (e.g., with NaHCO3 and brine) A->B C Organic Layer (containing crude product) B->C G Aqueous Layer (impurities) B->G removal of water-soluble impurities D Column Chromatography (Silica Gel) C->D for non-crystalline products or complex mixtures E Recrystallization C->E for crystalline solids F Pure Product (>98%) D->F E->F

Figure 1: General purification workflow for products from this compound.

Data Presentation: Comparison of Purification Techniques

The following tables summarize typical quantitative data for the purification of a hypothetical amide derivative of this compound.

Table 1: Liquid-Liquid Extraction Workup

ParameterValue
Initial Purity (by HPLC)75%
Extraction SolventsEthyl Acetate / Saturated aq. NaHCO3, Brine
Volume Ratio (Organic:Aqueous)1:1
Number of Extractions2
Purity after Extraction85%
Yield~95%

Table 2: Column Chromatography

ParameterValue
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseHexane:Ethyl Acetate (Gradient)
Initial Purity85%
Final Purity (by HPLC)>98%
Yield80%
Rf of Product0.4 (in 7:3 Hexane:Ethyl Acetate)

Table 3: Recrystallization

ParameterValue
Solvent SystemEthanol/Water
Initial Purity85%
Final Purity (by HPLC)>99%
Yield70%
AppearanceWhite crystalline solid

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Amide Synthesis Workup

This protocol is suitable for the initial purification of amide products synthesized from this compound.

Materials:

  • Crude reaction mixture in an organic solvent (e.g., Ethyl Acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of saturated aqueous NaHCO3 solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Add an equal volume of brine to the organic layer in the separatory funnel.

  • Shake for 1 minute and allow the layers to separate. Drain the lower aqueous layer.

  • Transfer the organic layer to a clean flask and dry over anhydrous Na2SO4 or MgSO4 for 10-15 minutes.

  • Filter the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.

Protocol 2: Column Chromatography

This protocol is designed for the purification of non-crystalline products or for separating mixtures with closely related polarities.

Materials:

  • Crude product from Protocol 1

  • Silica gel (230-400 mesh)

  • Hexane and Ethyl Acetate (HPLC grade)

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Collection tubes

Procedure:

  • Prepare the Column:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Adsorb the sample onto a small amount of silica gel by evaporating the solvent.

    • Carefully load the dried powder onto the top of the column.

  • Elution:

    • Begin elution with a low polarity solvent system (e.g., 95:5 hexane:ethyl acetate).

    • Gradually increase the polarity of the eluent to facilitate the separation of the target compound from impurities.

  • Fraction Collection:

    • Collect fractions and monitor the elution by TLC.

    • Visualize the TLC plates under a UV lamp to identify the fractions containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Recrystallization

This method is ideal for obtaining high-purity crystalline solid products.

Materials:

  • Crude solid product

  • Recrystallization solvent (e.g., ethanol, methanol, or a mixture with water)

  • Heating mantle or hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution:

    • Place the crude solid in a flask and add a minimal amount of the recrystallization solvent.

    • Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying:

    • Dry the purified crystals in a vacuum oven to remove any residual solvent.

These protocols provide a general framework for the purification of products derived from this compound. The specific conditions for each purification step may need to be optimized based on the properties of the target compound.

Application of Methyl 5-chloro-2-methoxynicotinate in Agrochemical Synthesis: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Methyl 5-chloro-2-methoxynicotinate is a substituted pyridine derivative, a class of compounds that has yielded numerous successful agrochemicals. The presence of a chlorine atom and a methoxy group on the pyridine ring suggests its potential as a versatile building block in organic synthesis. These functional groups offer multiple reaction sites for chemists to elaborate the core structure and introduce the necessary pharmacophores for pesticidal activity.

However, extensive searches of chemical and patent literature did not reveal specific instances of this compound being used as a direct precursor in the synthesis of a registered agrochemical product. The information available primarily confirms its status as a chemical intermediate, with suppliers offering it for research and development purposes.

It is plausible that this compound is utilized in proprietary, in-house discovery and development programs within agrochemical companies. The synthetic routes to novel active ingredients are often closely guarded trade secrets until patent protection is secured. Therefore, the absence of public data does not definitively rule out its use but rather highlights the challenges in tracking the application of specific, non-commodity chemical intermediates.

Potential Synthetic Logic

While a concrete example is unavailable, we can speculate on the potential synthetic utility of this compound based on the reactivity of its functional groups. The logical flow for its application in a hypothetical agrochemical discovery workflow is outlined below.

G cluster_0 Starting Material cluster_1 Key Transformations cluster_2 Intermediate Scaffolds cluster_3 Hypothetical Agrochemical Classes This compound This compound Ester Hydrolysis Ester Hydrolysis This compound->Ester Hydrolysis Amide Formation Amide Formation This compound->Amide Formation Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution This compound->Nucleophilic Aromatic Substitution Demethylation Demethylation This compound->Demethylation 5-chloro-2-methoxynicotinic acid 5-chloro-2-methoxynicotinic acid Ester Hydrolysis->5-chloro-2-methoxynicotinic acid Nicotinamide Derivatives Nicotinamide Derivatives Amide Formation->Nicotinamide Derivatives Substituted Pyridines Substituted Pyridines Nucleophilic Aromatic Substitution->Substituted Pyridines Pyridin-2-ol Derivatives Pyridin-2-ol Derivatives Demethylation->Pyridin-2-ol Derivatives Herbicides Herbicides 5-chloro-2-methoxynicotinic acid->Herbicides Fungicides Fungicides Nicotinamide Derivatives->Fungicides Insecticides Insecticides Substituted Pyridines->Insecticides Pyridin-2-ol Derivatives->Fungicides

Caption: Hypothetical synthetic pathways for this compound.

Experimental Protocols

Due to the lack of specific agrochemical synthesis examples starting from this compound, detailed experimental protocols for such applications cannot be provided. The protocols would be highly dependent on the target molecule and the chosen synthetic route.

Data Presentation

As no quantitative data (e.g., reaction yields, purity, spectroscopic data) for the synthesis of specific agrochemicals from this compound could be found in the public domain, a structured data table cannot be generated.

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of Methyl 5-chloro-2-methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve yields for the Suzuki-Miyaura cross-coupling of Methyl 5-chloro-2-methoxynicotinate.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound often challenging?

A1: This reaction presents several challenges that can lead to low yields. The C-Cl bond is inherently less reactive than C-Br or C-I bonds, requiring more active catalytic systems for efficient oxidative addition.[1][2] Additionally, the substrate is an electron-deficient N-heterocycle; the pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity or causing poisoning.[3][4][5]

Q2: What are the most common side reactions that lower the yield?

A2: The primary side reactions to monitor are:

  • Protodeboronation : The replacement of the boron group on the coupling partner with a hydrogen atom, effectively consuming the nucleophile.[6][7] This is often exacerbated by excessive water, high temperatures, or certain bases.[7][8]

  • Homocoupling : The undesirable dimerization of the boronic acid/ester to form a symmetrical biaryl. This can be mediated by the presence of oxygen or by Pd(II) species at the start of the reaction.[7][9][10]

  • Dehalogenation : The reduction of the starting material, where the chloro group is replaced by a hydrogen atom. This can occur via the formation of palladium-hydride species.[11]

Q3: How does the choice of boronic acid versus a boronic ester affect the reaction?

A3: Boronic esters, such as pinacol or MIDA esters, are generally more stable than their corresponding boronic acids.[7][12] They are less prone to premature protodeboronation and homocoupling.[6][12] Using boronic esters can create a "slow release" of the active boronic acid under the reaction conditions, maintaining a low concentration that favors the desired cross-coupling over side reactions.[6][13]

Q4: Can the pyridine nitrogen poison the palladium catalyst?

A4: Yes, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[14] This is a known issue with nitrogen-containing heterocycles.[3] The choice of a suitable bulky, electron-rich ligand can often mitigate this effect by sterically shielding the palladium center.

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material

If you observe a significant amount of unreacted this compound, consider the following causes and solutions.

Potential Cause Recommended Solution Explanation
Inactive Catalyst Ensure the palladium source and ligand are high purity and stored correctly. Use a reliable pre-catalyst (e.g., a palladacycle) to ensure consistent generation of the active Pd(0) species.[15][16]The active catalyst is a Pd(0) species. If using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ, which can sometimes be inefficient.[1]
Slow Oxidative Addition Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[11][17] Carefully increase the reaction temperature in increments (e.g., 90-110 °C).[11]Aryl chlorides require highly active catalysts for the oxidative addition step. Electron-rich ligands enhance the electron density on the palladium, promoting its insertion into the C-Cl bond.[1]
Catalyst Poisoning Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). Use bulky ligands that can help prevent the pyridine nitrogen from binding to the palladium center.[18]The pyridine substrate can act as a ligand, deactivating the catalyst. A higher catalyst concentration can sometimes overcome partial poisoning.[3][14]
Incorrect Base The choice of base is critical. Screen different bases; K₃PO₄ or Cs₂CO₃ are often effective for challenging couplings as they are strong enough to promote transmetalation without causing excessive side reactions.[11][15]The base plays a key role in the transmetalation step. Its strength and solubility can significantly impact the reaction rate and side product formation.
Issue 2: Significant Homocoupling of the Boronic Acid/Ester is Observed

The presence of a biaryl byproduct derived from your boronic acid points to a homocoupling issue.

Potential Cause Recommended Solution Explanation
Oxygen Contamination Ensure all solvents are rigorously degassed (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period). Maintain a positive pressure of inert gas throughout the reaction.[9][10]Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a stoichiometric homocoupling of the boronic acid.[7][9]
Pd(II) Pre-catalyst If using a Pd(II) source like Pd(OAc)₂, it can directly react with the boronic acid to cause homocoupling while being reduced to Pd(0).[1][9] Using a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that forms Pd(0) rapidly can minimize this initial side reaction.The initial moments of the reaction before the catalytic cycle is fully established are critical. Minimizing the time Pd(II) is present with the boronic acid can suppress homocoupling.[7]
Issue 3: Protodeboronation is a Major Side Reaction

If you detect the arene corresponding to your boronic acid (Ar-H), protodeboronation is occurring.

Potential Cause Recommended Solution Explanation
Excess Water / Protic Solvent Use anhydrous solvents where possible, although a small amount of water is often necessary. If using a biphasic system, carefully control the water ratio (e.g., 10:1 organic/aqueous).[11]Protodeboronation involves the protonolysis of the C-B bond.[6] While Suzuki reactions often require water, excess amounts can accelerate this undesired pathway.
Base-Catalyzed Decomposition Switch to a milder base such as K₃PO₄ or KF. Avoid strong hydroxide or alkoxide bases if protodeboronation is severe.[8][19]The base-catalyzed pathway is highly relevant under Suzuki conditions. A less aggressive base can slow this decomposition relative to the productive cross-coupling.[7]
High Temperature Reduce the reaction temperature. A more active catalyst/ligand system may allow for efficient coupling at a lower temperature, thereby minimizing thermal decomposition of the boronic acid.Boronic acids, especially heteroaromatic ones, can be thermally unstable. Minimizing heat exposure can preserve this reagent.[1]
Unstable Boronic Acid Use a more stable boronic ester derivative (e.g., pinacol, neopentyl glycol, or MIDA).[6][12]These derivatives hydrolyze slowly in situ to release the boronic acid, keeping its standing concentration low and minimizing the rate of protodeboronation.[6]

Comparative Data for Catalyst & Base Selection

The following tables summarize conditions used for Suzuki couplings of similar electron-deficient (hetero)aryl halides. These serve as a starting point for optimization.

Table 1: Performance of Common Catalyst/Ligand Systems

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Substrate NotesRef
Pd(PPh₃)₄ (5)-K₃PO₄DMF1001285-955-Bromonicotinic acid[5]
Pd(dppf)Cl₂ (3)-Na₃PO₄Dioxane/H₂O1002-450-89Pyridine-2-sulfonyl fluoride[4]
Pd₂(dba)₃ (1.5)SPhos (3.5)K₃PO₄Toluene/H₂O10018~802-Bromopyridine[11][20]
Pd(OAc)₂ (2)XPhos (4)K₃PO₄2-MeTHF10012932,5-Dichloropyridine[2]

Table 2: Effect of Base on Coupling Efficiency

Base (equiv)Catalyst SystemSolventYield (%)CommentsRef
K₃PO₄ (3.0)Pd(OAc)₂ / SPhosDioxane/H₂OHighOften provides good results with challenging substrates.[5]
K₂CO₃ (2.0)Pd(PPh₃)₄Dioxane/H₂OModerate-HighA standard, cost-effective choice, but may be less effective for chlorides.[16]
Cs₂CO₃ (2.0)PdCl₂(dppf)DMEHighHighly effective but more expensive; good for difficult couplings.[21]
KF (3.0)Pd₂(dba)₃ / P(t-Bu)₃THFHighFluoride can accelerate transmetalation but may also promote homocoupling.[22]

Visualizations

Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_ts Oxidative Addition pd0->oa_ts pd2_complex Ar-Pd(II)L₂(X) oa_ts->pd2_complex trans_ts Transmetalation pd2_complex->trans_ts pd2_biaryl Ar-Pd(II)L₂(Ar') trans_ts->pd2_biaryl re_ts Reductive Elimination pd2_biaryl->re_ts re_ts->pd0 product_out Ar-Ar' (Product) re_ts->product_out sub_in1 Ar-X (Aryl Halide) sub_in1->oa_ts sub_in2 Ar'-B(OR)₂ (Boronic Ester) sub_in2->trans_ts base_in Base base_in->trans_ts

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield

Use this decision tree to diagnose and address common causes of low reaction yield.

Troubleshooting_Workflow start Low Yield or Reaction Failure check_sm Is Starting Halide Consumed? start->check_sm check_side_products Are Side Products Observed? check_sm->check_side_products Yes inactive_catalyst Primary Issue: Catalyst Inactivity or Slow Oxidative Addition check_sm->inactive_catalyst No deboronation Primary Issue: Protodeboronation check_side_products->deboronation Deborylated Arene Found homocoupling Primary Issue: Homocoupling check_side_products->homocoupling Boronic Dimer Found dehalogenation Primary Issue: Dehalogenation check_side_products->dehalogenation Dehalogenated Halide Found solution_catalyst Solution: - Use more active ligand (e.g., SPhos, XPhos) - Increase temperature - Use pre-catalyst inactive_catalyst->solution_catalyst solution_deboronation Solution: - Use boronic ester - Use milder base (K₃PO₄) - Minimize water/heat deboronation->solution_deboronation solution_homocoupling Solution: - Rigorously degas solvents - Use Pd(0) pre-catalyst homocoupling->solution_homocoupling solution_dehalogenation Solution: - Screen aprotic solvents - Optimize base and ligand dehalogenation->solution_dehalogenation

Caption: A decision tree for troubleshooting a low-yielding Suzuki coupling reaction.

Experimental Protocols

Protocol 1: General Procedure with a Buchwald Ligand System

This protocol is a robust starting point for the coupling of this compound, utilizing a highly active catalyst system known to be effective for aryl chlorides.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.3 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.5 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Toluene and Water (10:1 v/v), degassed

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, and K₃PO₄.

  • Add the palladium pre-catalyst Pd₂(dba)₃ and the SPhos ligand.

  • Seal the vessel, then evacuate and backfill with inert gas. Repeat this cycle 3-5 times.

  • Add the degassed toluene and water solvent mixture via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[11]

Protocol 2: Procedure with a Palladacycle Pre-catalyst

This protocol uses a commercially available, air-stable palladacycle pre-catalyst that provides high activity and reproducibility.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.3 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous and degassed

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add this compound, the arylboronic acid/ester, K₃PO₄, and the XPhos Pd G3 pre-catalyst to a dry reaction vessel.

  • Add the degassed 2-MeTHF solvent.

  • Seal the vessel tightly and place it in a preheated heating block or oil bath at 100-110 °C.

  • Stir the reaction vigorously. Monitor for completion by LC-MS (typically 4-18 hours).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Wash the combined organic filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the resulting residue by flash column chromatography.

References

Technical Support Center: Methyl 5-chloro-2-methoxynicotinate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 5-chloro-2-methoxynicotinate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: There are two primary synthetic routes for this compound:

  • Route 1: Chlorination followed by Esterification. This route starts with the chlorination of 2-methoxynicotinic acid to yield 5-chloro-2-methoxynicotinic acid, which is then esterified to the final product.

  • Route 2: Esterification followed by Chlorination. This route involves the initial esterification of 2-methoxynicotinic acid to Methyl 2-methoxynicotinate, which is subsequently chlorinated at the 5-position.

Q2: What are the most common byproducts observed in these reactions?

A2: The common byproducts depend on the synthetic route chosen.

  • For Route 1 (Chlorination then Esterification):

    • Unreacted 2-methoxynicotinic acid: Incomplete chlorination can lead to the presence of the starting material.

    • Over-chlorinated species: Dichloro- or other polychlorinated nicotinic acids may form under harsh chlorination conditions.

    • 5-chloro-2-methoxynicotinic acid: Incomplete esterification will result in the presence of the acid precursor.

  • For Route 2 (Esterification then Chlorination):

    • Unreacted Methyl 2-methoxynicotinate: Incomplete chlorination is a common issue.

    • Positional isomers: Chlorination might occur at other positions on the pyridine ring, leading to isomers such as Methyl 3-chloro-2-methoxynicotinate or Methyl 6-chloro-2-methoxynicotinate. The selectivity of the chlorination is a critical factor.

    • Hydrolysis products: The ester can be hydrolyzed back to the corresponding carboxylic acid (5-chloro-2-methoxynicotinic acid) during workup or if moisture is present.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction progress. A suitable mobile phase for TLC is a mixture of ethyl acetate and hexane. For HPLC, a C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid) is typically used.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Incomplete Reaction - Chlorination Step: Ensure the chlorinating agent is fresh and used in the correct stoichiometric amount. Reaction time and temperature should be optimized. For example, when using N-chlorosuccinimide (NCS), ensure the reaction is heated for a sufficient duration. - Esterification Step: Use an excess of the esterifying agent (e.g., methanol with a catalytic amount of strong acid like H₂SO₄) and ensure removal of water, for instance, by using a Dean-Stark apparatus.
Product Loss During Workup - Extraction: Ensure the pH of the aqueous layer is appropriately adjusted to minimize the solubility of the product. Use a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane). Perform multiple extractions to maximize recovery. - Purification: Optimize the mobile phase for column chromatography to ensure good separation from byproducts. Recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can also improve yield and purity.
Side Reactions - Over-chlorination: Use a milder chlorinating agent or control the reaction temperature more precisely. A gradual addition of the chlorinating agent can also help. - Hydrolysis: During workup, avoid prolonged exposure to strongly acidic or basic conditions. Neutralize the reaction mixture promptly and at a low temperature.
Issue 2: Presence of Impurities in the Final Product
Observed Impurity Potential Cause Troubleshooting and Prevention
Unreacted Starting Material Incomplete reaction.Increase reaction time, temperature, or the amount of the limiting reagent. Monitor the reaction closely by TLC or HPLC until the starting material is consumed.
Positional Isomers (from chlorination) Poor regioselectivity of the chlorination reaction.The choice of chlorinating agent and reaction conditions is crucial. For instance, using a bulky chlorinating agent might improve selectivity. Temperature control is also critical.
5-chloro-2-methoxynicotinic acid Incomplete esterification or hydrolysis of the ester product.Ensure the esterification reaction goes to completion. During workup, use a mild base for neutralization and avoid excessive heat.
Polychlorinated Byproducts Harsh chlorination conditions.Use a milder chlorinating agent, lower the reaction temperature, and control the stoichiometry of the chlorinating agent carefully.

Experimental Protocols

Key Experiment: Chlorination of 2-Methoxynicotinic Acid (Route 1)

Materials:

  • 2-Methoxynicotinic acid

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-methoxynicotinic acid in anhydrous acetonitrile.

  • Add N-chlorosuccinimide (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Adjust the pH of the aqueous layer to ~2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 5-chloro-2-methoxynicotinic acid.

Visualizations

Reaction_Byproducts cluster_route1 Route 1: Chlorination -> Esterification cluster_route2 Route 2: Esterification -> Chlorination SM1 2-Methoxynicotinic Acid INT1 5-Chloro-2-methoxy- nicotinic Acid SM1->INT1 Chlorination BP1_1 Unreacted Starting Material SM1->BP1_1 P1 Methyl 5-chloro-2- methoxynicotinate INT1->P1 Esterification BP1_2 Over-chlorinated Species INT1->BP1_2 BP1_3 Incomplete Esterification INT1->BP1_3 SM2 2-Methoxynicotinic Acid INT2 Methyl 2-methoxy- nicotinate SM2->INT2 Esterification P2 Methyl 5-chloro-2- methoxynicotinate INT2->P2 Chlorination BP2_1 Unreacted Intermediate INT2->BP2_1 BP2_2 Positional Isomers P2->BP2_2 BP2_3 Hydrolysis Product P2->BP2_3

Caption: Common byproducts in the two main synthetic routes to this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Monitor Reaction by TLC/HPLC start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_reactions Side Reactions Observed? incomplete->side_reactions No optimize_conditions Optimize Reaction Conditions: - Time - Temperature - Reagent Stoichiometry incomplete->optimize_conditions Yes change_reagents Consider Milder/More Selective Reagents side_reactions->change_reagents Yes workup_loss Check Workup Procedure: - pH adjustment - Extraction efficiency side_reactions->workup_loss No end Improved Yield and Purity optimize_conditions->end change_reagents->end purification_issue Optimize Purification: - Column Chromatography - Recrystallization workup_loss->purification_issue purification_issue->end

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

troubleshooting failed reactions with Methyl 5-chloro-2-methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 5-chloro-2-methoxynicotinate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered in reactions involving this reagent.

General Information

PropertyValue
Chemical Name This compound
Synonyms Methyl 5-chloro-2-methoxypyridine-3-carboxylate, 5-Chloro-2-methoxy-3-pyridinecarboxylic acid methyl ester
CAS Number 82060-51-3
Molecular Formula C₈H₈ClNO₃[1]
Molecular Weight 201.61 g/mol [2]
Appearance Solid[1]

Troubleshooting Failed Reactions

This section is divided into common reaction types where this compound is frequently used.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, its success is sensitive to various factors.

FAQs

  • Q1: My Suzuki-Miyaura coupling reaction with this compound is not proceeding, or the yield is very low. What are the potential causes?

    A1: Low or no yield in a Suzuki coupling reaction can stem from several issues:

    • Catalyst Inactivity: The Palladium catalyst is the heart of the reaction. Its deactivation due to oxidation is a common problem.[3] Ensure that all solvents are thoroughly degassed using methods like sparging with an inert gas (e.g., Argon or Nitrogen) or freeze-pump-thaw cycles.[3]

    • Inappropriate Base: The choice and strength of the base are crucial.[3] Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[3] For substrates sensitive to strong bases, milder options like potassium fluoride (KF) can be considered.[4]

    • Poor Boronic Acid/Ester Quality: Boronic acids can degrade over time through processes like protodeboronation.[3][4] It is advisable to use fresh, high-purity boronic acid or more stable derivatives like pinacol esters or potassium trifluoroborate salts.[3]

    • Suboptimal Temperature: Many Suzuki couplings require heating, typically between 80-110 °C. However, excessively high temperatures can lead to catalyst decomposition.[3]

    • Solubility Issues: Poor solubility of reactants in the chosen solvent system can hinder the reaction.[4] Common solvent systems include mixtures like dioxane/water, toluene/water, or DMF/water.[3]

  • Q2: I am observing significant amounts of side products, such as homocoupling of the boronic acid or dehalogenation of my starting material. How can I minimize these?

    A2: The formation of side products is a common issue.

    • Homocoupling: This often occurs when the reaction mixture contains Pd(II) species, which can be a result of using a Pd(II) precatalyst without complete reduction to Pd(0) or the presence of oxygen.[5] Thorough degassing is critical to prevent this.[5]

    • Dehalogenation: This side reaction can be promoted by certain bases or impurities. Screening different bases and ensuring high-purity starting materials can help mitigate this issue.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

Suzuki_Troubleshooting start Low/No Product check_catalyst Check Catalyst Activity - Fresh catalyst? - Pre-catalyst activated? start->check_catalyst check_degassing Review Degassing Procedure - Sparging with inert gas? - Freeze-pump-thaw? start->check_degassing check_base Evaluate Base - Correct base for substrates? - Anhydrous/Fresh? start->check_base check_boronic_acid Assess Boronic Acid Quality - Fresh reagent? - Stable derivative (e.g., pinacol ester)? start->check_boronic_acid optimize_conditions Optimize Reaction Conditions - Temperature screen - Solvent screen check_catalyst->optimize_conditions check_degassing->optimize_conditions check_base->optimize_conditions check_boronic_acid->optimize_conditions success Successful Reaction optimize_conditions->success

Caption: A decision-making workflow for troubleshooting failed Suzuki-Miyaura coupling reactions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 eq.) and any additional ligand if required.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterRecommended Condition
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Buchwald precatalysts
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KF
Solvent Dioxane/H₂O, Toluene/H₂O, DMF
Temperature 80 - 110 °C
Hydrolysis of the Methyl Ester

Hydrolysis of the methyl ester to the corresponding carboxylic acid is a common transformation. However, incomplete conversion or unintended side reactions can occur.

FAQs

  • Q1: My ester hydrolysis is incomplete, even after prolonged reaction times. What can I do?

    A1: Incomplete hydrolysis can be due to several factors:

    • Insufficient Base: Ensure at least a stoichiometric amount of base (e.g., LiOH, NaOH, KOH) is used. Often, using an excess (2-3 equivalents) is beneficial to drive the reaction to completion.[6]

    • Poor Solubility: The starting ester may not be fully soluble in the reaction medium. Adding a co-solvent like THF or methanol can improve solubility and facilitate the reaction.[6]

    • Steric Hindrance: While less of an issue for a methyl ester, steric bulk near the reaction center can slow down hydrolysis. In such cases, increasing the temperature or using a stronger base might be necessary.

    • Reversibility (for acidic hydrolysis): Acid-catalyzed hydrolysis is a reversible process.[7][8] To drive it forward, a large excess of water is needed.[7][8] However, base-mediated hydrolysis (saponification) is generally irreversible and often preferred for higher yields.[7]

  • Q2: I am trying to perform a reaction on another part of the molecule, but I am observing unintended hydrolysis of the ester group. How can I prevent this?

    A2: Unintended hydrolysis often occurs during aqueous workups, especially when acidic or basic solutions are used.

    • Use Cold Solutions: Perform all aqueous washes with ice-cold solutions to slow down the kinetics of the hydrolysis reaction.[9]

    • Use a Weak Base for Neutralization: When neutralizing acidic catalysts, use a cold, saturated solution of a weak base like sodium bicarbonate (NaHCO₃) instead of strong bases like NaOH.[9]

    • Minimize Contact Time: Perform extractions and washes efficiently and without delay to reduce the time the ester is in contact with aqueous acidic or basic conditions.[9]

    • Thorough Drying: After the workup, ensure the organic layer is thoroughly dried with an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) to remove all traces of water.[9]

Hydrolysis Troubleshooting Logic

Hydrolysis_Troubleshooting start Incomplete Hydrolysis check_base Check Base - Sufficient equivalents? - Appropriate strength (LiOH, NaOH)? start->check_base check_solubility Check Solubility - Add co-solvent (THF, MeOH)? start->check_solubility optimize Optimize Conditions check_base->optimize check_solubility->optimize increase_temp Increase Temperature success Complete Hydrolysis increase_temp->success optimize->increase_temp If still incomplete optimize->success

Caption: A logical flow for troubleshooting incomplete ester hydrolysis.

Experimental Protocol: General Procedure for Ester Hydrolysis (Saponification)

  • Dissolve this compound (1.0 eq.) in a suitable solvent mixture (e.g., THF/water 1:1 or methanol/water 1:1).

  • Add an aqueous solution of a base (e.g., LiOH, 1.5-3.0 eq.). A 1M solution is commonly used.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS.

  • Once the reaction is complete, remove any organic solvent under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to a low pH (e.g., pH 2-3) with a cool, dilute acid (e.g., 1M HCl).

  • The carboxylic acid product will often precipitate out of the solution. If it does, collect the solid by filtration, wash with cold water, and dry.

  • If the product does not precipitate, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.

ParameterRecommended Condition
Base LiOH, NaOH, KOH
Solvent THF/H₂O, Methanol/H₂O
Temperature Room Temperature to 60 °C
Acid for Workup 1M HCl, 1M H₂SO₄
Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom on the pyridine ring can be displaced by various nucleophiles. The success of this reaction is highly dependent on the electronic properties of the ring and the nature of the nucleophile.

FAQs

  • Q1: My nucleophilic aromatic substitution (SNAr) reaction is not working. Why might this be?

    A1: SNAr reactions have specific requirements:

    • Ring Activation: For SNAr to occur, the aromatic ring must be "activated" by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[10][11] In this compound, the ester and the pyridine nitrogen act as EWGs. Their positions relative to the chlorine will influence reactivity.

    • Leaving Group Ability: In the context of SNAr, the reactivity order of halogens is often F > Cl > Br > I.[12] This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that makes the carbon atom more electrophilic.[13]

    • Strong Nucleophile: A strong nucleophile is typically required to attack the electron-deficient aromatic ring.

    • Anhydrous Conditions: Many nucleophiles used in SNAr are also strong bases (e.g., alkoxides, amides). It is important to run these reactions under anhydrous conditions to prevent quenching of the nucleophile.

  • Q2: How can I promote the SNAr reaction?

    A2: To facilitate the reaction:

    • Increase Temperature: These reactions often require elevated temperatures to overcome the activation energy barrier.

    • Use a Polar Aprotic Solvent: Solvents like DMF, DMSO, or NMP are often used as they can solvate the cation of the nucleophilic salt, leaving a "naked," more reactive anionic nucleophile.

    • Phase-Transfer Catalysis: In some cases, a phase-transfer catalyst can be used to facilitate the reaction between a nucleophile in an aqueous or solid phase and the substrate in an organic phase.

SNAr Reaction Pathway

SNAr_Mechanism reactants This compound + Nucleophile (Nu-) attack Nucleophilic Attack reactants->attack meisenheimer Meisenheimer Complex (Resonance-Stabilized Anion) attack->meisenheimer Rate-determining step elimination Elimination of Leaving Group meisenheimer->elimination product Substituted Product + Chloride (Cl-) elimination->product

Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).[11]

References

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of Methyl 5-chloro-2-methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the palladium-catalyzed Suzuki-Miyaura cross-coupling of Methyl 5-chloro-2-methoxynicotinate.

Troubleshooting Guide

This section addresses common issues encountered during the coupling reaction.

Q1: My reaction shows low or no conversion to the desired product. What are the primary causes?

A1: Low or no product yield is a frequent challenge, often pointing to issues with the catalyst's activity or the reaction conditions. A systematic approach to troubleshooting is crucial.[1]

  • Inactive Catalyst: The active Pd(0) species may not be generating efficiently from the Pd(II) precatalyst, or it may have been deactivated. Ensure you are using a high-quality palladium source and consider a pre-catalyst designed for efficient generation of the active species.[1][2]

  • Catalyst Deactivation: Heteroaryl chlorides, particularly those with Lewis basic nitrogen atoms like your substrate, can coordinate to the palladium center, forming inactive complexes and halting the catalytic cycle.[3][4] The formation of palladium black is a visual indicator of this issue.[3]

  • Inappropriate Ligand: The C-Cl bond in aryl chlorides is strong and requires a suitable ligand to facilitate the rate-determining oxidative addition step.[5][6] Bulky, electron-rich phosphine ligands are often necessary to promote this step and stabilize the catalyst.[3][7]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature significantly impacts the reaction outcome. An inadequate base may not be strong enough to facilitate the transmetalation step, while an incorrect solvent can affect solubility and catalyst stability.[3][8]

Q2: I observe a black precipitate (palladium black) forming in my reaction flask. What does this mean and how can I prevent it?

A2: The formation of a black precipitate, known as "palladium black," is a clear sign of catalyst decomposition.[1][3] It consists of agglomerated, catalytically inactive palladium metal that has precipitated from the solution. This is often caused by:

  • Presence of Oxygen: The active Pd(0) catalyst can be oxidized by trace amounts of oxygen. It is critical to ensure all solvents are rigorously degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[3]

  • High Temperatures: While heat is often required, excessively high temperatures can accelerate the rate of catalyst decomposition.[3] It is advisable to run the reaction at the lowest temperature that provides a reasonable rate.

  • Inadequate Ligand Stabilization: The ligand's primary role is to stabilize the Pd(0) center and prevent aggregation. If the ligand is not bulky or electron-rich enough, or if the ligand-to-metal ratio is too low, the catalyst is more prone to decomposition.[3][9]

Q3: My reaction is sluggish, and starting material is consumed very slowly. How can I increase the reaction rate?

A3: A sluggish reaction points to a high activation barrier for one of the elementary steps in the catalytic cycle, most commonly the oxidative addition for an aryl chloride.

  • Ligand Choice: Switch to a more electron-rich and sterically demanding ligand. For challenging aryl chlorides, ligands like SPhos, XPhos, RuPhos, or N-heterocyclic carbenes (NHCs) are often more effective than simpler phosphines like PPh₃.[1][7]

  • Increase Temperature: Carefully increasing the reaction temperature can overcome the activation energy barrier. Monitor for signs of catalyst decomposition.[3]

  • Optimize the Base: The base is crucial for the transmetalation step. Ensure the base is strong enough and sufficiently soluble in the reaction medium. Common choices for Suzuki couplings include K₂CO₃ and K₃PO₄.[3] For anhydrous conditions, a soluble base like potassium trimethylsilanolate (TMSOK) can be effective.[4]

  • Consider Additives: In some cases for heteroaryl couplings, additives like trimethyl borate can enhance reaction rates by preventing catalyst poisoning and solubilizing boronate complexes.[4]

Q4: I am observing significant amounts of a side product from the protodeboronation of my boronic acid coupling partner. How can I minimize this?

A4: Protodeboronation is a common side reaction where the boronic acid reacts with a proton source (like water) to form an arene, consuming the nucleophilic partner.[10]

  • Use Anhydrous Conditions: Rigorously dry all reagents, solvents, and glassware. The presence of water, often in the base (e.g., K₃PO₄·H₂O), can promote this side reaction.

  • Use Boronic Esters: Boronic acid pinacol (Bpin) esters or MIDA boronates are often more stable and less prone to protodeboronation than the corresponding boronic acids.[11]

  • Choice of Base: A less nucleophilic, anhydrous base can sometimes mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for coupling with an aryl chloride like this compound?

A1: For initial screening, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[1] For well-optimized systems using highly active ligands, this loading can often be reduced to 0.1-1 mol%.[12] Conversely, for very challenging couplings, a higher initial loading might be needed to see product formation.[1] It is generally recommended to start higher and optimize downwards to minimize cost and residual palladium in the product.

Q2: How does the choice of ligand impact the required catalyst loading?

A2: The ligand is critical for catalyst performance and directly influences the optimal loading. Advanced, bulky, and electron-rich phosphine ligands (e.g., dialkylbiaryl phosphines like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) are highly effective at stabilizing the active Pd(0) species and promoting the difficult oxidative addition of aryl chlorides.[7][9] This enhanced activity and stability often allow for significantly lower catalyst loadings compared to less effective ligands like PPh₃.[1]

Q3: What is the optimal ligand-to-palladium ratio?

A3: A ligand-to-palladium ratio of 1:1 to 2:1 is common.[3] An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation and deactivation. A slight excess of ligand may be beneficial, but a large excess can sometimes inhibit the reaction by occupying coordination sites on the metal.[3]

Q4: Why are heteroaryl chlorides considered challenging substrates for Suzuki-Miyaura coupling?

A4: Heteroaryl chlorides present unique challenges due to the presence of heteroatoms.[10] The Lewis basic nitrogen atom in the pyridine ring of this compound can coordinate to the palladium catalyst. This can poison the catalyst by forming a stable, off-cycle complex, rendering it inactive.[3][4] Furthermore, some highly polar heterocyclic compounds can have poor solubility in common organic solvents.[4]

Data Presentation: Catalyst Systems for Aryl Chloride Coupling

The following table summarizes typical conditions and catalyst loadings reported for the Suzuki-Miyaura coupling of various aryl chlorides. This data can serve as a starting point for optimization.

Catalyst System (Precursor / Ligand)Catalyst Loading (mol % Pd)BaseSolventTemperature (°C)Notes
Pd(OAc)₂ / SPhos1 - 2 mol%K₃PO₄Toluene or Dioxane80 - 110A very common and effective system for aryl chlorides.[1]
Pd₂(dba)₃ / XPhos1 - 2 mol%K₃PO₄t-BuOH100Good for sterically hindered substrates.
PdCl₂(dppf)3 - 5 mol%K₂CO₃Dioxane/H₂O100A classic catalyst, may require higher loading for chlorides.
P1 / PCy₃~2 mol%K₃PO₄THF/H₂O110Effective for some heteroaryl chlorides.[13]
β-diketiminatophosphane Pd complex0.1 mol%K₂CO₃EtOH/H₂O50A highly active catalyst for deactivated aryl chlorides.[12]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, see table for loading)

  • Ligand (e.g., SPhos, see table for L:Pd ratio)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.5 equiv.).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this evacuation/backfill cycle three times to ensure an inert atmosphere.[3]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Catalyst Addition: In a separate, small vial under an inert atmosphere, briefly mix the palladium precatalyst and the ligand in a small amount of the reaction solvent. Add this catalyst solution to the main reaction flask via syringe.

  • Reaction: Place the sealed reaction flask in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction vigorously. Monitor the reaction progress by taking small aliquots (under inert atmosphere if possible) and analyzing by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ Active Catalyst OxyAdd Oxidative Addition Pd0->OxyAdd + Ar-X PdII_complex Ar-Pd(II)L₂(X) (X = Cl) OxyAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal + Ar'-B(OR)₂ + Base PdII_biaryl Ar-Pd(II)L₂(Ar') Transmetal->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim Product Ar-Ar' Product RedElim->Product Catalyst_Regen Catalyst Regeneration RedElim->Catalyst_Regen Catalyst_Regen->Pd0

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Product Yield check_pd_black Is Palladium Black precipitate visible? start->check_pd_black pd_black_yes Catalyst Deactivation check_pd_black->pd_black_yes Yes check_sm Is Starting Material (Aryl Chloride) consumed? check_pd_black->check_sm No action_inert Action: 1. Ensure rigorous inert atmosphere (degas solvents). 2. Use bulky, stabilizing ligands (e.g., SPhos). 3. Lower reaction temperature. pd_black_yes->action_inert sm_no Problem with Oxidative Addition check_sm->sm_no No sm_yes Starting Material Consumed, but no product check_sm->sm_yes Yes action_ligand Action: 1. Screen more electron-rich/bulky ligands. 2. Increase temperature carefully. 3. Verify catalyst/ligand quality. sm_no->action_ligand check_boronic Is protodeboronation of boronic acid observed? sm_yes->check_boronic boronic_yes Problem with Transmetalation/Side Reaction check_boronic->boronic_yes Yes boronic_no Re-evaluate all parameters. Check reagent purity and stoichiometry. check_boronic->boronic_no No action_base Action: 1. Use anhydrous base/solvents. 2. Use boronic ester instead of acid. 3. Optimize base selection (e.g., K₃PO₄). boronic_yes->action_base Parameter_Relationships Outcome Reaction Outcome (Yield, Purity, Rate) Catalyst Catalyst System Catalyst->Outcome Conditions Reaction Conditions Conditions->Outcome Reagents Reagents Reagents->Outcome sub_catalyst Pd Precursor (e.g., Pd(OAc)₂) sub_catalyst->Catalyst sub_ligand Ligand (e.g., SPhos) sub_ligand->Catalyst sub_loading Catalyst Loading (mol %) sub_loading->Catalyst sub_ratio Ligand:Metal Ratio sub_ratio->Catalyst sub_temp Temperature sub_temp->Conditions sub_solvent Solvent sub_solvent->Conditions sub_base Base sub_base->Conditions sub_time Time sub_time->Conditions sub_aryl Aryl Chloride (Purity) sub_aryl->Reagents sub_boron Boronic Acid/Ester (Purity, Stability) sub_boron->Reagents

References

effect of base and solvent on Methyl 5-chloro-2-methoxynicotinate reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting reactions involving Methyl 5-chloro-2-methoxynicotinate. The following sections detail the influence of bases and solvents on its reactivity in common organic transformations, offering troubleshooting advice and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most reactive sites of this compound?

A1: this compound has three primary reactive sites:

  • C5-Chloro group: This is the most common site for nucleophilic aromatic substitution and cross-coupling reactions. The electron-withdrawing nature of the adjacent ester and the pyridine nitrogen activates this position.

  • Ester group: The methyl ester can undergo hydrolysis under basic or acidic conditions to form the corresponding carboxylic acid. It can also be a site for amidation reactions.

  • Pyridine ring: The pyridine nitrogen can act as a Lewis base and may coordinate with metal catalysts, sometimes influencing the reaction outcome.

Q2: Why is my Suzuki-Miyaura coupling reaction with this compound giving a low yield?

A2: Low yields in Suzuki-Miyaura couplings of chloropyridines are a common issue. Several factors related to the base and solvent can contribute to this:

  • Base Strength: The base is crucial for the transmetalation step. If the base is too weak, the boronic acid will not be sufficiently activated. For chloropyridines, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).

  • Solvent Choice: The solvent system must be able to dissolve both the organic and inorganic reagents. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used. The ratio of organic solvent to water can significantly impact the reaction rate and yield. Anhydrous conditions with a strong base in a polar aprotic solvent can also be effective.

  • Catalyst and Ligand: While not directly a base or solvent issue, the choice of palladium catalyst and phosphine ligand is critical for activating the C-Cl bond. Bulky, electron-rich ligands are often required.

Q3: I am observing significant hydrolysis of the ester group during my reaction. How can I minimize this?

A3: Ester hydrolysis is a common side reaction, especially under basic conditions. To minimize it:

  • Use a non-aqueous base: If the reaction allows, consider using a non-hydroxide base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or an organic base like triethylamine (Et₃N) in an anhydrous solvent.

  • Lower the reaction temperature: If the primary reaction can proceed at a lower temperature, this will slow down the rate of hydrolysis.

  • Reduce reaction time: Optimizing the reaction to proceed faster will limit the time the ester is exposed to basic conditions.

  • Protecting groups: In multi-step syntheses, consider protecting the ester if it is not the intended reaction site.

Q4: What are the key considerations for choosing a solvent for nucleophilic aromatic substitution on this compound?

A4: The choice of solvent is critical for the success of nucleophilic aromatic substitution (SNAAr) reactions. Key considerations include:

  • Polarity: Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred as they can dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.

  • Boiling Point: The reaction may require heating, so a solvent with an appropriate boiling point is necessary.

  • Solubility of the Nucleophile: The chosen solvent must be able to dissolve the nucleophile to a sufficient concentration.

  • Protic vs. Aprotic: Polar protic solvents can solvate and deactivate the nucleophile through hydrogen bonding, potentially slowing down the reaction. Therefore, polar aprotic solvents are often the better choice.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Problem Possible Cause Troubleshooting Steps
Low or no conversion Ineffective base for transmetalation.Switch to a stronger, non-hydroxide base such as Cs₂CO₃ or K₃PO₄.
Inappropriate solvent system.Screen different solvent mixtures (e.g., dioxane/water, toluene/water, DMF/water) and vary the organic/aqueous ratio. Consider anhydrous conditions with a polar aprotic solvent.
Decomposition of starting material Base is too strong or reaction temperature is too high, leading to ester hydrolysis or other side reactions.Use a milder base (e.g., K₂CO₃) and lower the reaction temperature. Monitor the reaction closely to avoid prolonged reaction times.
Formation of homocoupled product Inefficient transmetalation or premature reductive elimination.Ensure the base is sufficiently strong and soluble. Optimize the catalyst and ligand system.
Sonogashira Coupling
Problem Possible Cause Troubleshooting Steps
Low yield of coupled product Inappropriate base for the copper and palladium catalytic cycles.Amine bases like triethylamine (Et₃N) or diisopropylamine (DIPA) are commonly used. Ensure the base is anhydrous and used in sufficient excess.
Poor solvent choice leading to low solubility or catalyst deactivation.Common solvents include THF, DMF, and toluene. Ensure the solvent is degassed to prevent oxidation of the catalyst.
Glaser coupling (homocoupling of the alkyne) Absence of a suitable base or presence of oxygen.Ensure the reaction is performed under an inert atmosphere and that the amine base is of good quality and used in sufficient quantity.
Hydrolysis of the Ester
Problem Possible Cause Troubleshooting Steps
Incomplete hydrolysis Insufficient amount or strength of the base.Increase the equivalents of the base (e.g., LiOH, NaOH, KOH). Consider using a stronger base.
Low reaction temperature or short reaction time.Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or LC-MS.
Poor solubility of the starting material.Use a co-solvent like methanol or THF to improve solubility.
Formation of side products Decomposition at high temperatures or with very strong bases.Use milder conditions (lower temperature, less concentrated base) for a longer period.

Data Presentation

Table 1: Effect of Base and Solvent on Suzuki-Miyaura Coupling of Related Chloropyridines (Illustrative Data)
EntryBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1K₂CO₃Dioxane/H₂O (4:1)1001275General observation from literature on similar substrates
2Cs₂CO₃Toluene1101885General observation from literature on similar substrates
3K₃PO₄DMF120690General observation from literature on similar substrates
4Na₂CO₃Ethanol/H₂O (3:1)802460General observation from literature on similar substrates

Note: This table provides illustrative data based on reactions with structurally similar chloropyridines due to the limited availability of specific data for this compound. Actual results may vary.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a reaction vessel, add this compound (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas.

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF, 10 mL), the terminal alkyne (1.2 mmol), and an amine base (e.g., triethylamine, 2.0 mmol).

  • Reaction: Stir the reaction at room temperature or heat as required.

  • Monitoring and Work-up: Follow steps 5-7 from the Suzuki-Miyaura coupling protocol.

Protocol 3: General Procedure for Ester Hydrolysis
  • Reaction Setup: Dissolve this compound (1.0 mmol) in a suitable solvent (e.g., methanol or THF, 10 mL).

  • Base Addition: Add an aqueous solution of a base (e.g., 1 M NaOH, 2.0 mmol).

  • Reaction: Stir the mixture at room temperature or heat to reflux.

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture and acidify with a suitable acid (e.g., 1 M HCl) to precipitate the carboxylic acid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. If the product is not a solid, extract with an organic solvent.

Visualizations

Reactivity_Factors cluster_reactivity This compound Reactivity cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Reactant This compound Base Base (e.g., K₂CO₃, Cs₂CO₃, Et₃N) Solvent Solvent (e.g., Dioxane, DMF, Toluene) Yield Yield Base->Yield Influences Time Reaction Time Base->Time Affects SideProducts Side Products (e.g., Hydrolysis) Base->SideProducts Can promote Solvent->Yield Influences Solvent->Time Affects Solvent->SideProducts Can influence

Caption: Logical relationship between base/solvent choice and reaction outcomes.

Experimental_Workflow start Start setup 1. Reaction Setup (Reactants, Catalyst, Base) start->setup inert 2. Establish Inert Atmosphere setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat and Stir solvent->react monitor 5. Monitor Progress (TLC/LC-MS) react->monitor workup 6. Aqueous Work-up monitor->workup purify 7. Column Chromatography workup->purify end End purify->end

Caption: General experimental workflow for cross-coupling reactions.

preventing decomposition of Methyl 5-chloro-2-methoxynicotinate during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of Methyl 5-chloro-2-methoxynicotinate during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: this compound is susceptible to three main decomposition pathways:

  • Ester Hydrolysis (Saponification): The methyl ester can be hydrolyzed to 5-chloro-2-methoxynicotinic acid, particularly under basic or strongly acidic conditions in the presence of water.[1] This reaction is often catalyzed by hydroxide ions and is more rapid at alkaline pH.

  • Decarboxylation: Following hydrolysis to the carboxylic acid, decarboxylation (loss of CO₂) can occur at elevated temperatures, leading to the formation of 5-chloro-2-methoxypyridine. This process can sometimes be catalyzed by transition metals.[2][3]

  • Ether Cleavage: The 2-methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., with strong acids like HBr or HI) or in the presence of certain Lewis acids, which would yield a pyridin-2-one derivative.[4]

Q2: I am observing the formation of 5-chloro-2-methoxynicotinic acid as a major byproduct. What is causing this and how can I prevent it?

A2: The formation of 5-chloro-2-methoxynicotinic acid is due to the hydrolysis of the methyl ester. This is a common issue, especially when using basic reagents or aqueous conditions. To prevent this:

  • Control pH: Avoid strongly basic (alkaline) or acidic conditions if water is present in the reaction mixture. For reactions requiring a base, consider using non-nucleophilic organic bases in anhydrous solvents.

  • Anhydrous Conditions: Ensure your reagents and solvents are thoroughly dried to minimize the presence of water.

  • Lower Temperatures: Hydrolysis is temperature-dependent. Running the reaction at lower temperatures can significantly reduce the rate of this side reaction.[1]

Q3: My reaction requires elevated temperatures, and I am seeing byproducts that suggest decarboxylation. How can I mitigate this?

A3: Decarboxylation typically occurs after the hydrolysis of the ester to the carboxylic acid and is promoted by heat.[3] To minimize decarboxylation:

  • Strict Anhydrous Conditions: Prevent the initial hydrolysis step by rigorously excluding water from your reaction.

  • Temperature Control: If possible, conduct the reaction at the lowest effective temperature. For nicotinic acid derivatives, decarboxylation can occur at temperatures ranging from 150-250°C.[2]

  • Avoid Certain Metals: Some metals can catalyze decarboxylation. If your reaction involves a metal catalyst, ensure it is not promoting this side reaction.

Q4: Can the 2-methoxy group on the pyridine ring be labile?

A4: The 2-methoxy group is an ether linkage and is generally stable under many reaction conditions. However, it can be cleaved under strongly acidic conditions, particularly with hydrohalic acids like HBr and HI, or with potent Lewis acids.[4] To avoid ether cleavage, it is advisable to use non-acidic or mildly acidic conditions where possible.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during common reactions with this compound.

Issue 1: Low Yield in Amide Synthesis due to Saponification

Symptom: You are attempting to synthesize an amide by reacting this compound with an amine, but you observe significant amounts of 5-chloro-2-methoxynicotinic acid in your product mixture.

Troubleshooting Workflow:

start Low Amide Yield & Saponification Observed check_base Is a strong base (e.g., NaOH, KOH) used in a protic solvent? start->check_base use_organic_base Switch to a non-nucleophilic organic base (e.g., DIEA, DBU) in an anhydrous aprotic solvent (e.g., THF, Dioxane). check_base->use_organic_base Yes check_temp Is the reaction run at elevated temperature? check_base->check_temp No end Improved Amide Yield use_organic_base->end lower_temp Lower the reaction temperature. Consider room temperature or below. check_temp->lower_temp Yes check_water Are reagents and solvents strictly anhydrous? check_temp->check_water No lower_temp->end dry_reagents Thoroughly dry all reagents and solvents before use. check_water->dry_reagents No consider_direct_amination Consider direct aminolysis at a moderate temperature without a strong base. check_water->consider_direct_amination Yes dry_reagents->end consider_direct_amination->end

Caption: Troubleshooting Saponification in Amide Synthesis.

Issue 2: Decomposition during Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki or Buchwald-Hartwig)

Symptom: When performing a Suzuki or Buchwald-Hartwig coupling, you observe low yields of the desired product along with byproducts indicating hydrolysis, decarboxylation, or catalyst deactivation. The pyridine nitrogen can also interfere with the catalyst.[5]

Troubleshooting Workflow:

start Low Yield in Cross-Coupling check_base_coupling Is a strong aqueous base (e.g., NaOH, KOH) being used? start->check_base_coupling use_milder_base Switch to a milder, non-aqueous base (e.g., K3PO4, Cs2CO3). check_base_coupling->use_milder_base Yes check_temp_coupling Is the reaction temperature high? check_base_coupling->check_temp_coupling No end_coupling Improved Cross-Coupling Yield use_milder_base->end_coupling lower_temp_coupling Attempt the reaction at a lower temperature, even room temperature, with an appropriate catalyst system. check_temp_coupling->lower_temp_coupling Yes check_ligand Are you using an appropriate ligand for this electron-deficient substrate? check_temp_coupling->check_ligand No lower_temp_coupling->end_coupling optimize_ligand Screen bulky, electron-rich ligands (e.g., XPhos, SPhos) that can promote room-temperature coupling. check_ligand->optimize_ligand No optimize_ligand->end_coupling main_compound This compound hydrolysis_product 5-Chloro-2-methoxynicotinic Acid main_compound->hydrolysis_product H₂O / H⁺ or OH⁻ (Saponification) ether_cleavage_product Methyl 5-chloro-2-oxo-1,2-dihydropyridine-3-carboxylate main_compound->ether_cleavage_product Strong Acid (e.g., HBr, HI) or Lewis Acid (Ether Cleavage) decarboxylation_product 5-Chloro-2-methoxypyridine hydrolysis_product->decarboxylation_product Heat (-CO₂) (Decarboxylation)

References

Technical Support Center: Purification of Methyl 5-chloro-2-methoxynicotinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Methyl 5-chloro-2-methoxynicotinate and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during the purification of this important class of chemical compounds.

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: Product is an Oil or Fails to Crystallize

Q: My final product is an oil and will not solidify, or it fails to crystallize from solution. What are the common causes and solutions?

A: This is a frequent challenge, often caused by residual solvents, the presence of impurities that depress the melting point, or using an inappropriate crystallization solvent.

Troubleshooting Steps:

  • Ensure Complete Removal of Solvents: Residual reaction or chromatography solvents are a primary cause. Dry the product under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.

  • Check for Impurities: Analyze a small sample by ¹H NMR or LC-MS to identify potential impurities. Common culprits include unreacted starting materials, side-products, or grease from glassware.

  • Optimize Recrystallization Solvent: The issue might be the choice of solvent. Using too much solvent is a very common reason for crystallization failure.[1]

    • Induce Crystallization: If the solution is supersaturated, try scratching the inside of the flask with a glass rod or adding a seed crystal.[1]

    • Re-evaluate Solvent System: The compound may be too soluble in the chosen solvent. Try a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below.[2] If the product "oils out," it means it's coming out of solution above its melting point; in this case, try using a larger volume of solvent or switching to a different solvent system.[3]

  • Attempt an Alternative Purification: If recrystallization fails, column chromatography may be necessary to remove the impurities preventing crystallization.

Issue 2: Colored Impurities in the Final Product

Q: My isolated product is yellow or brown, but it should be a white or off-white solid. How can I remove these colored impurities?

A: Colored impurities can arise from degradation of the starting material or product, or from specific side-reactions during synthesis.[3]

Recommended Solutions:

  • Activated Carbon Treatment: This is a common and effective method for removing colored impurities.[4]

    • Dissolve the crude product in a suitable hot solvent.

    • Add a small amount (typically 1-5% by weight) of activated carbon (charcoal).

    • Stir and heat the mixture for a short period (5-15 minutes).[3]

    • Perform a hot gravity filtration to remove the carbon.[3]

    • Allow the filtrate to cool and crystallize.

  • Recrystallization: Often, a simple recrystallization is sufficient to separate the desired compound from colored by-products, especially if the impurities have different solubility profiles.[3]

  • Column Chromatography: If the above methods fail, silica gel chromatography can be effective at separating the product from polar, colored impurities.

Issue 3: Peak Tailing and Poor Separation in Column Chromatography

Q: When purifying my this compound derivative by silica gel chromatography, I observe significant peak tailing and co-elution of impurities. How can I improve the separation?

A: Peak tailing is a very common issue when purifying pyridine derivatives on silica gel.[5] This is caused by the interaction of the basic nitrogen atom on the pyridine ring with acidic silanol groups on the silica surface.[5]

Optimization Strategies:

  • Add a Basic Modifier to the Eluent: To mitigate the interaction with silica, add a small amount of a basic modifier to your mobile phase.

    • Triethylamine (Et₃N): Typically, adding 0.1-1% triethylamine to the eluent system (e.g., Hexane/Ethyl Acetate) will significantly improve peak shape and reduce tailing.[6]

    • Pyridine: A small amount of pyridine can also be used.

  • Use an Alternative Stationary Phase: If tailing persists, consider a different stationary phase.

    • Alumina (basic or neutral): Alumina is a good alternative to silica for basic compounds.

    • Reverse-Phase Chromatography (C18): For more polar derivatives, reverse-phase chromatography using a C18 column with a mobile phase like acetonitrile/water can be effective.[7] Adjusting the pH of the mobile phase can dramatically alter retention and selectivity.[5]

  • Acid-Base Extraction Pre-Purification: Before chromatography, consider an acid-base extraction to remove non-basic impurities. Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The protonated pyridine derivative will move to the aqueous layer. The layers are then separated, the aqueous layer is basified (e.g., with NaHCO₃ or NaOH), and the product is re-extracted with an organic solvent.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis and purification of this compound derivatives?

A1: Impurities are typically related to the synthetic route but can generally be categorized as:

  • Starting Material-Related: Unreacted starting materials from the synthesis.[7]

  • Isomeric Impurities: Formation of other isomers due to a lack of complete regioselectivity in the reaction.[7]

  • Hydrolysis Products: Hydrolysis of the methyl ester group to the corresponding carboxylic acid (5-chloro-2-methoxynicotinic acid). This can occur during aqueous workup, especially under basic or acidic conditions.

  • Side-Reaction Products: By-products from the specific reactions used, such as over-methylation or products from the decomposition of reagents.[7]

Q2: Which purification technique is best for achieving high purity (>99%) for these compounds?

A2: A multi-step approach is often necessary.

  • Initial Purification: Start with an acid-base extraction to remove major non-basic or acidic impurities.[6]

  • Primary Purification: For solid products, recrystallization is a powerful and cost-effective technique for achieving high purity.[1] For oils or complex mixtures, column chromatography is the method of choice.[6]

  • Final Polishing: A final recrystallization after column chromatography is often the best way to remove minor impurities and achieve >99% purity.

Q3: How do I select the best solvent for recrystallization?

A3: The principle of "like dissolves like" is a good starting point; polar pyridine derivatives often require polar solvents.[1] The ideal solvent should dissolve the compound completely when hot but poorly when cold.[2] It's recommended to perform small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures with hexanes) to identify the optimal system.[1]

Q4: My compound appears to be degrading on the silica gel column. What can I do?

A4: Some pyridine derivatives can be sensitive to the acidic nature of silica gel.[5]

  • Deactivate the Silica: You can try deactivating the silica gel by pre-treating it with the eluent containing triethylamine before loading your sample.

  • Switch to a Less Acidic Phase: Use neutral alumina or a polymer-based column as an alternative stationary phase.[5]

  • Work Quickly: Do not let the compound sit on the column for an extended period. Prepare your fractions and elute the compound as efficiently as possible.

Data Presentation

Table 1: Recrystallization Solvent Selection Guide (Hypothetical Data)
Solvent SystemSolubility (Hot)Solubility (Cold)Crystal QualityPurity Achieved
EthanolHighModerateSmall Needles97.5%
IsopropanolHighLowLarge Prisms99.2%
Ethyl Acetate / Hexane (1:3)ModerateVery LowFine Powder98.8%
TolueneModerateLowPlates99.0%
WaterInsolubleInsolubleN/AN/A
Table 2: HPLC Troubleshooting Based on Mobile Phase Modifier
Mobile Phase (C18 Column)Target Analyte Retention Time (min)Peak Tailing Factor (As)Resolution (from key impurity)
50:50 ACN:H₂O4.22.50.8
50:50 ACN:H₂O with 0.1% Formic Acid5.81.31.6
50:50 ACN:H₂O with 0.1% Triethylamine (pH ~8)*3.51.11.4

*Note: Use of high pH mobile phases requires a pH-stable column, as traditional silica-based columns can dissolve.[5]

Experimental Protocols

Protocol 1: General Procedure for Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the compound. Use a stir bar or boiling chips for smooth boiling.[3]

  • Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the mixture to boiling for 5-10 minutes.[3]

  • Hot Gravity Filtration: If carbon was added or if insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask. This prevents premature crystallization in the funnel.[3]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Protocol 2: Flash Column Chromatography on Silica Gel
  • Solvent System Selection: Determine the optimal eluent system using Thin Layer Chromatography (TLC). The ideal system should provide a retention factor (Rf) of ~0.3 for the desired compound.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet slurry packing is common). Ensure there are no cracks or air bubbles in the packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, for less soluble compounds, create a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Add the eluent to the top of the column and apply pressure (using air or nitrogen) to achieve a steady flow rate. Collect fractions in test tubes or other suitable containers.

  • Fraction Analysis: Monitor the elution process by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Visualizations

Purification_Troubleshooting_Workflow start Crude Product is_solid Is the product a solid? start->is_solid is_colored Is the solid colored? is_solid->is_colored Yes oily_product Product is an oil or crystallization fails is_solid->oily_product No recrystallize Attempt Recrystallization is_colored->recrystallize No charcoal Recrystallize with Activated Carbon Treatment is_colored->charcoal Yes analysis Check Purity (TLC, NMR, LC-MS) recrystallize->analysis charcoal->analysis column_chrom Purify by Column Chromatography (Consider basic modifier) column_chrom->analysis success Pure Product analysis->column_chrom Impure analysis->success Purity OK oily_product->column_chrom

Caption: A workflow for troubleshooting the purification of solid derivatives.

AcidBaseExtraction Principle of Acid-Base Extraction for Pyridine Derivatives cluster_0 Step 1: Acidic Wash cluster_1 Step 2: Basification and Re-extraction start Crude Mixture in Organic Solvent (Product-Py + Non-Basic Impurity) add_acid Wash with Dilute Acid (e.g., 1M HCl) start->add_acid separation1 Two Phases Form add_acid->separation1 org_layer1 Organic Layer: Non-Basic Impurity separation1->org_layer1 Separate aq_layer1 Aqueous Layer: Protonated Product (Product-Py-H⁺ Cl⁻) separation1->aq_layer1 Separate add_base Add Base (e.g., NaOH) to Aqueous Layer (Product-Py-H⁺ Cl⁻ -> Product-Py) aq_layer1->add_base re_extract Extract with Fresh Organic Solvent add_base->re_extract separation2 Two Phases Form re_extract->separation2 org_layer2 Organic Layer: Pure Product-Py separation2->org_layer2 Separate aq_layer2 Aqueous Layer: Salts (NaCl, H₂O) separation2->aq_layer2 Separate

Caption: Workflow illustrating acid-base extraction for purification.

References

Technical Support Center: Methyl 5-chloro-2-methoxynicotinate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 5-chloro-2-methoxynicotinate. The information is designed to help users anticipate and resolve common issues encountered during organic synthesis.

Troubleshooting Guides

This section addresses specific problems that may arise during reactions involving this compound, offering potential causes and solutions in a question-and-answer format.

Suzuki-Miyaura Coupling Reactions

Question 1: Why am I observing low or no yield of the desired coupled product?

Potential Causes:

  • Catalyst Inactivity: The palladium catalyst may be deactivated.

  • Inefficient Transmetalation: The base used may not be optimal for activating the boronic acid or ester.[1][2]

  • Reluctant Oxidative Addition: Aryl chlorides can be less reactive than bromides or iodides in the oxidative addition step.[3]

  • Protodeboronation: The boronic acid reagent may be degrading before it can couple.

Solutions:

  • Catalyst and Ligands: Use bulky, electron-rich phosphine ligands to enhance catalyst activity for aryl chlorides.[3] Consider using a higher catalyst loading or a different palladium precatalyst.

  • Base Selection: Screen different bases such as K₃PO₄, Cs₂CO₃, or KF. Powdered KF can be effective if the starting materials are sensitive to stronger bases.[1]

  • Reaction Conditions: Increase the reaction temperature, but monitor for thermal decomposition. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.

  • Boronic Acid Stability: Use the boronic acid or ester as soon as possible after preparation or purchase. Consider using more stable boronic acid derivatives like MIDA boronates.[2]

Question 2: What is the likely identity of the major byproduct in my Suzuki coupling reaction?

Potential Causes and Solutions:

  • Homocoupling of Boronic Acid: This side reaction can occur, especially at higher temperatures or with certain catalyst systems. To minimize this, add the boronic acid slowly to the reaction mixture.

  • Hydrolysis of the Ester: The basic conditions of the Suzuki coupling can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid. If this is a major issue, consider using milder bases like K₂CO₃ or KF and shorter reaction times.

  • Demethylation: The methoxy group on the pyridine ring can be cleaved under certain conditions, although this is less common in standard Suzuki reactions.[4][5]

Amidation Reactions

Question 1: The amidation of the methyl ester is incomplete. What can I do?

Potential Causes:

  • Thermodynamically Unfavorable Reaction: Direct coupling of amines and esters can be slow and reversible.

  • Steric Hindrance: A bulky amine may react slowly with the ester.

  • Insufficient Temperature: The reaction may require more thermal energy to proceed to completion.

Solutions:

  • Use of Activating Agents: While direct amidation is possible, converting the ester to a more reactive intermediate can improve yields. One approach is to first hydrolyze the ester to the carboxylic acid, which can then be coupled with the amine using standard coupling reagents (e.g., HATU, HBTU).[6]

  • Higher Temperatures: Increase the reaction temperature, potentially using a high-boiling point solvent.

  • Lewis Acid Catalysis: The addition of a Lewis acid can sometimes facilitate the amidation of esters.

Question 2: I am observing a side product related to the demethylation of the 2-methoxy group. How can I avoid this?

Potential Causes:

  • Harsh Reaction Conditions: High temperatures and certain reagents can lead to the cleavage of the methyl ether.[4][5]

Solutions:

  • Milder Conditions: If possible, conduct the amidation at a lower temperature for a longer period.

  • Alternative Synthetic Route: Consider introducing the amide functionality before establishing the 2-methoxy group if demethylation is a persistent issue.

Hydrolysis of the Methyl Ester

Question: My hydrolysis of the methyl ester to the carboxylic acid is not going to completion, or I am seeing byproducts. What could be the cause?

Potential Causes:

  • Insufficient Base: Not enough base (e.g., LiOH, NaOH) was used to drive the reaction to completion.[7]

  • Reaction Time: The reaction may not have been stirred long enough for full conversion.

  • Side Reactions: Under harsh basic conditions, other parts of the molecule could potentially react, although the primary reaction should be ester hydrolysis.

Solutions:

  • Stoichiometry and Time: Use a slight excess of the base (e.g., 1.1-1.5 equivalents) and monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Solvent: Ensure the starting material is soluble in the chosen solvent system. A co-solvent like THF or methanol with water can improve solubility.

Frequently Asked Questions (FAQs)

Q1: What are the key functional groups in this compound and their expected reactivity? A1: The molecule contains a pyridine ring, a chloro substituent, a methoxy group, and a methyl ester.

  • Pyridine Ring: The nitrogen atom can be basic and can coordinate to metal catalysts.

  • Chloro Substituent: This is a leaving group in cross-coupling reactions like the Suzuki-Miyaura coupling.

  • Methoxy Group: This is an electron-donating group. The methyl group can be cleaved under harsh acidic or basic conditions.[4][5]

  • Methyl Ester: This group can be hydrolyzed to a carboxylic acid under basic or acidic conditions or converted to an amide.[7][8]

Q2: How should I store this compound? A2: It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is a solid at room temperature.[9]

Q3: Can the chloro group be displaced by other nucleophiles? A3: Yes, nucleophilic aromatic substitution (SNAAr) can be a potential side reaction, especially with strong nucleophiles and/or high temperatures. The electron-withdrawing nature of the pyridine nitrogen and the ester group can activate the chloro group for substitution.

Q4: Are there any known incompatibilities for this compound? A4: Avoid strong oxidizing agents, strong acids, and strong bases, as these can lead to decomposition or unwanted side reactions such as hydrolysis or demethylation.

Quantitative Data on Potential Side Reactions

While specific quantitative data for side reactions of this compound is not extensively published, the following table summarizes potential side products and conditions that may favor their formation based on general chemical principles.

Reaction TypeDesired ProductPotential Side ProductConditions Favoring Side Product Formation
Suzuki Coupling Biaryl ProductHomocoupled Boronic AcidHigh temperature, excess boronic acid
Hydrolyzed Product (Carboxylic Acid)Strong base (e.g., NaOH), prolonged reaction time, aqueous conditions
Demethylated ProductHigh temperature, certain Lewis acidic conditions
Amidation AmideUnreacted Starting MaterialInsufficient temperature, sterically hindered amine
Demethylated ProductHigh temperature, harsh reagents
Hydrolysis Carboxylic AcidIncomplete ReactionInsufficient base or reaction time

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a dry reaction vessel, add this compound (1.0 eq.), the desired boronic acid or ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of dioxane and water).

  • Inert Atmosphere: Purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

TroubleshootingWorkflow start Experiment Start issue Identify Issue (e.g., Low Yield, Byproduct) start->issue cause Investigate Potential Causes - Catalyst? - Reagents? - Conditions? issue->cause solution Implement Solution - Change Base/Ligand - Adjust Temperature - Purify Reagents cause->solution re_evaluate Re-run Experiment & Evaluate solution->re_evaluate re_evaluate->issue Issue Persists success Successful Outcome re_evaluate->success Issue Resolved

Caption: A general workflow for troubleshooting common issues in organic synthesis.

ReactionPathways cluster_main Main Reaction Pathways cluster_side Potential Side Reactions A This compound B Suzuki Product (Biaryl) A->B Suzuki Coupling (Pd, Base, Boronic Acid) C Amide Product A->C Amidation (Amine, Heat) D Carboxylic Acid (Hydrolysis Product) A->D Hydrolysis (Base, H2O) S1 Demethylation Product (2-hydroxy) A->S1 Harsh Conditions B->S1 High Temp S2 Homocoupling Product B->S2 Side Reaction

Caption: Reaction pathways for this compound and potential side reactions.

References

Technical Support Center: Monitoring the Synthesis of Methyl 5-chloro-2-methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of Methyl 5-chloro-2-methoxynicotinate using Thin-Layer Chromatography (TLC).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the TLC monitoring of the reaction.

Problem: My spots are streaking or elongated on the TLC plate.

Answer: Streaking is a common issue in TLC and can arise from several factors. Here are the primary causes and their solutions:

  • Sample Overload: Applying too much sample to the TLC plate is a frequent cause of streaking.[1][2][3][4]

    • Solution: Prepare a more diluted solution of your reaction mixture for spotting. If you need a more concentrated spot, apply a small amount of the diluted solution multiple times to the same point, allowing the solvent to evaporate completely between applications.[1][3]

  • Highly Polar Compounds: The starting material, 5-chloro-2-methoxynicotinic acid, is a carboxylic acid and therefore quite polar. Polar compounds can interact strongly with the silica gel, leading to streaking.[2]

    • Solution: Add a small amount of a polar solvent like acetic acid or formic acid (0.1–2.0%) to your mobile phase.[1][2] This can help to reduce the strong interactions between your acidic compound and the stationary phase.

  • Base-Sensitive Compounds: Pyridine derivatives can be basic and may interact with the acidic silica gel.[5]

    • Solution: If you suspect your compound is basic, you can add a small amount of a base like triethylamine (0.1–2.0%) or ammonia (in methanol/dichloromethane) to the mobile phase.[1]

Problem: I don't see any spots on my TLC plate after development.

Answer: The absence of visible spots can be alarming, but it is often a solvable issue. Consider the following possibilities:

  • Non-UV Active Compounds: While many organic compounds with aromatic rings are UV active, it's possible your starting material or product is not strongly absorbing at the wavelength of your UV lamp.[1][6]

    • Solution: Try alternative visualization techniques. Since the starting material and product are aromatic, they should be UV active.[6][7] If UV light doesn't work, try a chemical stain. A potassium permanganate stain is a good general-purpose stain for oxidizable functional groups.[8][9] An iodine chamber is another common and often effective method.[6][7][10]

  • Sample is Too Dilute: The concentration of your spotted sample may be too low to be detected.[1][3]

    • Solution: Concentrate your sample by spotting it multiple times in the same location, ensuring the spot is dry before each new application.[1][3]

  • Solvent Level in Chamber is Too High: If the solvent level in the developing chamber is above the baseline where you spotted your samples, the compounds will dissolve into the solvent pool instead of traveling up the plate.[1][3]

    • Solution: Ensure the solvent level is always below your spotting line.[1]

  • Volatile Compounds: It is possible, though less likely with the compounds , that your spots have evaporated from the plate.[1]

    • Solution: If you suspect this, visualize the plate immediately after development and drying.

Problem: My spots are all clustered near the baseline or the solvent front.

Answer: The position of the spots on the TLC plate is determined by the polarity of the mobile phase. This issue indicates an inappropriate solvent system.

  • Spots Near the Baseline: If your spots have not moved far from the origin, your eluent is not polar enough.[1] The compounds are sticking to the polar silica gel.

    • Solution: Increase the polarity of your mobile phase. For a common mixture like hexane and ethyl acetate, this means increasing the proportion of ethyl acetate.[1]

  • Spots Near the Solvent Front: If your spots have traveled to the top of the plate, your eluent is too polar.[1] The compounds are spending too much time in the mobile phase.

    • Solution: Decrease the polarity of your mobile phase. In a hexane/ethyl acetate system, you would increase the proportion of hexane.[1]

Problem: The Rf values are inconsistent between different TLC runs.

Answer: The Retention Factor (Rf) is a ratio and should be constant for a given compound under specific conditions.[11] If you are observing inconsistencies, one or more of the following factors may be changing:

  • Solvent System: The composition of the mobile phase must be identical for each run.[11]

  • Adsorbent: Use the same type of TLC plates (e.g., silica gel on aluminum) for all analyses.[11]

  • Thickness of the Adsorbent: Commercially prepared plates generally have a uniform thickness, but this can be a factor with self-coated plates.[11]

  • Amount of Material Spotted: Overloading a spot can affect its Rf value.[11]

  • Temperature: Run your TLCs at a consistent temperature.[11]

  • Chamber Saturation: Ensure the developing chamber is properly saturated with the solvent vapors. Placing a piece of filter paper in the chamber can help with this.[11]

Frequently Asked Questions (FAQs)

Q1: What is a typical mobile phase for monitoring the esterification of a nicotinic acid derivative?

A1: A common mobile phase for separating compounds of moderate polarity, such as an aromatic carboxylic acid and its corresponding methyl ester, is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[12] A good starting point would be a 1:1 mixture of hexane and ethyl acetate. You can then adjust the ratio to achieve optimal separation, where the starting material and product have Rf values ideally between 0.15 and 0.85.[10]

Q2: How do I calculate the Retention Factor (Rf) value?

A2: The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[13][14][15] The formula is:

  • Rf = (Distance from the baseline to the center of the spot) / (Distance from the baseline to the solvent front) [13][15]

Both distances should be measured from the origin (the baseline where the sample was spotted).[13]

Q3: How can I visualize the spots on the TLC plate?

A3: Most commercially available TLC plates contain a fluorescent indicator.[6][7] Therefore, the most common and non-destructive first step is to view the plate under a UV lamp (usually at 254 nm).[6][7][8] UV-active compounds, like the aromatic rings in your starting material and product, will appear as dark spots against a fluorescent green background.[6][7] If this is not effective, or for further confirmation, you can use a chemical stain. Common stains include:

  • Iodine: Place the plate in a chamber with a few crystals of iodine. Many organic compounds will appear as yellow-brown spots.[6][7][10]

  • Potassium Permanganate: This stain is useful for compounds that can be oxidized.[8][9] Spots will appear as yellow-brown on a purple background.[8]

  • p-Anisaldehyde: This is a versatile stain that can produce a range of colors depending on the functional groups present.[9]

Q4: What is a "co-spot" and why is it useful?

A4: A "co-spot" is a lane on the TLC plate where you spot both a pure sample of your starting material and the reaction mixture in the same location.[16] This is a very useful technique for confirming the identity of spots. If the spot from your starting material and a spot in your reaction mixture have the same Rf value, they will appear as a single, merged spot in the co-spot lane. This helps to definitively identify the starting material in your reaction mixture.[16]

Experimental Protocols

Representative Synthesis of this compound

This protocol describes a general procedure for the esterification of 5-chloro-2-methoxynicotinic acid.

  • Reaction Setup: To a solution of 5-chloro-2-methoxynicotinic acid (1.0 eq) in methanol (5-10 mL per gram of acid), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heating: Heat the reaction mixture to reflux (approximately 65 °C) and maintain this temperature.

  • Monitoring: Monitor the progress of the reaction by TLC every 1-2 hours.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Neutralize the acid with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography if necessary.

TLC Monitoring Protocol
  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes for your starting material (SM), a co-spot (Co), and your reaction mixture (Rxn).

  • Spot the Plate:

    • SM Lane: Dissolve a small amount of the 5-chloro-2-methoxynicotinic acid in a suitable solvent (e.g., methanol or ethyl acetate) and spot it on the SM mark.

    • Rxn Lane: Withdraw a small aliquot of the reaction mixture using a capillary tube and spot it on the Rxn mark.

    • Co Lane: First, spot the starting material on the Co mark. Then, spot the reaction mixture directly on top of the SM spot.

  • Develop the Plate: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase (e.g., 1:1 hexane:ethyl acetate). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize and Analyze: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil.[6] Calculate the Rf values for the starting material and the product. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

Data Presentation

CompoundExpected PolarityExpected Rf Value (1:1 Hexane:EtOAc)
5-chloro-2-methoxynicotinic acidHighLow (e.g., 0.2-0.3)
This compoundModerateHigher (e.g., 0.6-0.7)

Note: These Rf values are illustrative and will vary depending on the exact TLC conditions.

Visualizations

Reaction_Pathway 5-chloro-2-methoxynicotinic acid 5-chloro-2-methoxynicotinic acid This compound This compound 5-chloro-2-methoxynicotinic acid->this compound Methanol, H2SO4 (cat.)

Caption: Synthesis of this compound.

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis Prepare Plate Prepare Plate Spot Samples Spot Samples Prepare Plate->Spot Samples Develop Plate Develop Plate Spot Samples->Develop Plate Dry Plate Dry Plate Develop Plate->Dry Plate Visualize Spots Visualize Spots Dry Plate->Visualize Spots Calculate Rf Calculate Rf Visualize Spots->Calculate Rf Assess Reaction Progress Assess Reaction Progress Calculate Rf->Assess Reaction Progress

Caption: Workflow for TLC Monitoring of Reaction Progress.

Troubleshooting_TLC TLC Problem TLC Problem Streaking Spots Streaking Spots TLC Problem->Streaking Spots Issue No Visible Spots No Visible Spots TLC Problem->No Visible Spots Issue Spots at Extremes Spots at Extremes TLC Problem->Spots at Extremes Issue Overloaded? Overloaded? Streaking Spots->Overloaded? Cause Compound too Polar? Compound too Polar? Streaking Spots->Compound too Polar? Cause Not UV Active? Not UV Active? No Visible Spots->Not UV Active? Cause Too Dilute? Too Dilute? No Visible Spots->Too Dilute? Cause Eluent Polarity? Eluent Polarity? Spots at Extremes->Eluent Polarity? Cause Dilute Sample Dilute Sample Overloaded?->Dilute Sample Solution Add Acid to Eluent Add Acid to Eluent Compound too Polar?->Add Acid to Eluent Solution Use Stain Use Stain Not UV Active?->Use Stain Solution Concentrate Spot Concentrate Spot Too Dilute?->Concentrate Spot Solution Adjust Solvent Ratio Adjust Solvent Ratio Eluent Polarity?->Adjust Solvent Ratio Solution

Caption: Decision Tree for Troubleshooting Common TLC Issues.

References

Technical Support Center: Strategies to Increase the Scalability of Methyl 5-chloro-2-methoxynicotinate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing and scaling up the synthesis of Methyl 5-chloro-2-methoxynicotinate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most prevalent laboratory-scale synthesis involves a two-step process starting from 2-Methoxynicotinic acid. The first step is the chlorination of 2-Methoxynicotinic acid to yield 5-chloro-2-methoxynicotinic acid, which is then esterified to the final product. An alternative approach involves the methylation of a suitable precursor. For industrial-scale production, process optimization to minimize steps and maximize yield is crucial.

Q2: What are the key challenges when scaling up the synthesis of this compound?

A2: Scaling up this synthesis presents several challenges:

  • Reaction Control: Exothermic reactions, if not properly managed, can lead to side product formation and safety hazards.

  • Reagent Addition: The rate and method of reagent addition can significantly impact local concentrations and reaction outcomes.

  • Mixing and Mass Transfer: Ensuring efficient mixing in large reactors is critical to maintain reaction homogeneity and consistent results.

  • Work-up and Purification: Isolation and purification of the final product can be more complex at a larger scale, potentially leading to yield loss.

  • Impurity Profile: The impurity profile may change with scale, requiring adjustments to purification methods.

Q3: What are the potential side reactions to be aware of during the synthesis?

A3: Two common side reactions during the esterification of nicotinic acid derivatives are:

  • N-methylation: The nitrogen on the pyridine ring can be methylated, especially when using potent methylating agents. Under acidic conditions of Fischer esterification, this is less common as the nitrogen is protonated and thus deactivated.

  • Decarboxylation: At elevated temperatures, nicotinic acids can undergo decarboxylation. Careful control of the reaction temperature is necessary to minimize this side reaction.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Esterification Increase the molar excess of methanol.Drives the reaction equilibrium towards the product.
Increase the reaction time and monitor progress by TLC or GC.Ensures the reaction goes to completion.
Ensure the acid catalyst (e.g., sulfuric acid) is fresh and used in the appropriate concentration.Sufficient catalysis is crucial for the reaction rate.
Hydrolysis of the Ester Use anhydrous methanol and ensure all glassware is dry.Prevents the reverse reaction from occurring.
Remove water as it forms using a Dean-Stark apparatus or molecular sieves.Shifts the equilibrium towards the product.
Product Loss During Work-up Carefully neutralize the reaction mixture to the optimal pH for extraction.Minimizes the solubility of the product in the aqueous phase.
Perform multiple extractions with a suitable organic solvent.Maximizes the recovery of the product from the aqueous layer.
Issue 2: Formation of Impurities
Potential Impurity Identification Method Mitigation Strategy
Unreacted 5-chloro-2-methoxynicotinic acid TLC, HPLC, or GC-MS analysis.Optimize reaction time and temperature for complete conversion.
N-methylated byproduct Mass spectrometry will show a molecular ion peak corresponding to the methylated product.Use Fischer esterification under acidic conditions to minimize N-methylation. If using other methylating agents, carefully control stoichiometry and temperature.
Decarboxylation product GC-MS can identify the lower molecular weight byproduct.Maintain the reaction temperature below the point where significant decarboxylation occurs.

Experimental Protocols

The following is a general protocol for the esterification of 5-chloro-2-methoxynicotinic acid.

Materials:

  • 5-chloro-2-methoxynicotinic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid

  • Saturated sodium bicarbonate solution

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 5-chloro-2-methoxynicotinic acid in an excess of anhydrous methanol.

  • With stirring, slowly add a catalytic amount of concentrated sulfuric acid.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Maintain reflux for several hours, monitoring the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product into an organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by column chromatography or recrystallization if necessary.

Visualizations

experimental_workflow start Start dissolve Dissolve 5-chloro-2-methoxynicotinic acid in anhydrous methanol start->dissolve add_catalyst Add concentrated sulfuric acid dissolve->add_catalyst reflux Reflux the mixture add_catalyst->reflux monitor Monitor reaction (TLC/GC) reflux->monitor workup Work-up and Purification monitor->workup Reaction Complete product This compound workup->product troubleshooting_logic start Low Yield? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Yes workup_loss Product Loss during Work-up? start->workup_loss No incomplete_rxn->workup_loss No optimize_rxn Optimize Reaction Conditions: - Increase excess alcohol - Increase reaction time - Check catalyst activity incomplete_rxn->optimize_rxn Yes optimize_workup Optimize Work-up: - Adjust pH for extraction - Perform multiple extractions workup_loss->optimize_workup Yes success Yield Improved optimize_rxn->success optimize_workup->success

Validation & Comparative

Navigating the Spectroscopic Landscape: A Comparative Guide to Methyl 5-chloro-2-methoxynicotinate and its Benzoate Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and analytical characteristics of key chemical entities is paramount. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Methyl 5-chloro-2-methoxynicotinate and a readily available alternative, Methyl 5-chloro-2-methoxybenzoate. Due to the current unavailability of public experimental spectral data for this compound, this guide utilizes the complete spectral data of its benzoate analogue to provide a framework for spectroscopic comparison.

While both compounds share a similar substitution pattern—a methyl ester, a methoxy group, and a chlorine atom—the core aromatic ring differs, with a pyridine ring in the nicotinate and a benzene ring in the benzoate. This fundamental structural difference is expected to manifest in their respective spectral data, influencing chemical shifts and fragmentation patterns.

Comparative Spectroscopic Data

The following tables summarize the available and expected spectroscopic data for this compound and the experimentally determined data for Methyl 5-chloro-2-methoxybenzoate.

Table 1: Chemical Properties

PropertyThis compoundMethyl 5-chloro-2-methoxybenzoate
Molecular Formula C₈H₈ClNO₃C₉H₉ClO₃[1]
Molecular Weight 201.61 g/mol 200.62 g/mol [1]
CAS Number 82060-51-333924-48-0[1]

Table 2: ¹H NMR Data (400 MHz, CDCl₃)

Assignment This compound (Predicted) Methyl 5-chloro-2-methoxybenzoate (Experimental) [2]
OCH₃ (methoxy)~3.9 - 4.1 ppm (s, 3H)3.89 ppm (s, 3H)
OCH₃ (ester)~3.8 - 3.9 ppm (s, 3H)3.87 ppm (s, 3H)
Aromatic CHH-4: ~8.2 ppm (d) H-6: ~8.0 ppm (d)H-3: 6.96 ppm (d, J=8.8 Hz) H-4: 7.39 ppm (dd, J=8.8, 2.8 Hz) H-6: 7.74 ppm (d, J=2.8 Hz)

Note: Predicted values for this compound are based on general principles of NMR spectroscopy, considering the electron-withdrawing nature of the pyridine ring and the substituents.

Table 3: ¹³C NMR Data (CDCl₃)

Assignment This compound (Predicted) Methyl 5-chloro-2-methoxybenzoate (Experimental) [1]
OCH₃ (methoxy)~53-55 ppm56.4 ppm
OCH₃ (ester)~52-54 ppm52.3 ppm
Aromatic C-Cl~128-132 ppm127.8 ppm
Aromatic C-HC-4: ~140-145 ppm C-6: ~150-155 ppm112.5, 129.8, 131.8 ppm
Aromatic C (quaternary)C-2: ~160-165 ppm C-3: ~115-120 ppm C-5: ~128-132 ppm122.1, 158.5 ppm
C=O (ester)~164-168 ppm165.9 ppm

Note: Predicted values for this compound are based on typical chemical shifts for substituted pyridines.

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

Compound Key Fragments (m/z)
This compound (Predicted) M⁺: 201/203 (isotope pattern for Cl), fragments corresponding to loss of OCH₃, COOCH₃, and cleavage of the pyridine ring.
Methyl 5-chloro-2-methoxybenzoate (Experimental) [1]M⁺: 200/202, 169/171 ([M-OCH₃]⁺), 141/143 ([M-COOCH₃]⁺), 128, 99

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and mass spectrometry data, representative of standard practices in organic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically acquired on a 400 MHz (or higher) spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: The spectrum is acquired at room temperature. Key parameters include a 30-degree pulse width, an acquisition time of approximately 4 seconds, and a relaxation delay of 1 second. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is obtained. A 30-degree pulse width, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds are commonly used. Several thousand scans may be required to obtain a spectrum with an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the TMS signal (0.00 ppm).

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectra are typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) or by direct insertion probe.

  • Sample Introduction (GC-MS): The sample, dissolved in a volatile solvent like dichloromethane or ethyl acetate, is injected into the gas chromatograph. The GC column separates the components of the sample before they enter the mass spectrometer.

  • Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: An electron multiplier detects the ions, and a mass spectrum is generated by plotting the relative abundance of ions against their m/z values.

Experimental Workflow

The logical flow of acquiring and interpreting spectroscopic data for compound characterization is crucial for unambiguous structure elucidation.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_nmr_data NMR Data Acquisition cluster_ms_data MS Data Acquisition cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS H1_NMR ¹H NMR NMR->H1_NMR C13_NMR ¹³C NMR NMR->C13_NMR EI_MS Electron Ionization MS MS->EI_MS Structure Structure Confirmation H1_NMR->Structure C13_NMR->Structure EI_MS->Structure

A typical workflow for the synthesis and spectroscopic characterization of an organic compound.

This guide highlights the importance of readily accessible experimental data for the scientific community. While predicted data can offer valuable insights, experimental verification remains the gold standard for structural confirmation and characterization. The provided data for Methyl 5-chloro-2-methoxybenzoate serves as a useful benchmark for researchers working with related nicotinates, aiding in the interpretation of their own experimental findings.

References

A Comparative Guide to Novel Compounds Synthesized from Methyl 5-chloro-2-methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative characterization of three novel series of compounds hypothetically synthesized from the versatile starting material, Methyl 5-chloro-2-methoxynicotinate. The derivatization strategies focus on modifications of the ester, the chloro, and the aromatic ring system, opening avenues for the exploration of new chemical entities with potential biological activities. The information presented herein is based on established synthetic methodologies and predicted spectroscopic data, offering a foundational blueprint for the synthesis and characterization of these new compounds.

Series 1: Amide and Hydrazide Derivatives

The ester functionality of this compound serves as a key handle for the synthesis of a diverse range of amide and hydrazide derivatives. These modifications are crucial in modulating the physicochemical properties and biological activities of the parent molecule.

Experimental Protocols

Synthesis of 5-chloro-2-methoxynicotinic acid (1a): this compound (1.0 eq.) is dissolved in a mixture of methanol and water (1:1). Lithium hydroxide (2.0 eq.) is added, and the mixture is stirred at room temperature for 4-6 hours until the reaction is complete as monitored by TLC. The methanol is removed under reduced pressure, and the aqueous solution is acidified with 1M HCl to pH 3-4. The resulting precipitate is filtered, washed with cold water, and dried to afford the carboxylic acid.

General procedure for the synthesis of amides (1b-c): To a solution of 5-chloro-2-methoxynicotinic acid (1.0 eq.) in anhydrous DMF, a coupling agent such as HATU (1.2 eq.) and a base like DIPEA (2.0 eq.) are added. The mixture is stirred for 10 minutes at room temperature, followed by the addition of the respective amine (1.1 eq.). The reaction is stirred at room temperature for 12-16 hours. The reaction mixture is then poured into water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Synthesis of 5-chloro-2-methoxynicotinohydrazide (1d): this compound (1.0 eq.) is dissolved in ethanol, and hydrazine hydrate (5.0 eq.) is added.[1] The reaction mixture is heated to reflux for 8-12 hours.[1] After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to obtain the solid product, which is then filtered and dried.

Data Presentation
Compound IDStructurePredicted 1H NMR (CDCl3, δ ppm)Predicted 13C NMR (CDCl3, δ ppm)Predicted MS (m/z)
1a 5-chloro-2-methoxynicotinic acid8.32 (d, 1H), 8.15 (d, 1H), 4.05 (s, 3H), 10.5 (br s, 1H)165.8, 162.5, 147.2, 140.1, 118.9, 110.5, 54.1201.0 (M+)
1b N-benzyl-5-chloro-2-methoxynicotinamide8.25 (d, 1H), 8.05 (d, 1H), 7.30-7.45 (m, 5H), 6.50 (br t, 1H), 4.60 (d, 2H), 4.00 (s, 3H)164.5, 162.0, 146.8, 139.5, 138.2, 128.9, 127.8, 127.5, 118.5, 110.1, 53.9, 44.2290.1 (M+)
1c 5-chloro-2-methoxy-N-(pyridin-2-yl)nicotinamide8.40 (d, 1H), 8.30 (d, 1H), 8.20 (d, 1H), 7.80 (t, 1H), 7.10 (d, 1H), 7.00 (t, 1H), 4.08 (s, 3H)163.9, 162.3, 151.8, 148.2, 147.0, 139.8, 138.5, 120.5, 118.7, 114.8, 110.3, 54.0277.0 (M+)
1d 5-chloro-2-methoxynicotinohydrazide9.50 (br s, 1H), 8.20 (d, 1H), 8.00 (d, 1H), 4.50 (br s, 2H), 4.02 (s, 3H)165.2, 162.1, 146.5, 139.2, 118.2, 110.0, 53.8201.0 (M+)

Experimental Workflow

G start Methyl 5-chloro-2- methoxynicotinate acid 5-chloro-2-methoxynicotinic acid (1a) start->acid LiOH, MeOH/H2O hydrazide 5-chloro-2-methoxynicotinohydrazide (1d) start->hydrazide N2H4·H2O, EtOH, reflux amide_b N-benzyl-5-chloro-2- methoxynicotinamide (1b) acid->amide_b Benzylamine, HATU, DIPEA amide_c 5-chloro-2-methoxy-N- (pyridin-2-yl)nicotinamide (1c) acid->amide_c 2-Aminopyridine, HATU, DIPEA

Synthesis of Amide and Hydrazide Derivatives.

Series 2: Amino-substituted Derivatives

Nucleophilic aromatic substitution (SNAr) of the chlorine atom at the C5 position provides a straightforward route to a variety of amino-substituted pyridines. The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates this transformation.

Experimental Protocols

General procedure for the synthesis of amino-substituted derivatives (2a-b): To a solution of this compound (1.0 eq.) in a suitable solvent such as DMF or NMP, the corresponding amine (2.0-3.0 eq.) and a base like potassium carbonate or triethylamine (2.0 eq.) are added. The reaction mixture is heated to 80-120 °C for 12-24 hours. After completion, the reaction mixture is cooled to room temperature and poured into water. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Data Presentation
Compound IDStructurePredicted 1H NMR (CDCl3, δ ppm)Predicted 13C NMR (CDCl3, δ ppm)Predicted MS (m/z)
2a Methyl 2-methoxy-5-(phenylamino)nicotinate8.10 (s, 1H), 7.50 (s, 1H), 7.20-7.40 (m, 5H), 6.50 (br s, 1H), 3.95 (s, 3H), 3.90 (s, 3H)166.5, 160.2, 142.8, 140.5, 138.9, 129.5, 122.8, 118.5, 108.2, 105.1, 53.5, 52.5258.1 (M+)
2b Methyl 2-methoxy-5-(piperidin-1-yl)nicotinate7.90 (s, 1H), 7.20 (s, 1H), 3.90 (s, 3H), 3.85 (s, 3H), 3.10 (t, 4H), 1.70 (m, 4H), 1.55 (m, 2H)167.0, 161.5, 145.2, 135.8, 115.3, 107.8, 53.2, 52.0, 50.8, 25.9, 24.5250.1 (M+)

Experimental Workflow

G start Methyl 5-chloro-2- methoxynicotinate product_a Methyl 2-methoxy-5- (phenylamino)nicotinate (2a) start->product_a Aniline, K2CO3, DMF, 100 °C product_b Methyl 2-methoxy-5- (piperidin-1-yl)nicotinate (2b) start->product_b Piperidine, K2CO3, DMF, 100 °C

Synthesis of Amino-substituted Derivatives.

Series 3: Aryl/Alkynyl-substituted Derivatives via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are powerful tools for the formation of carbon-carbon bonds. These reactions enable the introduction of aryl and alkynyl moieties at the C5 position of the pyridine ring, significantly increasing molecular complexity and providing access to novel scaffolds for drug discovery.

Experimental Protocols

General procedure for Suzuki coupling (3a): A mixture of this compound (1.0 eq.), the corresponding boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh3)4 (0.05 eq.), and a base like potassium carbonate (2.0 eq.) in a solvent system of toluene, ethanol, and water (4:1:1) is degassed and heated to 80-100 °C under an inert atmosphere for 12-18 hours.[2][3] After completion, the reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

General procedure for Sonogashira coupling (3b): To a degassed solution of this compound (1.0 eq.) and the terminal alkyne (1.2 eq.) in a mixture of THF and triethylamine (2:1), a palladium catalyst like Pd(PPh3)2Cl2 (0.03 eq.) and a co-catalyst such as CuI (0.05 eq.) are added.[4][5] The reaction mixture is stirred at room temperature or slightly elevated temperature for 6-12 hours under an inert atmosphere. The solvent is evaporated, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated, followed by purification of the crude product by column chromatography.

Data Presentation
Compound IDStructurePredicted 1H NMR (CDCl3, δ ppm)Predicted 13C NMR (CDCl3, δ ppm)Predicted MS (m/z)
3a Methyl 2-methoxy-5-phenylnicotinate8.40 (d, 1H), 8.20 (d, 1H), 7.60 (d, 2H), 7.45 (t, 2H), 7.35 (t, 1H), 4.00 (s, 3H), 3.95 (s, 3H)166.2, 163.0, 149.5, 141.2, 137.5, 130.8, 129.2, 128.8, 127.5, 112.5, 53.8, 52.8243.1 (M+)
3b Methyl 2-methoxy-5-(phenylethynyl)nicotinate8.35 (d, 1H), 8.15 (d, 1H), 7.55 (d, 2H), 7.30-7.40 (m, 3H), 4.02 (s, 3H), 3.98 (s, 3H)165.8, 162.8, 150.1, 142.5, 131.8, 129.5, 128.6, 122.5, 115.2, 111.8, 92.5, 85.3, 53.9, 52.9267.1 (M+)

Signaling Pathway

G cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling pd0 Pd(0) pd_complex Ar-Pd(II)-Cl pd0->pd_complex Oxidative Addition halide Ar-Cl halide->pd_complex transmetalation Ar-Pd(II)-R pd_complex->transmetalation Transmetalation boronic R-B(OH)2 boronic->transmetalation transmetalation->pd0 product_suzuki Ar-R transmetalation->product_suzuki Reductive Elimination pd0_s Pd(0) pd_complex_s Ar-Pd(II)-Cl pd0_s->pd_complex_s Oxidative Addition halide_s Ar-Cl halide_s->pd_complex_s transmetalation_s Ar-Pd(II)-C≡C-R pd_complex_s->transmetalation_s Transmetalation cu_acetylide Cu-C≡C-R cu_acetylide->transmetalation_s transmetalation_s->pd0_s product_sonogashira Ar-C≡C-R transmetalation_s->product_sonogashira Reductive Elimination alkyne H-C≡C-R alkyne->cu_acetylide [Cu] cu_catalyst Cu(I) cu_catalyst->cu_acetylide

Catalytic Cycles for Suzuki and Sonogashira Couplings.

This guide provides a framework for the synthesis and characterization of novel derivatives of this compound. The experimental protocols are based on established literature procedures and can be adapted and optimized for specific target molecules. The predicted characterization data serves as a reference for structural elucidation. Further investigation into the biological activities of these compounds is warranted to explore their therapeutic potential.

References

The Reactivity Landscape of Halopyridines: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Methyl 5-chloro-2-methoxynicotinate in the Context of Common Cross-Coupling and Nucleophilic Substitution Reactions

For researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics, the strategic functionalization of heterocyclic scaffolds is a paramount concern. Halopyridines, in particular, serve as versatile building blocks, offering multiple avenues for molecular elaboration. This guide provides a comparative analysis of the reactivity of this compound against other halopyridines in key synthetic transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, as well as Nucleophilic Aromatic Substitution (SNAr).

The reactivity of a halopyridine is principally dictated by two key factors: the nature of the halogen atom and its position on the pyridine ring. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1][2] This trend is inversely correlated with the carbon-halogen bond dissociation energy, where the weaker bonds of heavier halogens facilitate the oxidative addition step, which is often rate-determining in the catalytic cycle.[1] The electronic properties of the pyridine ring, an electron-deficient system, further influence reactivity, with halogen placement at the electron-deficient C2 and C4/C6 positions generally leading to higher reactivity compared to the C3 and C5 positions.[2]

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. For chloropyridines like this compound, the activation of the C-Cl bond typically requires more forcing conditions, including the use of specialized bulky, electron-rich phosphine ligands, compared to their bromo or iodo counterparts.[3]

While specific comparative data for this compound is limited in the available literature, we can infer its reactivity based on studies of similar chloropyridine systems. The electron-donating methoxy group at the 2-position may slightly decrease the reactivity of the C-Cl bond towards oxidative addition. However, the electron-withdrawing methoxycarbonyl group at the 3-position can help to activate the ring.

Table 1: Representative Comparison of Halopyridine Reactivity in Suzuki-Miyaura Coupling

Halopyridine SubstrateHalogenPositionCatalyst System (Typical)Reaction Conditions (Typical)Yield (%)Reference
Methyl 5-iodo-2-methoxynicotinateI5Pd(PPh₃)₄ / Na₂CO₃Toluene/EtOH/H₂O, 80 °C, 4hHigh (est. >90)General Trend[4]
Methyl 5-bromo-2-methoxynicotinateBr5Pd(dppf)Cl₂ / K₂CO₃Dioxane/H₂O, 90 °C, 8hGood (est. 70-90)General Trend[4]
This compound Cl 5 Pd₂(dba)₃ / SPhos / K₃PO₄ Toluene, 110 °C, 12-24h Moderate (est. 40-70) Inferred from[3]
3-ChloropyridineCl3Pd(OAc)₂ / SPhos / Cs₂CO₃Dioxane/H₂O, 100 °C, 18h~70-80[5]
2-ChloropyridineCl2Pd₂(dba)₃ / SPhos / K₃PO₄Toluene, 110 °C, 18h~80-90[3]

Estimated yields for Methyl 5-halo-2-methoxynicotinate are based on general reactivity trends and data for analogous compounds, as direct comparative studies were not available.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity of halopyridines is dependent on the halogen, with chlorides being the least reactive. The amination of chloropyridines often requires the use of specialized ligands to achieve good yields.[6]

For this compound, the presence of the methoxy and methoxycarbonyl groups will influence the electronic properties of the pyridine ring and thus its reactivity.

Table 2: Representative Comparison of Halopyridine Reactivity in Buchwald-Hartwig Amination

Halopyridine SubstrateHalogenPositionCatalyst System (Typical)AmineBaseReaction Conditions (Typical)Yield (%)Reference
Methyl 5-iodo-2-methoxynicotinateI5Pd₂(dba)₃ / XantphosMorpholineCs₂CO₃Dioxane, 90 °C, 8hHigh (est. >90)General Trend[7]
Methyl 5-bromo-2-methoxynicotinateBr5Pd(OAc)₂ / BINAPAnilineNaOtBuToluene, 100 °C, 12hGood (est. 70-90)General Trend[7]
This compound Cl 5 Pd₂(dba)₃ / RuPhos / LiHMDS Piperidine LiHMDS THF, 65 °C, 16h Moderate (est. 50-70) Inferred from similar systems
2-ChloropyridineCl2Pd(OAc)₂ / JohnphosMorpholineNaOtBuToluene, 100 °C, 24h85[6]
3-ChloropyridineCl3Pd₂(dba)₃ / XPhosAnilineK₃PO₄Dioxane, 110 °C, 18h78[6]

Estimated yields for Methyl 5-halo-2-methoxynicotinate are based on general reactivity trends and data for analogous compounds, as direct comparative studies were not available.

Comparative Reactivity in Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds. The reactivity trend of halopyridines in this reaction is consistent with other palladium-catalyzed couplings (I > Br > Cl).[2] The coupling of chloropyridines generally requires higher temperatures and more active catalyst systems.

Table 3: Representative Comparison of Halopyridine Reactivity in Sonogashira Coupling

Halopyridine SubstrateHalogenPositionCatalyst System (Typical)AlkyneBaseReaction Conditions (Typical)Yield (%)Reference
Methyl 5-iodo-2-methoxynicotinateI5Pd(PPh₃)₂Cl₂ / CuIPhenylacetyleneEt₃NDMF, 60 °C, 6hHigh (est. >90)General Trend[2]
Methyl 5-bromo-2-methoxynicotinateBr5Pd(PPh₃)₂Cl₂ / CuIPhenylacetyleneEt₃NDMF, 80 °C, 12hGood (est. 70-85)General Trend[2]
This compound Cl 5 Pd₂(dba)₃ / XPhos / CuI Phenylacetylene Cs₂CO₃ Dioxane, 100 °C, 24h Low to Moderate (est. 30-60) Inferred from similar systems
2-ChloropyridineCl2Pd(PPh₃)₂Cl₂ / CuIPhenylacetyleneEt₃NDMF, 100 °C, 24h60-70[8]
3-ChloropyridineCl3Pd(OAc)₂ / SPhos / CuIPhenylacetyleneK₂CO₃Toluene, 110 °C, 24h50-60[8]

Estimated yields for Methyl 5-halo-2-methoxynicotinate are based on general reactivity trends and data for analogous compounds, as direct comparative studies were not available.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on pyridines is favored when the halogen is at an electron-deficient position (C2, C4, C6) and in the presence of strong electron-withdrawing groups. The reactivity of halogens in SNAr typically follows the trend F > Cl > Br > I, which is opposite to that of palladium-catalyzed couplings, as the more electronegative halogen better stabilizes the intermediate Meisenheimer complex.

For this compound, the chloro group is at the C5 position, which is less activated towards SNAr compared to the C2 or C4 positions. The methoxy group at C2 is electron-donating, which further deactivates the ring for nucleophilic attack. The methoxycarbonyl group at C3 is electron-withdrawing and will provide some activation.

Table 4: Representative Comparison of Halopyridine Reactivity in Nucleophilic Aromatic Substitution

Halopyridine SubstrateHalogenPositionNucleophileReaction Conditions (Typical)ReactivityReference
2-FluoropyridineF2PiperidineDMSO, 100 °C, 4hHigh[9]
2-ChloropyridineCl2PiperidineNeat, 150 °C, 12hModerate[9]
This compound Cl 5 Piperidine High Temp (e.g., >150 °C), prolonged time Low Inferred from electronic effects
4-ChloropyridineCl4MorpholineEthanol, reflux, 8hModerate to HighGeneral Principle
3-ChloropyridineCl3PiperidineHigh Temp (e.g., >180 °C), prolonged timeVery LowGeneral Principle

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Chloropyridine:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chloropyridine (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., SPhos, 2-10 mol%), and a base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Add a degassed solvent (e.g., toluene, dioxane).

  • Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[3]

General Protocol for Buchwald-Hartwig Amination of a Chloropyridine:

  • To a glovebox or an oven-dried Schlenk flask under an inert atmosphere, add the chloropyridine (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., RuPhos, 2-10 mol%), and a base (e.g., NaOtBu or LiHMDS, 1.2-2.0 equiv.).

  • Add the amine (1.1-1.5 equiv.) and a degassed anhydrous solvent (e.g., toluene, THF, or dioxane).

  • Heat the reaction mixture to 80-110 °C and monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.[6]

General Protocol for Sonogashira Coupling of a Chloropyridine:

  • To a Schlenk flask under an inert atmosphere, add the chloropyridine (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a base (e.g., Et₃N or Cs₂CO₃, 2.0-3.0 equiv.).

  • Add a degassed solvent (e.g., DMF or dioxane).

  • Add the terminal alkyne (1.1-1.5 equiv.).

  • Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[8]

General Protocol for Nucleophilic Aromatic Substitution of a Chloropyridine:

  • In a sealed tube or a round-bottom flask equipped with a reflux condenser, combine the chloropyridine (1.0 equiv.) and the amine nucleophile (2.0-5.0 equiv.).

  • A solvent (e.g., DMSO, NMP, or neat) may be used. A base (e.g., K₂CO₃) can be added if the nucleophile is an amine salt.

  • Heat the reaction mixture to a high temperature (typically 100-180 °C) and monitor by TLC or LC-MS.

  • After completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify the crude product by flash column chromatography.

Logical Flow of Reactivity Comparison

G cluster_reactivity Halopyridine Reactivity cluster_reactions Reaction Type Halogen Halogen Identity (I > Br > Cl) Suzuki Suzuki-Miyaura (C-C) Halogen->Suzuki Impacts Oxidative Addition Buchwald Buchwald-Hartwig (C-N) Halogen->Buchwald Impacts Oxidative Addition Sonogashira Sonogashira (C-C≡) Halogen->Sonogashira Impacts Oxidative Addition SNAr SNAr (C-Nu) Halogen->SNAr Impacts Rate (F>Cl>Br>I) Position Halogen Position (2,4,6 > 3,5) Position->Suzuki Position->Buchwald Position->Sonogashira Position->SNAr Activation at 2,4,6 Substituents Ring Substituents (EWG vs. EDG) Substituents->Suzuki Substituents->Buchwald Substituents->Sonogashira Substituents->SNAr EWG Activates Conclusion Reactivity Profile & Comparison Suzuki->Conclusion Buchwald->Conclusion Sonogashira->Conclusion SNAr->Conclusion Target This compound Target->Halogen Cl at C5 Target->Position Position 5 Target->Substituents 2-OMe (EDG) 3-CO₂Me (EWG)

Caption: Logical workflow for comparing the reactivity of this compound.

Signaling Pathway of a Generic Palladium-Catalyzed Cross-Coupling Reaction

G cluster_catalytic_cycle Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L_n OA_complex Oxidative Addition Complex (Pd-II) Pd0->OA_complex Oxidative Addition Trans_complex Transmetalation Complex (Pd-II) OA_complex->Trans_complex Transmetalation RE_product Product Trans_complex->RE_product Reductive Elimination RE_product->Pd0 Regenerates Catalyst ArylHalide Ar-X ArylHalide->OA_complex Organometallic R-M Organometallic->Trans_complex Base Base Base->Trans_complex

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

A Comparative Guide to the Validation of Analytical Methods for Methyl 5-chloro-2-methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for the validation of Methyl 5-chloro-2-methoxynicotinate, a key intermediate in pharmaceutical synthesis. Ensuring the purity, identity, and concentration of this compound is critical for drug development professionals, researchers, and scientists. The following sections detail the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by experimental protocols and data to facilitate objective comparison.

Data Presentation: Comparison of Analytical Methods

The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as whether it is for routine quality control, impurity identification, or structural confirmation. The table below summarizes the key performance characteristics of four commonly employed methods.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Liquid Chromatography-Mass Spectrometry (LC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1]Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.[2]Combines the separation power of HPLC with the mass-based detection capabilities of mass spectrometry for identification and quantification.[3]Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule.[4][5]
Primary Use Quantification, purity assessment, and analysis of known impurities.[6]Analysis of volatile to semi-volatile compounds, purity determination, and quantification.[2]Identification of unknown impurities, trace-level quantification, and structural confirmation.[3][7]Unambiguous structure elucidation and confirmation, and quantitative analysis (qNMR).[5][8]
Precision High (RSD < 1%)[6]High (RSD < 3%)[9]High (RSD < 5%)High (RSD < 1%) for qNMR
Accuracy/Recovery Excellent (typically 98-102%)Good (typically 90-110%)[9]Excellent (typically 95-105%)Excellent (Intrinsic primary ratio method)
Linearity Excellent (r² > 0.999)Excellent (r > 0.999)[9]Excellent (r² > 0.99)Excellent over a wide range
Limit of Detection (LOD) Low (ng range)[10]Low (ng to pg range)[9]Very Low (pg to fg range)[3]Moderate (µg to mg range)
Strengths Robust, reliable, and widely applicable for purity and assay. Excellent for non-volatile or thermally labile compounds.High resolution and sensitivity for volatile compounds.[2]High selectivity and sensitivity; capable of identifying unknown compounds through mass analysis.[11]Provides definitive structural information without the need for a reference standard of the same compound.[8]
Limitations Requires solubility in the mobile phase. May require reference standards for impurity identification.Limited to volatile and thermally stable compounds. Derivatization may be required for some analytes.Higher cost and complexity. Matrix effects can suppress or enhance ion signals.[12]Lower sensitivity compared to chromatographic methods. Higher instrumentation cost.

Experimental Protocols

Detailed methodologies for the application of each technique in the analysis of this compound are provided below. These protocols are based on established methods for similar pyridine derivatives and serve as a starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This method is suitable for determining the purity of this compound and quantifying it in the presence of related substances. A reversed-phase method is typically employed.

  • Instrumentation : HPLC system with a UV detector.

  • Column : C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[13]

  • Mobile Phase :

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution :

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detection Wavelength : 270 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

  • Data Analysis : Integrate the peak areas of the main component and all impurities. Calculate the purity by dividing the area of the main peak by the total area of all peaks. For assay, compare the peak area of the sample to that of a certified reference standard.

Gas Chromatography (GC) for Volatile Impurities

This method is ideal for analyzing residual solvents and other volatile impurities.

  • Instrumentation : GC system with a Flame Ionization Detector (FID).[14]

  • Column : Capillary column such as a DB-1 or CP-Wax (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[9][15]

  • Carrier Gas : Nitrogen or Helium, at a constant flow rate of 1.0 mL/min.[15]

  • Injector Temperature : 250 °C.

  • Detector Temperature : 280 °C.

  • Oven Temperature Program :

    • Initial Temperature: 70 °C, hold for 4 minutes.

    • Ramp: Increase to 240 °C at a rate of 10 °C/min.[15]

    • Final Hold: Hold at 240 °C for 5 minutes.

  • Injection Mode : Split (e.g., 30:1 ratio).

  • Sample Preparation : Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of 1 mg/mL.[9][14]

  • Data Analysis : Identify and quantify impurity peaks by comparing their retention times and peak areas to those of known standards.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

This protocol is designed for the detection, identification, and quantification of known and unknown impurities at trace levels.

  • Instrumentation : LC-MS system (e.g., Q-TOF or Triple Quadrupole).[3]

  • Chromatography : The same HPLC setup as described above can be used.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage : 3.5 kV.

    • Drying Gas Temperature : 325 °C.

    • Drying Gas Flow : 8 L/min.

    • Nebulizer Pressure : 35 psi.

    • Scan Range : m/z 100-1000.

  • Data Analysis : Extract ion chromatograms for the expected molecular ion of the main compound (C₈H₈ClNO₃, MW: 201.61) and any potential impurities. Identify impurities based on their mass-to-charge ratio and fragmentation patterns (if MS/MS is performed).[11] Quantify impurities using the peak area from the total ion chromatogram or extracted ion chromatogram relative to the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is the most powerful technique for the unambiguous confirmation of the chemical structure of this compound.[8][16]

  • Instrumentation : NMR spectrometer (e.g., 400 MHz or higher).

  • Reagents : Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

  • Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.6 mL of the deuterated solvent in an NMR tube.

  • Experiments to be Performed :

    • ¹H NMR : Provides information on the number and types of protons and their neighboring environments.

    • ¹³C NMR : Shows the number and types of carbon atoms in the molecule.

    • 2D COSY (Correlation Spectroscopy) : Identifies proton-proton spin couplings, revealing which protons are adjacent to each other.

    • 2D HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular skeleton.

  • Data Analysis : Systematically assign all proton and carbon signals by integrating the information from all 1D and 2D spectra to confirm that the observed correlations match the expected structure of this compound.[8]

Mandatory Visualizations

The following diagrams illustrate a typical workflow for analytical method validation and a decision-making process for selecting the appropriate technique.

G cluster_plan Planning Phase cluster_dev Development & Optimization cluster_val Validation Phase cluster_doc Documentation & Implementation Plan Define Analytical Target Profile Select Select Appropriate Analytical Method Plan->Select Develop Develop Method (e.g., Mobile Phase, Column) Select->Develop Optimize Optimize Parameters (e.g., Gradient, Temperature) Develop->Optimize Specificity Specificity Optimize->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD LOD & LOQ Robustness Robustness Protocol Write Validation Protocol & Report Robustness->Protocol Implement Implement for Routine Use (QC/QA) Protocol->Implement

A generalized workflow for analytical method validation.

G Start What is the analytical objective? Objective1 Structural Confirmation? Start->Objective1 Objective2 Identify Unknown Impurity? Start->Objective2 Objective3 Routine Purity & Assay? Start->Objective3 Objective4 Analyze Volatile Impurities? Start->Objective4 Objective1->Objective2 No NMR Use NMR Objective1->NMR Yes Objective2->Objective3 No LCMS Use LC-MS Objective2->LCMS Yes Objective3->Objective4 No HPLC Use HPLC Objective3->HPLC Yes GC Use GC Objective4->GC Yes

A decision tree for selecting the appropriate analytical method.

References

A Comparative Analysis of Cross-Coupling Methods for the Functionalization of Methyl 5-chloro-2-methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. Methyl 5-chloro-2-methoxynicotinate is a valuable building block, offering a reactive handle for the introduction of diverse molecular fragments through various cross-coupling reactions. This guide provides a comparative analysis of the potential yields and experimental considerations for several prominent cross-coupling methodologies applied to this substrate. The insights presented are derived from established protocols for structurally similar compounds, offering a predictive framework for reaction design and optimization.

Comparative Yield Analysis
Cross-Coupling MethodCoupling PartnerTypical Yield Range (%)Key Considerations
Suzuki-Miyaura Coupling Aryl/Heteroaryl Boronic Acids/Esters60 - 95%Requires careful selection of a palladium catalyst and ligand, with bulky, electron-rich phosphines often being optimal for activating the C-Cl bond. The choice of base and solvent system is also critical for efficient transmetalation.
Buchwald-Hartwig Amination Primary/Secondary Amines50 - 90%The reactivity is highly dependent on the nature of the amine. Bulky, electron-rich phosphine ligands are generally required for the coupling of less reactive aryl chlorides. Strong bases are typically employed.
Sonogashira Coupling Terminal Alkynes70 - 95%Often requires a copper(I) co-catalyst, though copper-free methods are available. The choice of palladium catalyst, ligand, and amine base is crucial for preventing side reactions like alkyne homocoupling.
Heck Coupling Alkenes40 - 80%Regioselectivity can be a challenge. The reaction conditions, including the choice of catalyst, base, and solvent, need to be carefully optimized to favor the desired product.
Stille Coupling Organostannanes70 - 95%Offers broad functional group tolerance and mild reaction conditions. A primary drawback is the toxicity of the organotin reagents and byproducts.
Negishi Coupling Organozinc Reagents75 - 98%Known for its high reactivity and functional group tolerance. The organozinc reagents are typically prepared in situ and can be sensitive to air and moisture.

Experimental Protocols

The following are detailed, generalized experimental protocols for key cross-coupling reactions, adapted for this compound based on established methodologies for similar substrates.

Suzuki-Miyaura Coupling Protocol

This protocol outlines the C-C bond formation between this compound and an arylboronic acid.

Reagents and Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄, 2-3 equivalents)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and potassium phosphate.

  • The vessel is then evacuated and backfilled with an inert gas three times.

  • Palladium(II) acetate and SPhos are added under the inert atmosphere.

  • Degassed 1,4-dioxane and water are added via syringe.

  • The reaction mixture is heated to 80-110 °C and stirred vigorously for 12-24 hours, with progress monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Buchwald-Hartwig Amination Protocol

This protocol describes the C-N bond formation between this compound and a primary or secondary amine.

Reagents and Materials:

  • This compound

  • Amine (1.2 - 2.0 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-3 mol%)

  • Xantphos (2-6 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 - 2.5 equivalents)

  • Anhydrous Toluene or Dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, a reaction tube is charged with Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • This compound and the anhydrous solvent are added.

  • Finally, the amine is added, and the tube is securely sealed.

  • The reaction mixture is heated to 100-120 °C with stirring for 16-24 hours.

  • After cooling, the mixture is diluted with an organic solvent and filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography.

Sonogashira Coupling Protocol

This protocol details the C-C bond formation between this compound and a terminal alkyne.[1]

Reagents and Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-3 mol%)

  • Diisopropylamine or Triethylamine

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a solution of this compound in the chosen anhydrous solvent, add the palladium catalyst and copper(I) iodide under an inert atmosphere.

  • The amine base is then added, followed by the terminal alkyne.

  • The reaction mixture is stirred at room temperature or heated to 50-80 °C for 3-12 hours.

  • Reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried, and concentrated.

  • The crude product is purified by column chromatography.

Visualizations

Catalytic Cycles

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Product Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Amine_Coordination Amine Coordination (R2NH) Ar-Pd(II)-X(L2)->Amine_Coordination Ar-Pd(II)-N(H)R2(L2) Ar-Pd(II)-N(H)R2(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-N(H)R2(L2) Deprotonation Deprotonation (Base) Ar-Pd(II)-N(H)R2(L2)->Deprotonation Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Deprotonation->Ar-Pd(II)-NR2(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2 Ar-NR2 Reductive_Elimination->Ar-NR2 Product Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification Reagent_Prep Prepare Reagents & Solvents Add_Reactants Add Reactants, Catalyst, Ligand, & Base Reagent_Prep->Add_Reactants Glassware_Prep Oven-dry Glassware Glassware_Prep->Add_Reactants Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Add_Reactants->Inert_Atmosphere Add_Solvent Add Anhydrous Solvent Inert_Atmosphere->Add_Solvent Heat_Stir Heat and Stir Add_Solvent->Heat_Stir Quench Quench Reaction Heat_Stir->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Dry_Concentrate Dry Organic Layer & Concentrate in vacuo Extraction->Dry_Concentrate Purify Purify (e.g., Column Chromatography) Dry_Concentrate->Purify Final_Product Characterize Product Purify->Final_Product

References

A Comparative Spectroscopic Analysis of Methyl 5-chloro-2-methoxynicotinate and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the spectroscopic analysis of Methyl 5-chloro-2-methoxynicotinate and its analogous chemical structures. The aim is to assist researchers, scientists, and professionals in drug development in understanding the characterization of this class of compounds through various analytical techniques. The primary methods covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Spectroscopic Data Summary

The following tables summarize key spectroscopic data points for this compound and structurally related compounds. Direct comparative data for a wide range of derivatives is limited in publicly available literature; therefore, data from closely related structures are presented to provide a foundational understanding.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) in ppm
This compound -Data not available in searched literature.
5-Chloro-2-methyl-nicotinic acid methyl ester [1]-¹H NMR spectrum available, specific shifts not detailed.[1]
Methyl 5-chloro-2-methoxybenzoate [2][3]-¹H NMR spectrum available, specific shifts not detailed.[2][3]
Isonicotinic acid methyl ester [4]-Characterized by ¹H NMR.[4]

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) in ppm
This compound -Data not available in searched literature.
5-Chloro-2-methyl-nicotinic acid methyl ester [1]-¹³C NMR spectrum available, specific shifts not detailed.[1]
Methyl 5-chloro-2-methoxybenzoate [2]-¹³C NMR spectrum available, specific shifts not detailed.[2]
Isonicotinic acid methyl ester [4]-Characterized by ¹³C NMR.[4]

Table 3: Mass Spectrometry Data

CompoundIonization MethodKey m/z values
This compound Predicted[M+H]⁺: 202.02655, [M+Na]⁺: 224.00849[5]
5-Chloro-2-methyl-nicotinic acid methyl ester [1]-MS data available, specific fragments not detailed.[1]
Methyl 5-chloro-2-methoxybenzoate [2]GC-MS105, 169, 171, 111[2]
Nicotinic acid benzyl ester [6]Electron IonizationData available in NIST WebBook.[6]

Table 4: FTIR Spectroscopy Data

CompoundSample StateKey Absorption Bands (cm⁻¹)
This compound -Data not available in searched literature.
5-Chloro-2-methyl-nicotinic acid methyl ester [1]-IR spectrum available, specific bands not detailed.[1]
Methyl 5-chloro-2-methoxybenzoate [2]Capillary Cell: NeatFTIR spectrum available, specific bands not detailed.[2]
Isonicotinic acid methyl ester [4]-Characterized by FTIR.[4]
Nicotinic acid [7]-C-H stretching: 3071-2808, C=O stretching: 1703-1714, C=C stretching: 1594.[7]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of spectroscopic data. Below are generalized methodologies for the key analytical techniques discussed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. For ¹H NMR, parameters often include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane - TMS).

2. Mass Spectrometry (MS)

  • Sample Introduction: Samples can be introduced directly via an infusion pump or as the eluent from a gas or liquid chromatograph.

  • Ionization: Common ionization techniques include Electrospray Ionization (ESI) for polar molecules and Electron Ionization (EI) for more volatile compounds.

  • Mass Analysis: A variety of mass analyzers can be used, such as Quadrupole, Time-of-Flight (TOF), or Orbitrap, to separate ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound, aiding in its structural elucidation.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Samples can be analyzed as neat liquids, solids (using KBr pellets or as a nujol mull), or in solution. Attenuated Total Reflectance (ATR) is a common technique for solid and liquid samples.

  • Instrumentation: An FTIR spectrometer is used to record the infrared spectrum.

  • Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Data Analysis: The absorption bands in the spectrum correspond to the vibrational frequencies of specific functional groups within the molecule.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel chemical compound like a this compound derivative.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation synthesis Synthesis of Derivative purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (e.g., ESI, EI) purification->ms ftir FTIR Spectroscopy purification->ftir structure Structure Confirmation nmr->structure ms->structure ftir->structure comparison Comparison with Related Compounds structure->comparison report Final Report comparison->report

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of chemical compounds.

Comparison with Alternatives

The spectroscopic techniques discussed (NMR, MS, and FTIR) are complementary and provide a comprehensive characterization of a molecule.

  • NMR Spectroscopy is unparalleled for determining the precise connectivity of atoms in a molecule, providing detailed information about the chemical environment of each proton and carbon atom.

  • Mass Spectrometry is essential for determining the molecular weight of a compound and can offer insights into its structure through fragmentation analysis. High-resolution mass spectrometry can provide the elemental composition.

  • FTIR Spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule.

For a complete and unambiguous structure elucidation of novel this compound derivatives, a combination of these techniques is indispensable. In some cases, additional techniques such as X-ray crystallography may be required for absolute stereochemical assignment. The choice of alternative or supplementary techniques will depend on the specific research question and the complexity of the molecule under investigation.

References

A Comparative Guide to Assessing the Purity of Synthesized Methyl 5-chloro-2-methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and their intermediates, such as Methyl 5-chloro-2-methoxynicotinate, is a critical parameter that directly impacts the safety, efficacy, and quality of the final drug product. Rigorous analytical assessment is necessary to identify and quantify the main component, as well as any process-related impurities, by-products, or degradation products. This guide provides a comparative overview of key analytical techniques and presents a framework for evaluating the purity of in-house synthesized this compound against a commercial reference standard.

Quantitative Purity and Impurity Profile Comparison

Effective purity assessment relies on a multi-pronged approach, employing orthogonal analytical methods to build a comprehensive purity profile. High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the assay or percentage purity.[1][2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for identifying and quantifying volatile and semi-volatile impurities.[4][5][6][7] Nuclear Magnetic Resonance (NMR) spectroscopy serves to confirm the chemical structure and can be used for quantitative analysis (qNMR).

Below is a comparative summary of a hypothetical batch of "In-house Synthesized" this compound versus a "Commercial Reference Standard."

Parameter Analytical Method In-house Synthesis (Batch #XYZ-001) Commercial Reference Standard Acceptance Criteria
Appearance Visual InspectionOff-white to pale yellow solidWhite crystalline solidWhite to off-white solid
Identity ¹H NMRConforms to structureConforms to structureConforms to structure
Assay (Purity) HPLC-UV (270 nm)99.65%≥ 99.8%≥ 99.5%
Individual Impurity HPLC-UV (270 nm)Impurity A: 0.08%Impurity B: 0.12%Not Detected≤ 0.15%
Total Impurities HPLC-UV (270 nm)0.25%≤ 0.10%≤ 0.50%
Residual Solvents GC-MS (Headspace)Methanol: 150 ppmToluene: 25 ppmMethanol: < 50 ppmToluene: Not DetectedMethanol: ≤ 3000 ppmToluene: ≤ 890 ppm
Water Content Karl Fischer Titration0.05%0.02%≤ 0.1%

Experimental Protocols

Detailed and validated methodologies are crucial for generating reliable and reproducible data.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Determination

This method separates the main compound from non-volatile impurities based on their partitioning between a mobile and stationary phase.[2][8]

  • Instrumentation: HPLC system with UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (containing 0.1% formic acid) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 100 mL of mobile phase to create a 0.1 mg/mL solution.

  • Quantification: The percentage purity is calculated by comparing the peak area of the main component to the total area of all peaks in the chromatogram (Area Percent method). Impurities are quantified relative to the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

GC-MS is the gold standard for separating and identifying volatile organic compounds, making it ideal for detecting residual solvents from the synthesis process.[4][7][9]

  • Instrumentation: GC system coupled with a Mass Spectrometer and a Headspace autosampler.

  • Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: Increase to 240°C at a rate of 10°C/min.

    • Hold: Hold at 240°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 29-400 amu.

  • Sample Preparation: Accurately weigh 100 mg of the sample into a 20 mL headspace vial. Add 1 mL of Dimethyl Sulfoxide (DMSO) and seal the vial.

  • Headspace Conditions: Incubate the vial at 80°C for 15 minutes before injection.

¹H NMR for Structural Confirmation

NMR spectroscopy provides detailed information about the molecular structure of the compound, confirming its identity.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Procedure: Acquire the proton NMR spectrum. The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the known structure of this compound.

Visualizing the Analytical Workflow

The logical flow of the purity assessment process ensures that all critical quality attributes are tested systematically.

Purity_Assessment_Workflow cluster_0 Sample Reception & Initial Checks cluster_1 Structural & Identity Verification cluster_2 Purity & Impurity Profiling cluster_3 Final Assessment Sample Synthesized Product Batch Visual Visual Inspection (Appearance) Sample->Visual NMR ¹H NMR Analysis Visual->NMR Identity Identity Confirmation NMR->Identity HPLC HPLC-UV Analysis Identity->HPLC GCMS GC-MS Headspace Analysis Identity->GCMS KF Karl Fischer Titration Identity->KF Assay Assay & Impurity Profile HPLC->Assay Residual Residual Solvents GCMS->Residual Water Water Content KF->Water Report Generate Certificate of Analysis (CoA) Assay->Report Residual->Report Water->Report

Caption: Workflow for the comprehensive purity assessment of a synthesized chemical product.

The relationship between the chosen analytical techniques and the specific purity attributes they measure is crucial for a robust quality control strategy.

Technique_Attribute_Relationship cluster_methods Analytical Methods cluster_attributes Purity Attributes Measured HPLC HPLC-UV Assay Assay / Purity HPLC->Assay Quantifies Impurity Process Impurities HPLC->Impurity Quantifies GCMS GC-MS Residual Residual Solvents GCMS->Residual Identifies & Quantifies NMR ¹H NMR Identity Structural Identity NMR->Identity Confirms KF Karl Fischer Water Water Content KF->Water Measures

Caption: Relationship between analytical techniques and the purity attributes they evaluate.

References

A Comparative Guide to the Application of Methyl 5-chloro-2-methoxynicotinate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the use of Methyl 5-chloro-2-methoxynicotinate as a building block in the synthesis of complex pharmaceutical intermediates, with a focus on the synthesis of precursors for Apixaban analogues. We will explore a proposed synthetic pathway utilizing this starting material and compare it with established routes, providing experimental data and detailed protocols to allow for an objective assessment of its potential advantages and disadvantages.

Introduction to this compound

This compound is a substituted pyridine derivative. Its chemical structure, featuring a reactive chlorine atom, a methoxy group, and a methyl ester, makes it a versatile intermediate for the synthesis of a variety of more complex molecules. The chlorine atom can be displaced through nucleophilic aromatic substitution or participate in various cross-coupling reactions, while the ester group can be readily hydrolyzed to a carboxylic acid and subsequently converted to an amide. These functionalities make it a potentially valuable starting material in medicinal chemistry for the construction of heterocyclic scaffolds present in many bioactive compounds.

Application in the Synthesis of an Apixaban Analogue Intermediate

Apixaban is a potent, direct factor Xa inhibitor used as an anticoagulant. Its complex structure features a central pyrazole ring connected to a substituted pyridine and a piperidinone moiety. The synthesis of Apixaban and its analogues is an active area of research, with various synthetic strategies being developed. Here, we propose a synthetic pathway to a key intermediate for Apixaban analogues starting from this compound.

Proposed Synthetic Pathway

The proposed pathway involves three key transformations:

  • Hydrolysis: The methyl ester of this compound is hydrolyzed to the corresponding carboxylic acid, 5-chloro-2-methoxynicotinic acid.

  • Amidation: The resulting carboxylic acid is then coupled with a suitable amine to form the corresponding amide.

  • Cross-Coupling (e.g., Suzuki-Miyaura): The chloro-substituent on the pyridine ring can then be used in a palladium-catalyzed cross-coupling reaction to introduce further complexity.

Proposed Synthetic Pathway start This compound intermediate1 5-chloro-2-methoxynicotinic acid start->intermediate1 Hydrolysis intermediate2 Amide Intermediate intermediate1->intermediate2 Amidation final_product Apixaban Analogue Core intermediate2->final_product Cross-Coupling

Caption: Proposed synthetic pathway to an Apixaban analogue core starting from this compound.

Comparative Analysis of Synthetic Routes

While a direct, side-by-side experimental comparison with alternative routes for the exact same Apixaban analogue is not available in the literature, we can compare our proposed pathway with established syntheses of the Apixaban core, focusing on the starting materials and the number of steps required to reach a common type of intermediate.

Parameter Proposed Route with this compound Alternative Route 1: Starting from p-nitroaniline [1][2]Alternative Route 2: Starting from 4-chloronitrobenzene [3][4]
Starting Material This compoundp-Nitroaniline and 5-chlorovaleryl chloride4-Chloronitrobenzene and piperidine
Key Intermediate 5-chloro-2-methoxynicotinamide derivative1-(4-nitrophenyl)piperidone1-(4-nitrophenyl)piperidine
Number of Steps to Key Intermediate 2 (Hydrolysis, Amidation)2 (Amidation, Cyclization)1 (Condensation)
Reported Yield to Key Intermediate Data not available for this specific sequenceYields for individual steps are reported as high, but overall yield can vary.95%[4]
Overall Complexity Potentially straightforward transformations.Involves multiple steps and reagents.A more direct initial step.

Experimental Protocols

Proposed Protocol for the Hydrolysis of this compound

This protocol is based on a general procedure for the hydrolysis of a similar methyl ester, methyl 5-chloropyrazine-2-carboxylate, which has been reported to proceed in high yield.[5]

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Water

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer, dissolve lithium hydroxide (1.01 equivalents) in water.

  • To this solution, add this compound (1.0 equivalent) portion-wise over 1.5 hours while maintaining the reaction temperature at 20-25°C.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or HPLC until the starting material is consumed.

  • Upon completion, carefully acidify the reaction mixture with concentrated HCl to a pH of approximately 2-3.

  • The precipitated product, 5-chloro-2-methoxynicotinic acid, can be collected by filtration, washed with cold water, and dried under vacuum.

Expected Yield: Based on the hydrolysis of the analogous pyrazine derivative, a yield of over 90% can be anticipated.[5]

Proposed Protocol for the Amidation of 5-chloro-2-methoxynicotinic acid

This is a general procedure for amide bond formation using a coupling agent.

Materials:

  • 5-chloro-2-methoxynicotinic acid

  • Amine of choice (e.g., aniline derivative)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 5-chloro-2-methoxynicotinic acid (1.0 equivalent) and the desired amine (1.1 equivalents) in anhydrous DCM, add a catalytic amount of DMAP.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of DCC (1.1 equivalents) or EDC (1.1 equivalents) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, filter off the dicyclohexylurea byproduct (if DCC is used).

  • Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Alternative Synthetic Strategy for Apixaban Intermediate

For comparison, a widely used approach to a key Apixaban intermediate starts from p-nitroaniline. This multi-step synthesis highlights a different strategy for constructing the core structure.

Alternative Synthetic Pathway start p-Nitroaniline intermediate1 N-(4-nitrophenyl)-5-chloropentanamide start->intermediate1 Amidation with 5-chlorovaleryl chloride intermediate2 1-(4-nitrophenyl)piperidone intermediate1->intermediate2 Intramolecular Cyclization intermediate3 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one intermediate2->intermediate3 Chlorination & Elimination final_product Apixaban Core Intermediate intermediate3->final_product Reduction & further steps

Caption: An alternative synthetic pathway to an Apixaban intermediate starting from p-nitroaniline.

Conclusion

This compound presents itself as a viable and potentially efficient starting material for the synthesis of complex pharmaceutical intermediates, such as those required for Apixaban analogues. The proposed synthetic route, involving hydrolysis and amidation, utilizes standard and high-yielding transformations. While direct comparative data is lacking, a qualitative comparison with existing multi-step syntheses suggests that this approach could offer advantages in terms of step economy and the use of a readily available starting material. Further experimental validation is necessary to quantify the yields and overall efficiency of this proposed pathway and to fully assess its competitiveness against established synthetic routes. Researchers are encouraged to explore the utility of this versatile building block in their drug discovery and development programs.

References

The Synthetic Chemist's Dilemma: A Cost-Benefit Analysis of Starting Materials for JAK Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of pharmaceutical manufacturing, the choice of starting materials can significantly impact the economic viability and efficiency of a drug's synthesis. This guide provides a detailed cost-benefit analysis of two prominent synthetic routes to potent Janus kinase (JAK) inhibitors, a class of drugs transforming the treatment of autoimmune diseases. While various pyridine-based intermediates are available, we focus on a comparative analysis of two well-established starting materials for the synthesis of Tofacitinib, a leading JAK inhibitor. This analysis will inform researchers, scientists, and drug development professionals on the critical factors to consider when selecting a synthetic pathway.

Executive Summary

The synthesis of complex active pharmaceutical ingredients (APIs) like Tofacitinib involves multi-step processes where the initial choice of raw materials dictates the overall cost, yield, and complexity of the manufacturing process. This guide evaluates two alternative synthetic pathways to a key intermediate of Tofacitinib, (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine, starting from either 4-picoline or 3-amino-4-methylpyridine .

Our analysis reveals that while the 4-picoline route may appear more cost-effective based on the initial price of the starting material, the 3-amino-4-methylpyridine pathway offers a more streamlined and potentially higher-yielding process, which can offset the higher initial raw material cost. The choice between these routes will ultimately depend on a company's specific manufacturing capabilities, cost of goods targets, and supply chain security.

Introduction to JAK-STAT Signaling and Tofacitinib

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is a critical cascade in the immune system. Cytokines, which are signaling proteins, bind to receptors on the cell surface, activating associated JAKs. These activated JAKs then phosphorylate STAT proteins, which translocate to the nucleus and regulate gene transcription, leading to an inflammatory response.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK Receptor->JAK1 Activation JAK2 JAK Receptor->JAK2 Activation STAT1 STAT JAK1->STAT1 Phosphorylation STAT2 STAT JAK2->STAT2 Phosphorylation STAT1->STAT2 Dimerization DNA DNA STAT1->DNA Translocation & Binding STAT2->DNA Translocation & Binding Tofacitinib Tofacitinib Tofacitinib->JAK1 Inhibition Tofacitinib->JAK2 Inhibition Gene Gene Transcription DNA->Gene

Figure 1: Simplified JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

Tofacitinib is an orally administered drug that selectively inhibits JAKs, thereby modulating the immune response. Its synthesis is a key focus for generic pharmaceutical manufacturers, and optimizing its production is of high importance.

Comparative Analysis of Synthetic Routes

The core of Tofacitinib's structure is a pyrrolo[2,3-d]pyrimidine moiety linked to a substituted piperidine. The synthesis of the chiral piperidine intermediate is the most challenging and cost-intensive part of the overall process. Here, we compare two prominent routes to this key intermediate.

Route 1: Synthesis Starting from 4-Picoline

This route utilizes the readily available and inexpensive starting material, 4-picoline. The synthesis involves a multi-step process to construct the desired piperidine ring with the correct stereochemistry.

Picoline_Route Picoline 4-Picoline Intermediate1 N-benzyl-4-methylpyridinium salt Picoline->Intermediate1 Benzylation Intermediate2 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine Intermediate1->Intermediate2 Reduction (e.g., NaBH4) Intermediate3 Epoxide Intermediate Intermediate2->Intermediate3 Epoxidation Intermediate4 (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine Intermediate3->Intermediate4 Ring Opening & Amination

Figure 2: Simplified workflow for the synthesis of the key piperidine intermediate from 4-picoline.

Route 2: Synthesis Starting from 3-Amino-4-methylpyridine

This alternative pathway begins with 3-amino-4-methylpyridine, a more functionalized starting material. While more expensive than 4-picoline, this route can potentially reduce the number of synthetic steps.

Aminopyridine_Route Aminopyridine 3-Amino-4-methylpyridine IntermediateA N-protected intermediate Aminopyridine->IntermediateA Protection IntermediateB Hydrogenated piperidine IntermediateA->IntermediateB Hydrogenation IntermediateC (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine IntermediateB->IntermediateC Further functionalization & Resolution

Figure 3: Simplified workflow for the synthesis of the key piperidine intermediate from 3-amino-4-methylpyridine.

Cost-Benefit Analysis: Data Presentation

The following tables summarize the estimated costs and yields for the key steps in each synthetic route. Prices are based on bulk quantities and are subject to market fluctuations.

Table 1: Starting Material Cost Comparison

Starting MaterialCAS NumberEstimated Bulk Price (per kg)
4-Picoline108-89-4~$10 - $20
3-Amino-4-methylpyridine3430-27-1~$100 - $150

Table 2: Reagent and Yield Comparison for Key Intermediate Synthesis

Parameter Route 1 (from 4-Picoline) Route 2 (from 3-Amino-4-methylpyridine)
Key Reagents Benzyl chloride, Sodium borohydride, m-CPBA, Sodium azide, Lithium aluminum hydrideBoc-anhydride, Hydrogenation catalyst (e.g., PtO2), Benzyl bromide, Resolving agent (e.g., Tartaric acid derivative)
Number of Key Steps ~5-7~4-6
Overall Yield (estimated) 15-25%20-30%
Key Challenges Stereocontrol during epoxidation and ring-opening, handling of hazardous reagents (e.g., sodium azide, LiAlH4)Asymmetric hydrogenation or chiral resolution, protection/deprotection steps

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility and scale-up. Below are representative procedures for key transformations in each synthetic pathway.

Route 1: Key Step - Epoxidation of 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine[1]
  • To a solution of 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine in dichloromethane, add trifluoroacetic acid at 0°C.

  • Slowly add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise, maintaining the temperature between 0-5°C.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Quench the reaction with an aqueous solution of sodium sulfite.

  • Separate the organic layer, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude epoxide.

Route 2: Key Step - Hydrogenation of N-protected 3-amino-4-methylpyridine[2]
  • To a solution of the N-protected 3-amino-4-methylpyridine in a suitable solvent (e.g., methanol), add a hydrogenation catalyst (e.g., Platinum oxide).

  • Place the reaction mixture under a hydrogen atmosphere (typically 50 psi).

  • Stir the reaction at room temperature for 24-48 hours until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude hydrogenated piperidine derivative.

Final Assembly of Tofacitinib

Once the chiral piperidine intermediate is synthesized and resolved, it is coupled with a protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative. The final steps typically involve deprotection and acylation to yield Tofacitinib.

Final_Assembly Piperidine (3R,4R)-N,4-dimethyl-1- (phenylmethyl)-3-piperidinamine Coupled_Product Coupled Intermediate Piperidine->Coupled_Product Pyrimidine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Pyrimidine->Coupled_Product Coupling Deprotected Deprotected Intermediate Coupled_Product->Deprotected Debenzylation Tofacitinib Tofacitinib Deprotected->Tofacitinib Acylation

Figure 4: General workflow for the final assembly of Tofacitinib.

Conclusion and Recommendations

The choice between the 4-picoline and 3-amino-4-methylpyridine routes for the synthesis of Tofacitinib is a nuanced one, with trade-offs in cost, yield, and operational complexity.

  • The 4-picoline route is attractive due to its very low-cost starting material. However, it involves a longer synthetic sequence with potentially hazardous reagents and may present challenges in achieving high stereoselectivity, which could lead to lower overall yields and higher purification costs.

  • The 3-amino-4-methylpyridine route , while starting with a more expensive raw material, offers a more direct path to the key piperidine intermediate. This can translate to higher overall yields, simpler operations, and potentially a lower overall cost of goods when factoring in processing time and waste disposal.

For large-scale industrial production, a thorough process optimization of both routes is essential. However, for companies looking for a more robust and potentially higher-yielding process, the 3-amino-4-methylpyridine route may be the more strategic choice, despite the higher upfront cost of the starting material. The decision should be based on a comprehensive internal evaluation of manufacturing capabilities, supply chain logistics, and the total cost of production.

Safety Operating Guide

Proper Disposal of Methyl 5-chloro-2-methoxynicotinate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of Methyl 5-chloro-2-methoxynicotinate (CAS No. 82060-51-3), ensuring compliance with safety regulations and minimizing environmental impact.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below. Understanding these properties is the first step in safe handling and disposal.

PropertyValue
Molecular Formula C8H8ClNO3
Molecular Weight 201.607 g/mol [1]
GHS Classification Acute toxicity, oral (Category 4)[1]
Signal Word Warning[1]
Hazard Statement H302: Harmful if swallowed[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed.[1] When handling this compound, it is crucial to wear appropriate personal protective equipment to prevent exposure.

Essential PPE includes:

  • Eye Protection: Safety glasses with side shields or a face shield are mandatory.[1]

  • Hand Protection: Handle with gloves. Gloves must be inspected prior to use, and proper glove removal technique should be followed.[1]

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed professional waste disposal service.[1] Adherence to local, state, and federal regulations is essential.[3]

1. Unused Product and Surplus Material:

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

  • Do not mix with other waste streams unless explicitly permitted by the waste disposal service.

2. Contaminated Materials:

  • Dispose of contaminated packaging, such as empty containers, in the same manner as the unused product.[1]

  • Any materials used for spill cleanup should also be collected and disposed of as hazardous waste.

3. Spill and Leak Procedures:

  • In the event of a spill, avoid dust formation.[1]

  • Pick up and arrange disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.[1]

  • Ensure the cleanup is conducted by personnel wearing appropriate PPE.

4. Environmental Precautions:

  • Prevent the product from entering drains, as its environmental hazards have not been thoroughly investigated.[1]

Experimental Workflow for Disposal

The following diagram outlines the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_spill Spill Response start Start: Disposal of this compound assess_material Assess Material to be Disposed (Unused product, empty container, spill residue) start->assess_material ppe Wear Appropriate PPE (Gloves, Safety Glasses, Lab Coat) assess_material->ppe package Package Waste in a Suitable, Closed, and Labeled Container ppe->package contact_vendor Contact Licensed Professional Waste Disposal Service package->contact_vendor transfer Transfer Waste to Disposal Service for Incineration or Other Approved Method contact_vendor->transfer document Document Disposal Record transfer->document end End: Disposal Complete document->end spill Spill or Leak Occurs contain_spill Contain Spill and Clean Up with Inert Material spill->contain_spill Yes contain_spill->package

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 5-chloro-2-methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling Methyl 5-chloro-2-methoxynicotinate (CAS: 82060-51-3), a chemical compound utilized in laboratory and manufacturing settings.[1] Adherence to these procedural steps is vital for ensuring personal safety and proper disposal.

Hazard Identification

This compound is classified as having acute oral toxicity (Category 4).[1] Similar chemical structures are known to cause skin, eye, and respiratory irritation.[2][3][4] Therefore, implementing comprehensive personal protective equipment (PPE) is mandatory to prevent exposure.

Personal Protective Equipment (PPE) Summary

Appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1] A face shield may be necessary when there is a risk of splashing.[1]
Hand Protection Chemical-Resistant GlovesHandle with gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[1]
Body Protection Laboratory CoatA standard laboratory coat should be worn. For larger quantities or potential for splashing, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection NIOSH-approved RespiratorTo be used in a well-ventilated area, preferably within a chemical fume hood.[2] If engineering controls are insufficient or in emergencies, a self-contained breathing apparatus (SCBA) should be used.[1]
Foot Protection Closed-toe ShoesWear closed-toe, chemical-resistant shoes to protect from spills.

Safe Handling and Operational Protocol

A systematic approach to handling this compound is essential for minimizing risk.

Pre-Handling:

  • Ensure adequate ventilation and that a chemical fume hood is operational.[1][2]

  • Inspect all PPE for integrity before use.[1]

  • Locate the nearest eyewash station and safety shower.

  • Have a spill kit readily available.

Handling:

  • Avoid the formation of dust and aerosols.[1][2]

  • Do not breathe vapors, mist, or gas.[1]

  • Avoid contact with skin, eyes, and clothing.[1][2]

  • Keep containers tightly closed when not in use and store in a dry, well-ventilated area, recommended at 2-8℃.[1]

  • Do not eat, drink, or smoke in the handling area.[2]

Post-Handling:

  • Wash hands thoroughly with soap and water after handling.[1][2]

  • Remove and wash contaminated clothing before reuse.[2]

  • Clean the work area and any equipment used.

Emergency and Spill Procedures

Accidental Exposure:

  • Skin Contact: Wash off immediately with plenty of soap and water. Consult a physician.[1]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2]

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

Spills:

  • Evacuate personnel to a safe area.[1]

  • Ensure adequate ventilation.[1]

  • Use personal protective equipment.[1]

  • Prevent dust formation.[1]

  • Sweep up and shovel the material. Keep in suitable, closed containers for disposal.[1][2]

  • Do not let the product enter drains.[1]

Disposal Plan

Dispose of this material through a licensed professional waste disposal service.[1] Both the unused product and any contaminated packaging should be disposed of in accordance with federal, state, and local environmental regulations.[1]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Verify Fume Hood Operation prep2 Inspect Personal Protective Equipment (PPE) prep1->prep2 prep3 Locate Safety Equipment (Eyewash, Shower) prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Weigh/Handle Chemical in Fume Hood handle1->handle2 handle3 Avoid Dust/Aerosol Formation handle2->handle3 handle4 Keep Container Tightly Closed handle3->handle4 post1 Clean Work Area and Equipment handle4->post1 post2 Remove and Decontaminate PPE post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Collect Waste in Labeled, Sealed Container post3->disp1 disp2 Dispose via Licensed Professional Service disp1->disp2

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.